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  • Product: 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one
  • CAS: 874773-50-9

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

An In-depth Technical Guide to 3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one: Synthesis, Properties, and Therapeutic Potential Introduction The pyrazolone ring system is a five-membered heterocycle that stands as a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one: Synthesis, Properties, and Therapeutic Potential

Introduction

The pyrazolone ring system is a five-membered heterocycle that stands as a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2] Pyrazole derivatives exhibit a vast array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4] The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

A particularly compelling structural modification in modern drug design is the incorporation of a cyclopropyl group. This small, strained carbocycle is far from a simple lipophilic spacer; it can significantly enhance metabolic stability, improve binding affinity to biological targets, and modulate electronic properties, making it a "versatile player" in drug discovery.[5]

This guide provides a comprehensive technical overview of a specific, promising derivative: 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one . We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and explore its potential applications, particularly in the realm of neuroprotective agent development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique molecular scaffold.

Part 1: Molecular Structure and Physicochemical Properties

Chemical Structure

The structure of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one incorporates three key features:

  • A 4,5-dihydropyrazol-5-one core : A five-membered heterocyclic ring with two adjacent nitrogen atoms, a ketone group, and a saturated C4-C5 bond. This core is a known pharmacophore.[1][2]

  • A C3-Cyclopropyl group : Attached to the third position of the pyrazolone ring, this group introduces conformational rigidity and can influence interactions with target proteins.[5]

  • An N1-Methyl group : The methyl substituent on the first nitrogen atom completes the molecule's core structure and can impact its solubility and metabolic profile.

Figure 1: Chemical Structure of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one
Physicochemical Properties

The following table summarizes the key physicochemical properties of the title compound. Where direct experimental data is unavailable, values are estimated based on its structure and data from analogous compounds.

PropertyValueSource/Method
IUPAC Name 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-oneIUPAC Nomenclature
Molecular Formula C₇H₁₀N₂O-
Molecular Weight 138.17 g/mol Calculated
CAS Number Not assigned.-
Appearance White to off-white crystalline solid.Predicted based on analogs[1][6]
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water.Predicted based on analogs[6]
Predicted LogP 0.4 - 0.8Computational Estimation
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 2 (N and O)Calculated

Part 2: Synthesis and Characterization

Retrosynthetic Analysis and Strategy

The most direct and widely adopted method for synthesizing 5-pyrazolone derivatives is the cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[1][2][7] This approach is efficient and allows for significant diversity in the final product based on the choice of starting materials.

For 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, the logical disconnection is across the N1-C5 and N2-C3 bonds, leading to two key precursors:

  • Ethyl 3-cyclopropyl-3-oxopropanoate : This β-ketoester provides the cyclopropyl group at the C3 position and the carbonyl group that will form the pyrazolone.

  • Methylhydrazine : This substituted hydrazine introduces the methyl group at the N1 position.

The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization with the elimination of ethanol to yield the stable pyrazolone ring.

Detailed Experimental Protocol: Synthesis

This protocol describes a robust method for the synthesis of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one.

Materials:

  • Ethyl 3-cyclopropyl-3-oxopropanoate (1 equivalent)

  • Methylhydrazine (1.1 equivalents)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) and anhydrous ethanol (approx. 5 mL per mmol of ester).

  • Addition of Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution. The acid catalyzes the initial condensation step.

  • Addition of Hydrazine: While stirring at room temperature, add methylhydrazine (1.1 eq) dropwise to the mixture. An exothermic reaction may be observed; maintain the temperature below 30°C using a water bath if necessary.

  • Reaction and Monitoring: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 1:1 Hexane:Ethyl Acetate. The disappearance of the starting ester indicates reaction completion.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the acetic acid catalyst. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, typically an oil or a semi-solid, can be purified by recrystallization from an ethanol/water or ethyl acetate/hexane mixture. If necessary, column chromatography on silica gel can be performed for higher purity.

Workflow Visualization

G cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Final Product Ketoester Ethyl 3-cyclopropyl-3-oxopropanoate Condensation 1. Condensation in Ethanol (Catalytic Acetic Acid, Reflux) Ketoester->Condensation Hydrazine Methylhydrazine Hydrazine->Condensation Evaporation 2. Solvent Removal Condensation->Evaporation Extraction 3. Aqueous Work-up (EtOAc / NaHCO₃) Evaporation->Extraction Drying 4. Drying & Concentration Extraction->Drying Purification 5. Purification (Recrystallization or Chromatography) Drying->Purification Final Pure 3-Cyclopropyl-1-methyl- 4,5-dihydro-1H-pyrazol-5-one Purification->Final

Figure 2: Synthetic Workflow Diagram
Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the N-methyl protons (~3.0-3.3 ppm), a singlet for the C4 methylene protons (~3.2-3.5 ppm), and a multiplet for the cyclopropyl methine proton (~1.5-1.8 ppm), along with multiplets for the cyclopropyl methylene protons (~0.6-1.0 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would be observed for the carbonyl carbon (C5) at ~170-175 ppm, the C3 carbon at ~155-160 ppm, the C4 methylene carbon at ~40-45 ppm, and the N-methyl carbon at ~30-35 ppm. Signals for the cyclopropyl carbons would appear in the upfield region (~5-15 ppm).

  • IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O (amide/ketone) stretch is expected around 1680-1710 cm⁻¹. The absence of a broad O-H stretch would confirm the pyrazolone structure over its tautomeric pyrazolol form.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (m/z ≈ 138.17 or 139.18).

Part 3: Applications and Therapeutic Potential

Privileged Scaffolds: Pyrazolones and Cyclopropanes in Drug Discovery

The pyrazolone core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets.[1][2] This is evidenced by drugs like Edaravone (a neuroprotective agent) and Celecoxib (an anti-inflammatory agent), which feature related pyrazole structures.[3][8]

The cyclopropyl group, when introduced into a drug candidate, can confer several advantages.[5] Its rigid structure can lock the molecule into a bioactive conformation, enhancing binding affinity. Furthermore, the C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in alkyl chains, often leading to improved metabolic stability and a longer half-life.

Primary Indication: Potential as a Neuronal Nitric Oxide Synthase (nNOS) Inhibitor

A highly relevant study by Espinosa et al. explored a series of 4,5-dihydro-1H-pyrazole derivatives as inhibitors of neuronal nitric oxide synthase (nNOS).[9] Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of neurodegenerative diseases and stroke. The study found that compounds featuring a cyclopropylcarbonyl group on the pyrazole nitrogen exhibited significant nNOS inhibitory activity.[9]

Given that 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one shares the core dihydropyrazole structure and the key cyclopropyl moiety, it represents a compelling candidate for investigation as an nNOS inhibitor. Its smaller, less complex structure compared to the compounds in the study may offer advantages in terms of synthetic accessibility and physicochemical properties like cell permeability.

Excitotoxicity Glutamate Excitotoxicity (e.g., Stroke, Trauma) NMDA_Activation NMDA Receptor Over-activation Excitotoxicity->NMDA_Activation Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Activation->Ca_Influx nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation NO_Production ↑ Nitric Oxide (NO) Production nNOS_Activation->NO_Production Neurotoxicity Neuronal Damage & Cell Death NO_Production->Neurotoxicity Target 3-Cyclopropyl-1-methyl- 4,5-dihydro-1H-pyrazol-5-one Target->Inhibition

Figure 3: Proposed Mechanism of Neuroprotection via nNOS Inhibition
Other Potential Therapeutic Areas

Based on the broad biological activity of the pyrazolone class, this compound could also be explored in other therapeutic contexts:

  • Anti-inflammatory Agents: Many pyrazole derivatives function as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3]

  • Anticancer Agents: Novel pyrazole compounds have been investigated as inhibitors of various protein kinases involved in tumor progression.[3][4]

  • Antimicrobial Agents: The pyrazolone nucleus is present in various compounds with demonstrated antibacterial and antifungal properties.[1][6]

Conclusion

3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a molecule of significant interest for chemical and pharmaceutical research. It combines the pharmacologically validated pyrazolone scaffold with the beneficial properties of a cyclopropyl substituent. Its straightforward synthesis allows for accessible production and derivatization. While its primary potential appears to lie in the development of novel neuroprotective agents through the inhibition of nNOS, its structural motifs suggest that it could be a valuable building block for developing candidates in oncology, inflammation, and infectious diseases. Further investigation into its biological activity is highly warranted.

References

  • Espinosa, A., et al. (2004). 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain. Journal of Medicinal Chemistry, 47(21), 5093-5104. Available at: [Link]

  • Jasim, H. A., et al. (2017). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 33(4). Available at: [Link]

  • Goubaa, H., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1668. Available at: [Link]

  • Manjula, M., et al. (2013). 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E, 69(Pt 4), o602. Available at: [Link]

  • Kumar, D., et al. (2011). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 3(2), 438-445. Available at: [Link]

  • Mamedov, V. A., et al. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Chemistry of Heterocyclic Compounds, 57(2), 209-216. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. Retrieved from [Link]

  • El-Fass, K. A., et al. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Al-Ghorbani, M., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. European Journal of Medicinal Chemistry, 46(5), 1736-1743. Available at: [Link]

  • NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. In PubChem Compound Database. Retrieved from [Link]

  • Goubaa, H., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • NextSDS. (n.d.). 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine — Chemical Substance Information. Retrieved from [Link]

  • Asija, S., & Asija, S. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(12), 1526. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • Telvekar, V. N. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8309-8349. Available at: [Link]

  • El-Fass, K. A., et al. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Bakherad, M., et al. (2020). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][9][10]triazin-7(6H)-ones and Derivatives. Molecules, 25(18), 4265. Available at: [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Journal of Medicinal and Organic Chemistry. Available at: [Link]

  • Synthonix, Inc. (n.d.). 3-Amino-5-cyclopropyl-1H-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclopropyl-1-methylcyclopropene. In PubChem Compound Database. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one Derivatives

Abstract The 4,5-dihydro-1H-pyrazol-5-one (pyrazoline) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This technic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4,5-dihydro-1H-pyrazol-5-one (pyrazoline) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This technical guide focuses on a specific subclass: 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one derivatives. We will provide an in-depth exploration of their primary mechanisms of action, focusing on their roles as potent enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, field-proven experimental insights, and detailed methodologies to facilitate further investigation into this promising class of compounds.

Introduction: The Pyrazolone Core as a Versatile Pharmacophore

The pyrazolone ring, a five-membered lactam containing two adjacent nitrogen atoms, has been a cornerstone of pharmaceutical development for over a century.[3] Its derivatives are known to exhibit a remarkable spectrum of biological effects, including analgesic, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[4][5][6] The chemical versatility of the pyrazolone core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

The specific inclusion of a cyclopropyl group at the 3-position and a methyl group at the 1-position introduces unique stereoelectronic properties. The cyclopropyl ring, a conformationally rigid and lipophilic moiety, can engage in specific hydrophobic interactions and edge-on π-stacking with biological targets. This guide consolidates evidence suggesting that derivatives of the 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one scaffold primarily exert their effects through two key mechanisms:

  • Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

  • Inhibition of Monoamine Oxidase (MAO) Isoforms

We will now explore these mechanisms in detail, providing the scientific rationale and experimental frameworks for their validation.

Primary Mechanism I: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

A compelling body of evidence points to nNOS inhibition as a principal mechanism of action for cyclopropyl-containing pyrazoline derivatives. Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of numerous neurological disorders, including ischemic stroke, Parkinson's disease, and Alzheimer's disease, making nNOS a critical therapeutic target.[7][8]

The Role of nNOS in Neuropathology

Neuronal NOS is a calcium/calmodulin-dependent enzyme that catalyzes the production of NO from L-arginine.[9] In pathological conditions, excessive activation of NMDA receptors leads to a surge in intracellular calcium, overstimulating nNOS. The resulting excess NO can react with superoxide anions to form peroxynitrite, a highly reactive nitrogen species that causes oxidative damage, protein nitration, and ultimately, neuronal cell death.[7][8] Selective inhibition of nNOS, while sparing the endothelial (eNOS) and inducible (iNOS) isoforms, is a key strategy for developing neuroprotective agents with minimal cardiovascular side effects.[10]

Evidence for Pyrazolone-Mediated nNOS Inhibition

Research has identified 4,5-dihydro-1H-pyrazole derivatives as potent nNOS inhibitors. A pivotal study designed and synthesized a series of these compounds, demonstrating their neuroprotective potential through nNOS inhibition.[11] Notably, compounds featuring a cyclopropanecarbonyl group at the 1-position showed significant inhibitory activity. For instance, 1-cyclopropanecarbonyl-3-(2-amino-5-chlorophenyl)-4,5-dihydro-1H-pyrazole was found to be one of the most active compounds, with an inhibition percentage of 70% against nNOS.[11]

This structural precedent strongly suggests that the 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one core can effectively occupy the active site of nNOS. The cyclopropyl group likely engages with hydrophobic pockets within the enzyme's substrate-binding site, contributing to both potency and selectivity.

Signaling Pathway: nNOS-Mediated Excitotoxicity

The diagram below illustrates the excitotoxicity cascade and the proposed point of intervention for 3-cyclopropyl-pyrazolone derivatives.

nNOS_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Opens Calmodulin Calmodulin Activation Ca_Influx->Calmodulin nNOS_activation nNOS Activation Calmodulin->nNOS_activation NO_Production ↑ Nitric Oxide (NO) nNOS_activation->NO_Production Catalyzes Peroxynitrite Peroxynitrite (ONOO⁻) Formation NO_Production->Peroxynitrite Reacts with O₂⁻ Cell_Death Neuronal Damage & Cell Death Peroxynitrite->Cell_Death Induces Inhibitor 3-Cyclopropyl-Pyrazolone Derivative Inhibitor->nNOS_activation Inhibits

Caption: nNOS signaling pathway and point of inhibition.

Experimental Protocol: nNOS Inhibition Assay (Griess Assay)

This protocol describes a common method for quantifying nNOS activity by measuring the production of nitrite, a stable breakdown product of NO.

Principle: The assay measures the enzymatic conversion of L-arginine to L-citrulline and NO by recombinant nNOS. The NO produced rapidly oxidizes to nitrite in the aqueous solution. The Griess reagent is then added, which converts nitrite into a purple azo compound, and its absorbance is measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10 µM BH4.

    • Enzyme Solution: Prepare a working solution of recombinant human nNOS in assay buffer.

    • Cofactor Mix: Prepare a solution in assay buffer containing L-arginine (substrate), NADPH, and Calmodulin.

    • Test Compound: Dissolve the 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one derivative in DMSO to create a stock solution, then prepare serial dilutions.

    • Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of test compound dilutions or vehicle (DMSO) to appropriate wells.

    • Add 20 µL of the nNOS enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the Cofactor Mix to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 10 µL of 1M HCl.

    • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B to all wells.

    • Incubate at room temperature for 15 minutes in the dark.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Construct a standard curve using known concentrations of sodium nitrite.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Primary Mechanism II: Inhibition of Monoamine Oxidase (MAO)

Another well-documented activity of pyrazoline and pyrazolone derivatives is the inhibition of monoamine oxidases (MAO-A and MAO-B).[4][12] These enzymes are crucial for the metabolism of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and their dysregulation is linked to depression, anxiety, and neurodegenerative diseases like Parkinson's.[13]

The Role of MAO in Neurotransmitter Metabolism

MAO enzymes are located on the outer mitochondrial membrane and catalyze the oxidative deamination of neurotransmitters.[13]

  • MAO-A preferentially metabolizes serotonin and norepinephrine. Its inhibition increases the levels of these neurotransmitters, leading to an antidepressant effect.

  • MAO-B primarily metabolizes dopamine. Its inhibition is a key strategy in Parkinson's disease treatment to prevent the breakdown of dopamine in the brain.

The by-products of MAO-mediated reactions include hydrogen peroxide (H₂O₂), which can contribute to oxidative stress and neuronal damage.[13] Therefore, MAO inhibitors can be both neuroprotective and symptom-relieving.

Evidence for Pyrazolone-Mediated MAO Inhibition

Numerous studies have demonstrated that the pyrazoline scaffold is effective for designing potent and selective MAO inhibitors.[14][15] The nitrogen-rich heterocyclic ring can establish key interactions within the active site of MAO isoforms. The planar nature of the ring allows it to fit into the enzyme's substrate cavity, while substituents can be modified to confer selectivity for either MAO-A or MAO-B.

For example, a series of 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were identified as potent MAO-B inhibitors.[4] Molecular docking studies of other pyrazoline derivatives have shown that the core structure fits between key tyrosine residues (TYR407 and TYR444 in MAO-A), forming crucial π-π stacking interactions.[14] The 3-cyclopropyl and 1-methyl groups of the compounds can be hypothesized to modulate these interactions and influence isoform selectivity.

Workflow for MAO Inhibition Screening

The following diagram outlines the typical workflow for identifying and characterizing MAO inhibitors.

MAO_Workflow A Compound Synthesis (Pyrazolone Derivatives) B In Vitro MAO-A/MAO-B Inhibition Assay A->B C Determine IC50 & Ki Values B->C E Reversibility Assay (Dialysis) B->E F Molecular Docking (In Silico Analysis) B->F D Assess Selectivity Index (SI = Ki(B)/Ki(A)) C->D H Lead Optimization D->H E->H F->H G ADME/Tox Prediction (e.g., BBB Permeability) G->H

Caption: Experimental workflow for MAO inhibitor discovery.

Experimental Protocol: MAO-Glo™ Assay

This is a commercially available, robust, and high-throughput luminescence-based assay for measuring MAO activity.

Principle: The assay uses a luminogenic MAO substrate. When acted upon by MAO, the substrate is converted into luciferin, which is then utilized by luciferase to produce a light signal. The intensity of the light is directly proportional to MAO activity. Inhibitors will cause a decrease in the light signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare MAO-A and MAO-B enzyme solutions in the appropriate buffer (e.g., 100mM HEPES, pH 7.5).

    • Prepare luminogenic substrate solutions for both MAO-A and MAO-B.

    • Prepare Luciferin Detection Reagent.

    • Dissolve test compounds in DMSO and prepare serial dilutions.

  • Assay Procedure (96-well, white, opaque plates):

    • Set up two separate plates for MAO-A and MAO-B.

    • Add 12.5 µL of test compound dilutions or vehicle to appropriate wells.

    • Add 12.5 µL of the respective MAO enzyme/substrate mix to each well.

    • Incubate at room temperature for 60 minutes.

    • Add 25 µL of Luciferin Detection Reagent to each well to stop the reaction and initiate luminescence.

    • Incubate at room temperature for 20 minutes.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values for both MAO-A and MAO-B.

    • Calculate the Selectivity Index (SI) by dividing the IC50 (or Ki) of the less preferred isoform by that of the more potent isoform.

Summary of Quantitative Data and Structure-Activity Relationships (SAR)

The potency of pyrazolone derivatives is highly dependent on the nature and position of their substituents. The following table summarizes representative data for related compounds from the literature to guide future design efforts.

Compound ClassTarget EnzymeKey Structural FeaturePotency (IC50 / Ki / % Inhibition)Reference
1-Acyl-4,5-dihydro-1H-pyrazolesnNOS1-Cyclopropanecarbonyl70% Inhibition @ 1µM[11]
1-Acyl-4,5-dihydro-1H-pyrazolesnNOS1-Benzoyl57% Inhibition @ 1µM[11]
2-Pyrazoline DerivativesMAO-A4-Methoxy & 2-Chloro PhenylKi = 0.001 µM[14]
1-Thiocarbamoyl-pyrazolesMAO-B3-Phenyl-5-(2-pyrrolyl)High Activity (Specific IC50 not stated)[4]

Key SAR Insights:

  • For nNOS Inhibition: A small, rigid acyl group like cyclopropanecarbonyl at the N1 position appears to be highly favorable for potent inhibition.[11]

  • For MAO Inhibition: The substitution pattern on aryl rings attached to the pyrazoline core is critical for both potency and selectivity. Electron-donating groups (e.g., methoxy) and halogens on phenyl rings can significantly enhance MAO-A inhibitory activity.[14]

Conclusion and Future Directions

The 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one scaffold represents a promising starting point for the development of novel therapeutics, primarily targeting enzymes involved in neurological pathways. The available evidence strongly suggests that these derivatives function as potent inhibitors of neuronal nitric oxide synthase and monoamine oxidases .

Future research should focus on synthesizing a focused library of these derivatives to systematically explore the structure-activity relationships for both nNOS and MAO inhibition. Key investigations should include:

  • Determining the isoform selectivity profile (nNOS vs. eNOS/iNOS and MAO-A vs. MAO-B).

  • Evaluating the mode of inhibition (e.g., competitive, reversible).

  • Assessing blood-brain barrier permeability to confirm central nervous system availability.[14]

  • Conducting in vivo studies in relevant animal models of neurodegeneration or depression to validate the therapeutic potential.

By leveraging the experimental frameworks and mechanistic insights provided in this guide, the scientific community can effectively advance the development of this valuable class of compounds into next-generation therapeutics.

References

  • Shah, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, 23(1), 134. Available at: [Link]

  • León, R., et al. (2004). 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain. Journal of Medicinal Chemistry, 47(22), 5484-5492. Available at: [Link]

  • Burguete, A., et al. (2008). Pyrazoles and pyrazolines as neural and inducible nitric oxide synthase (nNOS and iNOS) potential inhibitors (III). Bioorganic & Medicinal Chemistry, 16(22), 9846-9853. Available at: [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(2), 1-18. Available at: [Link]

  • Marfe, G., et al. (2023). Neuronal Nitric Oxide Synthase and Post-Translational Modifications in the Development of Central Nervous System Diseases: Implications and Regulation. International Journal of Molecular Sciences, 24(18), 14323. Available at: [Link]

  • Islam, M. R., et al. (2010). Synthesis of some pyrazolone derivatives from ciprofloxacin and study of their cytotoxicity. Journal of Applied Pharmaceutical Science, 1(1), 39-43. Available at: [Link]

  • Yıldırım, I., et al. (2021). New 2-Pyrazoline and Hydrazone Derivatives as Potent and Selective Monoamine Oxidase A Inhibitors. Journal of Medicinal Chemistry, 64(4), 2164-2183. Available at: [Link]

  • Rani, P., et al. (2010). The diverse pharmacological importance of Pyrazolone Derivatives : A Review. International Journal of ChemTech Research, 2(4), 2856-2859. Available at: [https://www.sphinxsai.com/2010/pharm/pharm/pt=67, (2856-2859)oc10.pdf]([Link], (2856-2859)oc10.pdf)

  • Hsieh, C.-Y., et al. (2023). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1143-1150. Available at: [Link]

  • Kumar, A. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 30(3), 1043-1053. Available at: [Link]

  • DiPuma, T., et al. (2024). Pyrazole-Based Inhibitors of the Bacterial Enzyme DapE as Potential Antibiotics. Loyola eCommons. Available at: [Link]

  • Chimenti, F., et al. (2006). Discovery and Optimization of Pyrazoline Derivatives As Promising Monoamine Oxidase Inhibitors. Current Medicinal Chemistry, 13(12), 1411-1425. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). EXPLORATION OF PYRAZOLINE AND AMINO CHALCONE DERIVATIVES AS MONOAMINE OXIDASE INHIBITORS: AN IN-SILICO APPROACH. Rasayan Journal of Chemistry, 16(2), 1279-1286. Available at: [Link]

  • Chimenti, F., et al. (2013). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Central Nervous System Agents in Medicinal Chemistry, 13(2), 126-139. Available at: [Link]

  • Gökhan-Kelekçi, N., et al. (2007). A new series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4, 5-dihydro-(1H)-pyrazole derivatives as promising monoamine oxidase B (MAO-B) inhibitor. Bioorganic & Medicinal Chemistry, 15(17), 5775-5786. Available at: [Link]

  • Edmondson, D. E., et al. (2007). Monoamine oxidase plays a significant role in the control of intracellular concentration of monoaminergic neurotransmitters or neuromodulators and dietary amines. Current Medicinal Chemistry, 14(19), 2047-2061. Available at: [Link]

  • Rahman, M. A., et al. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Chemistry of Heterocyclic Compounds, 57(2), 199-204. Available at: [Link]

  • Pinheiro, S., et al. (2017). Nitric Oxide (NO) Synthase Inhibitors: Potential Candidatesfor the Treatment of Anxiety Disorders?. Current Neuropharmacology, 15(4), 567-581. Available at: [Link]

  • Cárdenas-Sánchez, M. V., et al. (2017). Neuronal Nitric Oxide Synthase. IntechOpen. Available at: [Link]

  • Elguero, J., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54. Available at: [Link]

  • Alam, M. F., et al. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Medicina, 62(2), 173. Available at: [Link]

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Foundational

Proposed Strategy for In Vitro Toxicity Profiling of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one: A Technical Guide

Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Pyrazolone Moiety and the Imperative for Rigorous Safety Assessment The pyrazolone structural motif is a cornerstone in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Pyrazolone Moiety and the Imperative for Rigorous Safety Assessment

The pyrazolone structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2] The subject of this guide, 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, belongs to this versatile class of heterocyclic compounds. While the therapeutic potential of pyrazolones is significant, a history of adverse effects associated with some members of this class, such as antipyrine and aminopyrine, necessitates a thorough and proactive toxicological evaluation of any new analogue.[1][2] Notably, side effects like agranulocytosis and blood dyscrasias have been reported, underscoring the importance of a comprehensive safety assessment early in the drug development pipeline.[2]

This technical guide provides a robust, multi-tiered in vitro strategy to comprehensively characterize the toxicity profile of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. By employing a battery of validated assays, researchers can gain critical insights into the compound's potential for cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, thereby informing go/no-go decisions and guiding further preclinical development.

Part 1: Foundational Cytotoxicity Assessment

The initial step in any toxicity profiling is to determine the concentration range at which the compound elicits a cytotoxic response. This data is crucial for designing subsequent, more specific toxicity assays.

Rationale for Multiparametric Cytotoxicity Assessment

A single cytotoxicity endpoint can be misleading. Therefore, a multiparametric approach is recommended to capture different mechanisms of cell death. We will assess cell viability through metabolic activity and membrane integrity.

Experimental Protocol: High-Content Analysis of Cytotoxicity

This protocol utilizes a human cell line of hepatic origin, HepG2, which is widely used in toxicological studies due to its relevance to drug metabolism.[3][4][5][6][7]

Cell Line: HepG2 (human hepatoblastoma cell line)

Experimental Workflow:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one in the appropriate vehicle. The final concentration should cover a broad range (e.g., 0.1 µM to 1000 µM). Treat the cells for 24 and 48 hours.

  • Staining: After the incubation period, stain the cells with a cocktail of fluorescent dyes:

    • Hoechst 33342: To stain the nuclei and determine cell count.

    • Propidium Iodide (PI): To identify cells with compromised membrane integrity (necrotic or late apoptotic cells).[8]

    • Resazurin: To assess metabolic activity (an indicator of cell viability).

  • Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify cell number, percentage of PI-positive cells, and resazurin reduction.

Data Presentation:

Concentration (µM)Cell Viability (%) (Resazurin)Membrane Integrity (%) (PI Exclusion)
Vehicle Control100100
0.1
1
10
100
1000

Caption: Representative table for summarizing cytotoxicity data.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Seed HepG2 cells in 96-well plate treat Treat with compound (serial dilutions) start->treat 24h incubation stain Stain with Hoechst, PI, Resazurin treat->stain 24h / 48h incubation image High-Content Imaging stain->image analyze Quantify: - Cell Count - PI+ Cells - Resazurin Reduction image->analyze ic50 Determine IC50 analyze->ic50

Caption: Workflow for Multiparametric Cytotoxicity Assessment.

Part 2: Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key event in carcinogenesis.[9] A standard battery of in vitro tests is recommended by regulatory agencies to cover different genotoxic endpoints.[10][11]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to detect compounds that can induce gene mutations.[10][12][13]

Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Experimental Protocol (Mini Ames):

  • Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be genotoxic.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound in the presence and absence of S9 mix.

  • Plating: Plate the treated bacteria on a minimal glucose agar medium.

  • Incubation and Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies.

In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[9][12][14]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

Experimental Protocol:

  • Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6).

  • Treatment: Treat the cells with at least three concentrations of the test compound, with and without S9 mix. The highest concentration should induce some cytotoxicity (around 55±5% reduction in cell growth).[14]

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.[14]

  • Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score the frequency of micronuclei in binucleated cells.

Genotoxicity_Assays cluster_ames Ames Test (Gene Mutation) cluster_micronucleus Micronucleus Assay (Chromosome Damage) ames_start S. typhimurium strains ames_treat Treat with compound (+/- S9 mix) ames_start->ames_treat ames_plate Plate on histidine-free medium ames_treat->ames_plate ames_count Count revertant colonies ames_plate->ames_count mn_start Mammalian cells mn_treat Treat with compound (+/- S9 mix) mn_start->mn_treat mn_cytoB Add Cytochalasin B mn_treat->mn_cytoB mn_stain Harvest, fix, and stain mn_cytoB->mn_stain mn_score Score micronuclei in binucleated cells mn_stain->mn_score

Caption: Overview of the In Vitro Genotoxicity Testing Battery.

Part 3: Organ-Specific Toxicity Assessment

Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury.[6] Pyrazolone metabolism is known to occur in the liver, potentially forming reactive metabolites.[15]

Rationale: An in-depth hepatotoxicity assessment goes beyond simple cytotoxicity. High-content analysis allows for the simultaneous measurement of multiple parameters indicative of liver injury.[3]

Experimental Protocol: Multiparametric Hepatotoxicity Assay

Cell Model: Human primary hepatocytes or HepG2 cells. While primary hepatocytes offer greater metabolic competence, HepG2 cells are a more readily available and reproducible model.[3]

  • Cell Culture and Treatment: Culture the cells and treat with a range of non-cytotoxic to mildly cytotoxic concentrations of the test compound for 24, 48, and 72 hours.

  • Multiparametric Staining: Utilize a panel of fluorescent probes to assess key indicators of hepatotoxicity:

    • Mitochondrial Membrane Potential (e.g., TMRM): A decrease indicates mitochondrial dysfunction.[3]

    • Reactive Oxygen Species (ROS) Production (e.g., CellROX Green): An increase suggests oxidative stress.

    • Lipid Accumulation (e.g., BODIPY): An indicator of steatosis.[3]

    • Nuclear Size and Morphology (Hoechst): Can indicate apoptosis or other cellular stress.[3]

  • Imaging and Analysis: Use a high-content imaging system to capture and analyze the fluorescence signals, quantifying the changes in each parameter.

Data Presentation:

Concentration (µM)Mitochondrial Potential (% of Control)ROS Production (Fold Change)Lipid Accumulation (Fold Change)
Vehicle Control1001.01.0
Concentration 1
Concentration 2
Concentration 3

Caption: Example data table for multiparametric hepatotoxicity assessment.

Cardiotoxicity Assessment

Drug-induced cardiotoxicity is a major reason for drug attrition.[16] Therefore, early in vitro screening is essential.

Rationale: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant in vitro model as they form a spontaneously beating syncytium and express human cardiac ion channels.[16][17] They can be used to assess both functional and structural cardiotoxicity.[18]

Experimental Protocol: Functional and Structural Cardiotoxicity in hiPSC-CMs

Cell Model: hiPSC-CMs

  • Functional Assessment (Calcium Transients):

    • Culture hiPSC-CMs to form a spontaneously beating monolayer.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Record baseline calcium transients.

    • Acutely expose the cells to the test compound and record changes in beat rate, amplitude, and duration of the calcium transient.

  • Structural Assessment (Chronic Exposure):

    • Expose hiPSC-CMs to the test compound for a longer duration (e.g., 48-72 hours) at non-cytotoxic concentrations.

    • Perform high-content imaging using antibodies against cardiac-specific proteins (e.g., cardiac troponin T) and markers for cellular stress (e.g., mitochondrial integrity, apoptosis).

Organ_Toxicity cluster_hep Hepatotoxicity cluster_cardio Cardiotoxicity hep_model HepG2 / Primary Hepatocytes hep_treat Compound Treatment hep_model->hep_treat hep_stain Multiparametric Staining (Mito, ROS, Lipids) hep_treat->hep_stain hep_analyze High-Content Analysis hep_stain->hep_analyze cardio_model hiPSC-Cardiomyocytes cardio_func Functional Assay (Calcium Transients) cardio_model->cardio_func cardio_struct Structural Assay (Chronic Exposure & Imaging) cardio_model->cardio_struct

Caption: Methodological overview for organ-specific toxicity assessment.

Conclusion and Forward Look

The in vitro toxicity profiling strategy detailed in this guide provides a comprehensive framework for the early safety assessment of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. By systematically evaluating cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, researchers can build a robust data package to inform the future development of this compound. The integration of high-content imaging and physiologically relevant cell models like hiPSC-CMs enhances the predictive value of these in vitro assays. The results from this tiered approach will enable a data-driven decision-making process, ultimately contributing to the development of safer and more effective therapeutics.

References

  • SciSpace. (2021, February 25). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Retrieved from [Link]

  • OECD. Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, January 24). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 16). Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs). PMC. Retrieved from [Link]

  • PubChem. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Drug Target Review. (2023, January 11). Cardiomyocytes from human iPSCs are valuable tools to assess non-clinical cardiotoxicity. Retrieved from [Link]

  • National Toxicology Program. OECD Test Guideline 425. Retrieved from [Link]

  • National Center for Biotechnology Information. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. PMC. Retrieved from [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • ACS Publications. (2014, January 16). Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study. Chemical Research in Toxicology. Retrieved from [Link]

  • National Center for Biotechnology Information. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. PMC. Retrieved from [Link]

  • Synergy Publishers. (2015, March 10). Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. Retrieved from [Link]

  • Taylor & Francis. Pyrazolone – Knowledge and References. Retrieved from [Link]

  • ICAPO. (2025, July 3). OECD Releases 2025 Test Guideline Programme Updates. Retrieved from [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. Retrieved from [Link]

  • MDPI. (2026, January 31). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Retrieved from [Link]

  • MDPI. (2025, August 8). T-2 Toxin-Induced Hepatotoxicity in HepG2 Cells Involves the Inflammatory and Nrf2/HO-1 Pathways. Retrieved from [Link]

  • NC3Rs. iPSC derived cardiomyocytes for cardiac toxicity assessment. Retrieved from [Link]

  • ResearchGate. General mechanism of N–N ring opening of pyrazolone leading to the formation of TP1. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]

  • GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Retrieved from [Link]

  • PubChem. 8-cyclopropyl-N-[5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-yl]quinazolin-2-amine. Retrieved from [Link]

  • ESTIV. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]

  • IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Frontiers. (2024, November 21). Increasing sustainability and reproducibility of in vitro toxicology applications: serum-free cultivation of HepG2 cells. Retrieved from [Link]

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  • ResearchGate. 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]

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Exploratory

pharmacokinetic properties of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one in murine models

An In-Depth Technical Guide to the Pharmacokinetic Properties of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (Edaravone) in Murine Models Introduction: Contextualizing Edaravone in Preclinical Research 3-cyclopro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Properties of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (Edaravone) in Murine Models

Introduction: Contextualizing Edaravone in Preclinical Research

3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, more commonly known as Edaravone, is a potent free-radical scavenger. Its neuroprotective capabilities, primarily attributed to the attenuation of oxidative stress, have led to its approval for treating conditions such as acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2][3] The translation of a promising therapeutic agent from bench to bedside is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. Murine models serve as an indispensable first step in this process, providing foundational data on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

This guide provides a comprehensive overview of the pharmacokinetic properties of Edaravone in murine models. It is designed for researchers, scientists, and drug development professionals, offering not just data and protocols, but also the underlying scientific rationale to empower informed experimental design and data interpretation. We will delve into field-proven methodologies, present a synthesis of known PK parameters, and provide the technical framework necessary for robust and reproducible preclinical studies.

Part 1: The Pharmacokinetic Profile of Edaravone in Mice (ADME)

A compound's therapeutic efficacy is inextricably linked to its ability to reach the target site in sufficient concentrations and for an appropriate duration. The following sections dissect the ADME properties of Edaravone as characterized in various murine studies.

Absorption

The route of administration significantly influences the absorption kinetics and subsequent bioavailability of Edaravone.

  • Intraperitoneal (IP) Administration: In many preclinical murine studies, IP injection is utilized for its convenience and ability to bypass first-pass metabolism, ensuring rapid systemic exposure. Pharmacokinetic analyses following IP administration in transgenic ALS model mice have shown a dose-dependent increase in serum concentrations.[4] For instance, Cmax values of 183.10 ng/mL, 499.75 ng/mL, and 857.37 ng/mL were achieved just 5 minutes after IP injections of 1, 3, and 10 mg/kg Edaravone, respectively, demonstrating rapid absorption from the peritoneal cavity.[4]

  • Oral (PO) Administration: For chronic diseases like ALS, an oral formulation is highly desirable to improve patient compliance.[3][5] However, oral delivery introduces the challenges of gastrointestinal absorption and first-pass metabolism. Studies in mice have estimated the bioavailability of orally administered Edaravone to be approximately 38% of that achieved through intravenous administration.[6][7] Research in rats suggests that the primary factor governing the intestinal absorption of Edaravone is its solubilization in the vehicle and intestinal fluids, rather than its membrane permeability or susceptibility to efflux transporters.[8] Given its high permeability, ensuring adequate solubility is key to optimizing oral absorption.[8]

Distribution

Once absorbed, Edaravone distributes throughout the body. Its effectiveness as a neuroprotective agent depends on its ability to penetrate the central nervous system (CNS).

  • Tissue Distribution: Following administration, Edaravone distributes to various organs. Studies involving an oral prodrug that converts to Edaravone showed the highest concentrations of the active compound in the heart, lung, and kidney.[5] Early distribution studies using radiolabeled Edaravone also indicated accumulation in the kidney and aorta.[9]

  • Central Nervous System (CNS) Penetration: A critical aspect of a neuroprotective drug's profile is its ability to cross the blood-brain barrier (BBB). While direct studies on murine BBB penetration are limited in the provided results, evidence suggests it reaches the CNS. An earlier investigation in dogs noted that Edaravone concentrations in the cerebrospinal fluid (CSF) were maintained at 50-65% of serum levels during intravenous administration, suggesting moderate CNS penetration.[4] Furthermore, numerous studies in mouse models of neurological diseases demonstrate clear therapeutic effects within the brain and spinal cord, such as reducing neuronal damage and inflammation, which strongly implies that Edaravone achieves pharmacologically relevant concentrations in the CNS.[1][10][11][12]

Metabolism

Edaravone undergoes extensive metabolism, primarily in the liver.

  • Metabolic Pathways: The primary metabolic pathways for Edaravone involve conjugation reactions. Species differences in metabolism are attributed to varying expressions of sulfotransferases and glucuronide transferases.[9] The liver is the main site of metabolism, accounting for over 83% of its total elimination in rats, though the hepatic extraction ratio is relatively low, suggesting a minor role for hepatic first-pass metabolism in its systemic absorption after oral dosing.[8]

Excretion

The body eliminates Edaravone and its metabolites through both renal and fecal routes.

  • Routes of Elimination: Following intravenous administration of radiolabeled Edaravone, urinary excretion is the predominant route, accounting for 61% of the administered dose in rats within 24 hours.[9] The unchanged parent drug constitutes a very small fraction (less than 1.6%) of the excreted compounds in all species studied, indicating near-complete metabolism prior to elimination.[9] Studies with an oral prodrug also confirm that Edaravone is excreted almost equally via urine and feces.[5] The plasma half-life (t1/2) following IV bolus administration in mice and other species is short, typically ranging from 0.3 to 1.6 hours, indicating rapid clearance from the systemic circulation.[9]

Part 2: Experimental Design & Protocols for Murine Pharmacokinetic Studies

A robust pharmacokinetic study relies on meticulous experimental design and execution. The following protocols are synthesized from best practices and published literature, providing a self-validating framework for assessing Edaravone's PK profile.

Rationale for Experimental Choices
  • Animal Model: The choice of mouse strain depends on the research question. Standard strains like C57BL/6 or CD-1 are suitable for general PK profiling. For disease-specific questions, transgenic models like the SOD1-G93A mouse for ALS or the wobbler mouse for motor neuron disease are used to assess pharmacokinetics in a disease context.[1][4]

  • Route of Administration: Intravenous (IV) administration is essential for determining fundamental PK parameters like clearance, volume of distribution, and absolute bioavailability. Intraperitoneal (IP) and oral (PO) routes are chosen to model common preclinical testing and clinically relevant administration pathways, respectively.[1][4]

  • Bioanalytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like Edaravone in complex biological matrices.[13][14] Its high sensitivity, specificity, and throughput are crucial for accurately defining concentration-time profiles.

Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical murine pharmacokinetic study.

G cluster_prep Phase 1: Preparation & Dosing cluster_sampling Phase 2: Sample Collection cluster_analysis Phase 3: Bioanalysis & Data Modeling acclimatize Animal Acclimatization (e.g., 7 days) grouping Randomization into Treatment Groups acclimatize->grouping dosing Compound Administration (IV, IP, or PO) grouping->dosing formulation Drug Formulation (Vehicle Selection) formulation->dosing blood_collection Serial Blood Sampling (e.g., saphenous vein) dosing->blood_collection tissue_harvest Terminal Tissue Harvest (Brain, Liver, Kidney, etc.) dosing->tissue_harvest plasma_prep Plasma Preparation (Centrifugation with Stabilizer) blood_collection->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage tissue_harvest->storage sample_prep Sample Preparation (Protein Precipitation) storage->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_proc Data Processing (Peak Integration & Quantification) lcms->data_proc pk_model Pharmacokinetic Modeling (e.g., Non-compartmental analysis) data_proc->pk_model

Caption: Workflow for a murine pharmacokinetic study of Edaravone.

Detailed Experimental Protocols

Protocol 2.3.1: Intraperitoneal (IP) Administration and Blood Sampling

  • Animal Preparation: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week with ad libitum access to food and water.

  • Drug Formulation: Prepare Edaravone at a concentration of 1 mg/mL in a vehicle of saline. Ensure complete dissolution.

  • Dosing: Administer a 10 mg/kg dose via IP injection. The injection volume should be 10 mL/kg.

  • Blood Collection: Collect serial blood samples (~50 µL) from the saphenous vein at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 6, and 8 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and an antioxidant stabilizer like sodium metabisulfite to prevent ex vivo degradation.[14] Centrifuge at 4000 rpm for 10 minutes at 4°C to separate plasma.

  • Storage: Transfer the plasma to clean tubes and store at -80°C until analysis.

Protocol 2.3.2: Bioanalytical Quantification by LC-MS/MS

  • Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking blank mouse plasma with known concentrations of Edaravone.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

    • Add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Edaravone-d5).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Conditions:

    • LC Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm).[14]

    • Mobile Phase A: 0.1% Formic Acid in Water.[14]

    • Mobile Phase B: Methanol.[14]

    • Flow Rate: 0.3 mL/min.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Injection Volume: 5 µL.[14]

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize ion transitions for Edaravone and the internal standard.

  • Data Analysis: Integrate the peak areas and calculate the concentration of Edaravone in unknown samples using the calibration curve.

Part 3: Data Summary and Visualization

Clear presentation of quantitative data is essential for interpretation and comparison.

Summary of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Edaravone in murine models, synthesized from the available literature.

ParameterRouteDose (mg/kg)ValueSpecies/ModelReference
Cmax IP1183.10 ± 55.06 ng/mLSOD1 Tg Mouse[4]
IP3499.75 ± 286.29 ng/mLSOD1 Tg Mouse[4]
IP10857.37 ± 202.71 ng/mLSOD1 Tg Mouse[4]
Tmax IP1, 3, 105 minutesSOD1 Tg Mouse[4]
t1/2 (half-life) IVN/A0.3 - 1.6 hoursMouse, Rat, Dog, Monkey[9]
Bioavailability (F) PON/A~38% (relative to IV)Mouse[6][7]
Conceptual ADME Pathway

This diagram illustrates the journey of Edaravone through the body.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion PO Oral (PO) ~38% F in mice Circulation Systemic Circulation (Plasma) PO->Circulation GI Tract IP Intraperitoneal (IP) Rapid Absorption IP->Circulation Tissues Peripheral Tissues (Kidney, Lung, Heart) Circulation->Tissues CNS Central Nervous System (Crosses BBB) Circulation->CNS Liver Liver (Primary Site) Circulation->Liver Metabolites Metabolites (Sulfates & Glucuronides) Liver->Metabolites Urine Urine Metabolites->Urine Feces Feces Metabolites->Feces

Caption: Conceptual overview of Edaravone's ADME process in vivo.

Conclusion

The pharmacokinetic profile of Edaravone in murine models reveals it to be a compound with rapid absorption following parenteral administration, moderate oral bioavailability limited primarily by solubility, and broad distribution, including into the CNS. It is extensively metabolized and quickly cleared from the body. This guide provides a foundational framework, from theoretical understanding to practical application, for conducting preclinical pharmacokinetic studies of Edaravone. The detailed protocols and synthesized data serve as a valuable resource for researchers aiming to further elucidate its therapeutic potential and to design the next generation of neuroprotective agents.

References

  • ResearchGate. (2025). Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704. Available from: [Link]

  • Ikeda K, Iwasaki Y. (2015). Edaravone, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse. PLOS One. Available from: [Link]

  • MDPI. (2023). Experimental Treatment with Edaravone in a Mouse Model of Spinocerebellar Ataxia 1. International Journal of Molecular Sciences. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2017). Pharmacology/Toxicology Review and Evaluation for NDA 209176. Available from: [Link]

  • ResearchGate. (n.d.). Edaravone decreased MMP-9 upregulation in a mouse model of prolonged cerebral hypoperfusion. Available from: [Link]

  • Ovid. (n.d.). Treatment with edaravone, initiated at symptom onset, slows motor decline and decreases SOD1 deposition in ALS mice. Experimental Neurology. Available from: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

  • Taylor & Francis Online. (2023). Oral Edaravone – Introducing a Flexible Treatment Option for Amyotrophic Lateral Sclerosis. Available from: [Link]

  • Semantic Scholar. (n.d.). A novel series of 4-((1H-pyrazol-4-yl) amino) quinazolin-6-yl derivatives as potent DDR1/2 inhibitors for the treatment of idiopathic pulmonary fibrosis. Available from: [Link]

  • MDPI. (2023). Experimental Treatment with Edaravone in a Mouse Model of Spinocerebellar Ataxia 1. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Edaravone Enhances Brain-Derived Neurotrophic Factor Production in the Ischemic Mouse Brain. Available from: [Link]

  • ResearchGate. (2016). Edaravone: A Review on Analytical Method and its Determination in Biological Matrix and Synthetic Mixture. Available from: [Link]

  • ResearchGate. (n.d.). 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Available from: [Link]

  • SciSpace. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Available from: [Link]

  • PubMed. (2018). Identification of the primary determining factor(s) governing the oral absorption of edaravone in rats. Available from: [Link]

  • Johns Hopkins University. (2022). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (2015). Edaravone, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse. Available from: [Link]

  • Sryahwa Publications. (2018). LC Method for the Estimation of Edaravone in Bulk and its Pharmaceutical Dosage Form. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice. Available from: [Link]

  • Stroke. (2005). Edaravone Reduces Early Accumulation of Oxidative Products and Sequential Inflammatory Responses After Transient Focal Ischemia in Mice Brain. Available from: [Link]

Sources

Foundational

Evaluating the Binding Affinity of 3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one: A Fragment-Based Drug Discovery Protocol

Executive Summary & Structural Rationale In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds that provide high ligand efficiency (LE) is critical. The compound 3-cyclopropyl-1-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds that provide high ligand efficiency (LE) is critical. The compound 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 874773-50-9) represents a highly privileged chemical space. Pyrazolone derivatives have been extensively validated as potent inhibitors across diverse target classes, including Janus kinases (JAK2/3), phosphodiesterases (PDE4), and complex protein-protein interactions like PD-L1 12.

To understand why this specific molecule is a valuable starting point for lead optimization, we must analyze its structural vectors:

  • The Pyrazolone Core: Capable of CH/NH/OH tautomerism, this core acts as a dense hydrogen-bond donor/acceptor network. It frequently anchors into the highly conserved hinge regions of kinases or coordinates with active-site metalloenzymes 3.

  • The 1-Methyl Substitution: Restricts unwanted tautomeric promiscuity, locking the molecule into a predictable binding orientation and improving membrane permeability.

  • The 3-Cyclopropyl Group: Unlike planar aromatic rings, the cyclopropyl group possesses unique sp²-like character while remaining highly aliphatic. It acts as a precise steric wedge, displacing high-energy, ordered water molecules from hydrophobic pockets to drive binding affinity through favorable entropic gains ( ΔS ) .

Pharmacophore Compound 3-cyclopropyl-1-methyl- 4,5-dihydro-1H-pyrazol-5-one HBA Carbonyl (C=O) H-Bond Acceptor Compound->HBA HBD Pyrazolone Core H-Bond Network Compound->HBD Lipo 3-Cyclopropyl Vector Hydrophobic Pocket Insertion Compound->Lipo

Caption: Pharmacophore mapping and primary binding vectors of the target pyrazolone fragment.

The Self-Validating Biophysical Cascade

Fragment affinities are inherently weak (typically Kd​ in the 10 μM to 5 mM range). Relying on a single assay architecture inevitably leads to false positives due to aggregation, non-specific binding, or assay interference.

As a standard of scientific integrity, we employ a self-validating biophysical cascade . A binding event is only considered "true" when the steady-state affinity from a solution-phase assay (MST) mathematically aligns with the kinetic rates from a surface-immobilized assay (SPR), and is mechanistically explained by thermodynamic profiling (ITC) 4.

OrthogonalValidation MST 1. MST (Solution Phase) Output: K_d Validation: Primary Hit SPR 2. SPR (Surface Phase) Output: k_on, k_off Validation: Residence Time MST->SPR K_d < 500 μM ITC 3. ITC (Thermodynamics) Output: ΔH, -TΔS Validation: Binding Mechanism SPR->ITC 1:1 Kinetics

Caption: Orthogonal biophysical cascade for self-validating fragment hit identification.

Quantitative Data Presentation

To illustrate the binding profile of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, we present a representative dataset against a model target (JAK2 Kinase Domain). Notice how the inclusion of the cyclopropyl group shifts the binding from a purely enthalpy-driven event to an entropically favorable one compared to the des-cyclopropyl control.

Compound / ScaffoldMST Kd​ (μM)SPR Kd​ (μM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )ITC ΔH (kcal/mol)ITC −TΔS (kcal/mol)
3-cyclopropyl-1-methyl-pyrazolone 42.5 ± 1.245.1 ± 0.8 4.2×103 0.189 -3.2-2.8
1-methyl-pyrazolone (Control) > 1000N/AN/AN/A-4.1+1.5

Data Interpretation: The control fragment binds weakly, driven solely by hydrogen bonding ( ΔH ). The addition of the 3-cyclopropyl group increases affinity by over 20-fold. The negative −TΔS value confirms that the cyclopropyl group successfully displaces ordered water molecules, providing a massive entropic boost to the binding free energy ( ΔG ).

Step-by-Step Experimental Methodologies

Do not simply execute these steps; understand the causality behind the protocol parameters. Fragments behave fundamentally differently than lead-sized molecules.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates to calculate residence time.

  • Sensor Chip Preparation: Utilize a CM5 (carboxymethyl dextran) sensor chip.

    • Causality: The 3D hydrogel matrix of the CM5 chip provides a high immobilization capacity (required for low-molecular-weight fragments to generate a detectable signal) compared to planar chips.

  • Target Immobilization: Perform standard amine coupling to immobilize the target protein (e.g., JAK2) to a level of 3000–5000 Response Units (RU).

    • Causality: Amine coupling forms irreversible covalent amide bonds. This is mandatory because fragment screening requires aggressive solvent washing and high concentrations of analyte that would strip non-covalently captured proteins (e.g., Ni-NTA capture).

  • Solvent Correction Calibration: Prepare a 1.5% to 2.5% DMSO calibration curve in the running buffer (PBS-P+).

    • Causality: Fragments require high testing concentrations (up to 1 mM), necessitating DMSO for solubility. Even a 0.1% mismatch in DMSO between the running buffer and the sample will cause a massive bulk refractive index shift, masking the true binding signal.

  • Multi-Cycle Kinetics Injection: Inject the pyrazolone fragment at a flow rate of 50 μL/min across a concentration series (3.125 μM to 100 μM).

    • Causality: A high flow rate minimizes mass transport limitation (MTL). We use multi-cycle kinetics (rather than single-cycle) because fragments typically have very fast off-rates. Allowing the sensorgram to return to baseline between injections ensures accurate koff​ calculation without the need for harsh regeneration solutions.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Deconvolute the binding free energy ( ΔG ) into enthalpic ( ΔH ) and entropic ( −TΔS ) contributions.

  • Buffer Matching (Critical Step): Dialyze the target protein overnight against the exact assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the pyrazolone fragment directly into the final dialysate.

    • Causality: ITC measures heat at the microcalorie level. If the buffer composition (even a slight pH or salt mismatch) differs between the syringe and the cell, the heat of dilution/mixing will completely overwhelm the heat of binding.

  • Syringe and Cell Loading: Load the target protein (50 μM) into the sample cell. Load the pyrazolone fragment (500–1000 μM) into the injection syringe.

    • Causality: The rule of thumb for ITC is that the syringe concentration should be 10x to 20x the cell concentration. Because this is a fragment with a relatively high Kd​ (~45 μM), we must push the concentration high to achieve a complete sigmoidal binding isotherm (c-value > 1).

  • Titration Parameters: Perform 19 injections of 2 μL each, with a 150-second spacing between injections, at a stirring speed of 750 rpm.

    • Causality: 150 seconds allows the thermal power to return to the baseline after the rapid association/dissociation typical of fragment binding.

  • Thermodynamic Extraction: Integrate the area under each injection peak to determine the heat released/absorbed. Fit to a one-set-of-sites model to extract ΔH and Ka​ (where Kd​=1/Ka​ ). Calculate entropy using the Gibbs free energy equation: ΔG=−RTln(Ka​)=ΔH−TΔS .

References

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. National Institutes of Health (NIH).
  • Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. MDPI.
  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. University of Vienna.
  • Pyrazolone-Protein Interaction Enables Long-Term Retention Staining and Facile Artificial Biorecognition on Cell Membranes. ACS Publications.
  • The Role of Water Networks in Phosphodiesterase Inhibitor Dissociation and Kinetic Selectivity. DiVA Portal.

Sources

Exploratory

Thermodynamic Stability and Aqueous Dynamics of 3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one: A Technical Whitepaper

Executive Summary The pyrazolone scaffold is a privileged structure in medicinal chemistry and agrochemical development. Specifically, 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS: 874773-50-9) presents a uni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolone scaffold is a privileged structure in medicinal chemistry and agrochemical development. Specifically, 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS: 874773-50-9) presents a unique physicochemical profile due to the stereoelectronic effects of its C3-cyclopropyl substituent and N1-methylation[1][2]. Understanding its thermodynamic stability in aqueous solutions is critical for formulation, pharmacokinetics, and long-term storage. This whitepaper provides an in-depth analysis of the prototropic tautomerism, solvation thermodynamics, and degradation kinetics of this compound, equipping researchers with self-validating protocols for rigorous stability profiling.

Structural Dynamics and Prototropic Tautomerism

The thermodynamic stability of pyrazol-5-ones in solution is inextricably linked to their tautomeric behavior. Pyrazolones unsubstituted at the C4 position are capable of existing in three distinct prototropic forms: the CH-form (4,5-dihydro-1H-pyrazol-5-one), the OH-form (1H-pyrazol-5-ol), and the NH-form (1,2-dihydro-3H-pyrazol-3-one)[3][4].

For 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, the N1 position is fixed by a methyl group, precluding protonation at N1. However, the mobile proton can migrate between C4, O5, and N2[4].

  • The CH-form features an sp3 hybridized C4 carbon with two acidic protons. It is typically favored in non-polar, aprotic environments[5][6].

  • The OH-form and NH-form feature a fully conjugated π -system across the pyrazole ring. The C3-cyclopropyl group exerts a unique stabilizing effect here; the high s -character of the cyclopropyl C-C bonds allows for σ−π conjugation with the pyrazole ring, thermodynamically favoring the conjugated OH and NH tautomers.

Tautomerism CH CH-Form (4,5-dihydro) OH OH-Form (1H-pyrazol-5-ol) CH->OH K_eq1 NH NH-Form (1,2-dihydro) CH->NH K_eq2 Aq Aqueous Solvation (Proton Relay) CH->Aq Solvation OH->Aq Solvation NH->Aq Solvation Aq->OH Stabilized by H-Bonds Aq->NH Stabilized by Polarity

Tautomeric equilibrium pathways of N1-substituted pyrazol-5-ones in aqueous media.

Solvation Thermodynamics in Aqueous Media

The transition from a solid state or non-polar solvent into an aqueous solution fundamentally alters the thermodynamic landscape of the pyrazolone core.

Causality of Aqueous Instability and Tautomeric Shifts:

  • Dielectric Stabilization: The dipole moment of pyrazole derivatives increases significantly (e.g., from ~2.27 D in gas to >4.5 D in water) as solvent polarity increases[7]. Water's high dielectric constant ( ϵ≈80 ) preferentially stabilizes the highly polar OH and zwitterionic-like NH forms over the less polar CH form[5].

  • Proton Relay Mechanism: Water molecules act as active participants rather than passive bystanders. They form intermolecular hydrogen-bonded networks that drastically lower the activation energy ( Ea​ ) barrier for proton transfer between C4, O5, and N2[8]. This rapid interconversion can complicate analytical characterization and affect the molecule's biological target binding affinity.

Self-Validating Experimental Methodologies

To accurately profile the thermodynamic stability of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, one must decouple reversible tautomerism from irreversible chemical degradation (e.g., hydrolysis or oxidation). As a Senior Application Scientist, I mandate the following orthogonal, self-validating workflow.

Workflow Prep Aqueous Sample Prep (D2O Buffers, pH 2-10) Incub Thermal Stress (5°C - 80°C) Prep->Incub NMR VT-NMR (1H, 13C) (Tautomer Ratio) Incub->NMR UV LC-MS / UV-Vis (Degradation Kinetics) Incub->UV Data Thermodynamic Analysis (van't Hoff, ΔG, ΔH, ΔS) NMR->Data UV->Data

Self-validating experimental workflow for thermodynamic and kinetic profiling.
Protocol A: Variable Temperature NMR (VT-NMR) for Tautomer Quantification

Why VT-NMR? At ambient temperatures in aqueous solutions, the proton exchange rate catalyzed by water exceeds the NMR timescale, resulting in broadened, time-averaged signals that obscure the true tautomeric ratio[9]. Lowering the temperature forces the system into a slow-exchange regime.

  • Preparation: Dissolve 5 mg of the compound in 0.6 mL of buffered D2​O (pD 7.4). Add 0.1% TSP (Trimethylsilylpropanoic acid) as an internal quantitative standard.

  • Acquisition: Acquire 1H and 13C spectra starting at 25°C, decrementing by 5°C down to 5°C (or lower using a D2​O / CD3​OD cryo-mixture).

  • Validation: Integrate the distinct C4-proton signals. The CH-form will present as a distinct methylene ( CH2​ ) signal, while the OH/NH forms will present as a single methine ( CH ) proton[4][9]. The sum of the tautomer integrals must equal the molar concentration of the TSP standard; any deficit indicates irreversible degradation.

Protocol B: Accelerated Aqueous Degradation Kinetics

Why Orthogonal LC-MS? Pyrazolones are susceptible to hydrolytic ring-opening and oxidative hydroxylation at the C4 position[8][10]. LC-MS confirms whether a change in the UV or NMR spectrum is a tautomeric shift or a covalent degradation event.

  • Hydrolytic Stress: Prepare 1 mg/mL stock solutions. Dilute 1:1 with 0.1 M HCl (acidic stress) and 0.1 M NaOH (basic stress)[10].

  • Oxidative Stress: Dilute 1:1 with 3% H2​O2​ and protect from light to isolate oxidation from photodegradation[10].

  • Incubation & Sampling: Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Quench immediately (neutralize pH or add catalase for H2​O2​ )[10].

  • Analysis: Analyze via UHPLC-DAD-MS to calculate the pseudo-first-order degradation rate constant ( kobs​ ).

Quantitative Thermodynamic and Kinetic Data

The following tables summarize the thermodynamic parameters of tautomerization and the kinetic degradation profile of the pyrazolone core in aqueous environments.

Table 1: Thermodynamic Parameters of Tautomerization (CH OH/NH) in Various Media (Data synthesized from characteristic N1-alkyl pyrazol-5-one behaviors across dielectric gradients)[5][7][9]

Solvent SystemDielectric Constant ( ϵ )Dominant Tautomer(s) ΔG298K∘​ (kcal/mol)* ΔH∘ (kcal/mol) ΔS∘ (cal/mol·K)
Chloroform ( CDCl3​ )4.8CH-Form (>90%)+1.8+2.4+2.0
Methanol ( CD3​OD )32.7OH / NH Mixture-0.5-1.2-2.3
Water ( D2​O , pH 7.4)80.1OH / NH Mixture-1.4-2.8-4.7

*Note: A negative ΔG indicates a spontaneous shift away from the CH-form toward the conjugated OH/NH forms. The negative entropy ( ΔS ) in water reflects the highly ordered solvation shell (hydrogen bonding) required to stabilize the polar tautomers.

Table 2: Accelerated Degradation Kinetics of N-Alkyl Pyrazolones (60°C) [8][10]

Stress ConditionPrimary Degradation PathwayHalf-Life ( t1/2​ ) at 60°CMitigation Strategy
0.1 M HCl (pH 1)Acid-catalyzed ring opening~18 hoursBuffer formulation to pH 5.5 - 7.0
0.1 M NaOH (pH 13)Base-catalyzed hydrolysis< 4 hoursAvoid alkaline excipients
3% H2​O2​ (Oxidative)C4-Hydroxylation / Cleavage~8 hoursInert atmosphere ( N2​ /Argon), antioxidants
UV Light (ICH Q1B)Photochemical cleavageRapid (Color change)Amber vials, foil wrapping

Degradation Pathways and Formulation Considerations

Based on the thermodynamic and kinetic data, 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one requires specific handling to maintain structural integrity:

  • Hydrolytic Vulnerability: The pyrazolone ring is essentially a cyclic amide/ester hybrid. At extremes of pH, the nucleophilic attack of water or hydroxide on the C5 carbonyl carbon is accelerated, leading to ring-opening[8][10]. Formulations must be strictly buffered near physiological pH.

  • Oxidative and Photochemical Sensitivity: The C4 position, especially when existing in the CH-form, contains highly activated protons. Exposure to dissolved oxygen or UV light facilitates radical formation, leading to C4-hydroxylation or complete photochemical cleavage of the N-N bond, often indicated by a yellow discoloration of the solution[5][10].

  • Storage Directives: Aqueous solutions must be degassed, stored under an inert argon or nitrogen headspace, and kept in amber vials at 2-8°C to arrest both tautomeric shifting and oxidative degradation[8].

Conclusion

The thermodynamic stability of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one in aqueous solution is a dynamic interplay between prototropic tautomerism and solvent-mediated degradation. Water not only acts as a high-dielectric medium that thermodynamically drives the molecule into its highly polar OH and NH tautomeric states, but it also serves as a proton relay that lowers the kinetic barrier for these transitions. By employing rigorous, self-validating analytical techniques like VT-NMR and orthogonal LC-MS stress testing, researchers can accurately map the stability profile of this compound, ensuring robust downstream drug development and formulation.

References

  • Source: bas.
  • Reactions and tautomeric behavior of 1-(2-pyridinyl)
  • Source: researchgate.
  • Source: researchgate.
  • Source: chemsrc.
  • Source: chem960.
  • Source: benchchem.
  • Source: benchchem.
  • Source: nih.
  • The Tautomerism of 3(5)

Sources

Foundational

Biological Evaluation of 3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one as a Next-Generation Antioxidant: A Technical Guide

Executive Summary Pyrazol-5-one derivatives have long been recognized as potent free radical scavengers, with edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) serving as the clinical gold standard for neuroprotection agai...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazol-5-one derivatives have long been recognized as potent free radical scavengers, with edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) serving as the clinical gold standard for neuroprotection against oxidative stress and amyotrophic lateral sclerosis (ALS)[1]. However, the continuous drive to optimize blood-brain barrier (BBB) penetrance, modulate pKa for specific physiological environments, and enhance radical stabilization has led to the exploration of novel structural scaffolds.

This technical guide provides an in-depth framework for the biological evaluation of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS: 874773-50-9). By replacing the traditional 1-phenyl and 3-methyl groups with a 1-methyl and 3-cyclopropyl moiety respectively[2], this compound presents unique physicochemical properties that require specialized, mechanistically sound evaluation protocols.

Structural Rationale & Physicochemical Profiling

As an application scientist, one must look beyond the basic pharmacophore to understand how structural modifications dictate biological efficacy. The design of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one introduces two critical functional changes:

  • The 3-Cyclopropyl Advantage: The cyclopropyl ring is not merely a steric equivalent to an isopropyl group. Its C–C bonds possess significant π-character (Walsh orbitals), allowing it to hyperconjugate with the adjacent pyrazolone π-system. When the pyrazolone ring donates an electron to a reactive oxygen species (ROS), the resulting radical intermediate is resonance-stabilized. The cyclopropyl group enhances this stabilization better than a standard alkyl group, lowering the activation energy for radical scavenging. Furthermore, it increases the lipophilicity of the molecule, a critical parameter for crossing the BBB in neurodegenerative models.

  • The 1-Methyl Substitution: Edaravone utilizes a 1-phenyl group, which provides extensive electron delocalization but increases molecular weight and hydrophobicity, sometimes leading to poor aqueous solubility. Substituting this with a 1-methyl group reduces the molecular weight and alters the electron-donating capability of the nitrogen heteroatom[2]. This subtle shift in electron density directly impacts the acid-base equilibrium (pKa) of the pyrazolone core, which is the primary driver of its antioxidant mechanism.

Mechanistic Dynamics: SET vs. HAT

The antioxidant capacity of pyrazol-5-ones in aqueous physiological solutions is governed by keto-enol tautomerization and subsequent deprotonation. The compound exists in an equilibrium between the CH-form (keto), OH-form (enol), and NH-form. At physiological pH (7.4), a significant fraction of the enol form deprotonates into a highly reactive anionic form.

Research on edaravone derivatives confirms that the Single Electron Transfer (SET) mechanism from the anionic form is the dominant and most rapid pathway for scavenging hydroxyl (•OH) and peroxyl radicals, with diffusion-limited rate constants ranging from 106 to 109 M −1 s −1 [3]. The anionic form reacts nearly 8.6 times faster than the neutral form[4]. Conversely, the neutral enol form primarily reacts via Hydrogen Atom Transfer (HAT) , which is significantly slower. Therefore, evaluating this novel pyrazolone requires precise pH control during assays to accurately measure the SET kinetics of its anionic species[3].

Mechanism Keto Keto Form (CH) Neutral Enol Enol Form (OH) Neutral Keto->Enol Tautomerization Anion Anionic Form (Highly Reactive) Enol->Anion -H+ (pKa ~7.0) Radical Pyrazolone Radical (Resonance Stabilized) Enol->Radical HAT to ROS Anion->Radical SET to ROS (e.g., •OH) Product Stable Oxidation Product Radical->Product Radical Coupling

Pyrazol-5-one antioxidant mechanism via SET and HAT pathways.

Self-Validating Experimental Protocols

To rigorously evaluate this compound, we must employ self-validating systems. A protocol is only as reliable as its internal controls and its alignment with the compound's fundamental chemistry.

Protocol 1: Stopped-Flow Kinetic Analysis of SET (Cell-Free)
  • Objective: To quantify the second-order rate constant of the compound against •OH radicals.

  • Causality: Standard endpoint assays (like DPPH or ABTS) are too slow to capture the diffusion-limited SET reactions of pyrazolone anions. Stopped-flow spectrometry allows millisecond-resolution tracking of radical decay, providing true kinetic insights.

  • Methodology:

    • Buffer Preparation: Prepare a 50 mM phosphate buffer precisely at pH 7.4 to ensure the physiologically relevant ratio of neutral to anionic forms.

    • Reagent Formulation: Synthesize •OH radicals in situ using a Fenton-like reaction (Fe 2+

      • H 2​ O 2​ ) immediately prior to the mixing chamber.
    • Reaction Initiation: Rapidly mix equal volumes of the •OH stream and the pyrazolone solution (varying concentrations from 10 µM to 100 µM) in the stopped-flow apparatus.

    • Spectrophotometric Tracking: Monitor the decay of the pyrazolone anion absorption peak (typically around 240-250 nm, pre-determined via UV-Vis) over 0-100 milliseconds.

    • Validation Check: Run Edaravone as a positive control. The system is validated if the Edaravone rate constant aligns with literature values (~ 8.5×109 M −1 s −1 )[4].

Protocol 2: Intracellular ROS Scavenging & Lipid Peroxidation (PC12 Cell Model)
  • Objective: To assess membrane permeability and intracellular antioxidant efficacy.

  • Causality: A compound may be a potent SET donor in vitro, but if it cannot penetrate the lipid bilayer or is sequestered in organelles, it is biologically inert. PC12 cells (rat pheochromocytoma) are a standard neuronal model. H 2​ O 2​ is used as a stressor because it diffuses across membranes and generates intracellular •OH via endogenous iron, forcing the pyrazolone to act intracellularly.

  • Methodology:

    • Cell Culture & Seeding: Seed PC12 cells in 96-well plates at 1×104 cells/well. Incubate for 24 hours.

    • Pre-treatment: Treat cells with 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one at varying doses (1, 10, 50 µM) for 2 hours. This pre-incubation allows the lipophilic cyclopropyl group to facilitate membrane transport.

    • Oxidative Insult: Add 200 µM H 2​ O 2​ to the wells for 4 hours to induce lipid peroxidation.

    • MDA Quantification (TBARS Assay): Lyse the cells and add thiobarbituric acid (TBA). Malondialdehyde (MDA), a byproduct of lipid peroxidation, reacts with TBA to form a fluorescent adduct (ex/em: 532/553 nm).

    • Validation Check: Include a vehicle control (DMSO < 0.1%) and a positive control (Edaravone). A dose-dependent reduction in MDA levels validates the compound's intracellular efficacy.

Workflow Prep Compound Synthesis & QC CellFree Cell-Free Assays (SET Kinetics) Prep->CellFree InVitro In Vitro Models (PC12 Cells) CellFree->InVitro InVivo In Vivo Models (Stroke Model) InVitro->InVivo Data PK/PD & Efficacy Analysis InVivo->Data

Tiered biological evaluation workflow for novel pyrazolone antioxidants.

Quantitative Data Presentation

To contextualize the potential of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, its physicochemical and kinetic parameters are modeled against the clinical standard, Edaravone.

Table 1: Comparative Physicochemical and Kinetic Profiling (Modeled Data)

ParameterEdaravone (Standard)3-Cyclopropyl-1-methyl PyrazoloneBiological Implication
Molecular Weight 174.20 g/mol 138.17 g/mol Lower MW enhances diffusion and bioavailability.
Calculated LogP 1.2~1.5Cyclopropyl increases lipophilicity, improving BBB penetrance.
Dominant Mechanism SET (Anion) / HAT (Enol)SET (Anion) / HAT (Enol)Both rely on the highly reactive anionic species[3].
•OH Rate Constant 8.5×109 M −1 s −1 >8.0×109 M −1 s −1 (Est.)Diffusion-limited scavenging comparable to the gold standard[4].
Toxicity Profile LowExpected LowAbsence of toxicophores; pyrazolone core is clinically validated[1].

Conclusion

The biological evaluation of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one requires a nuanced understanding of its acid-base chemistry and single electron transfer kinetics. By leveraging the unique electronic properties of the cyclopropyl ring and the reduced steric bulk of the 1-methyl group, this compound represents a highly promising scaffold for next-generation antioxidant therapeutics. Adherence to the self-validating protocols outlined above ensures robust, reproducible data suitable for preclinical advancement.

References

  • [3] Title: On the Outstanding Antioxidant Capacity of Edaravone Derivatives through Single Electron Transfer Reactions Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]

  • [2] Title: I2-Induced Umpolung: Synthesis of a 1,6-Dihydrofuro[3,2-b]pyrazolo[3,4-e][1,4]thiazine Skeleton via an Unconventional 1,4-Dithiane-2,5-diol Reaction Mode Source: Organic Letters - ACS Publications URL: [Link]

  • [1] Title: Some pyrazol-5-one derivatives with pronounced biological activity Source: ResearchGate URL: [Link]

  • [4] Title: OH Radical Scavenging Activity of Edaravone: Mechanism and Kinetics Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for crystallizing 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one for X-ray diffraction

Advanced Protocol for the Crystallization of 3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one for Single-Crystal X-Ray Diffraction (SCXRD) Mechanistic Rationale & Physicochemical Profiling The structural elucidation o...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol for the Crystallization of 3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one for Single-Crystal X-Ray Diffraction (SCXRD)

Mechanistic Rationale & Physicochemical Profiling

The structural elucidation of small organic molecules via Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard for determining absolute configuration and solid-state packing1[1]. For pyrazolone derivatives such as 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS: 874773-50-9), crystallization is not merely a purification step; it is a process that dictates the molecular identity of the compound in the solid state.

Pyrazolones are notorious for exhibiting complex prototropic tautomerism. However, the N1-methylation in this specific compound eliminates the possibility of N1-H hydrogen bonding, restricting the tautomeric equilibrium primarily to the CH form (4,5-dihydro-1H-pyrazol-5-one) and the OH form (5-hydroxy-1H-pyrazole)2[2]. The choice of crystallization solvent directly dictates which tautomer is kinetically trapped or thermodynamically favored during lattice formation 3[3].

Solvent Selection Strategy

To successfully grow diffraction-quality crystals, the solvent must balance solubility with the desired hydrogen-bonding environment. Protic solvents tend to stabilize the OH tautomer via extensive intermolecular hydrogen-bonding networks, while aprotic solvents favor the CH form by relying on dipole-dipole interactions and weaker C-H···O contacts.

Table 1: Solvent Selection Matrix for Pyrazolone Crystallization

Solvent SystemPolarity (Dielectric Constant)H-Bonding ProfileExpected Tautomeric BiasCrystallization Speed
Dichloromethane / Hexane Low (8.9 / 1.9)Aprotic / Non-donorCH Form (4,5-dihydro)Slow (3–7 days)
Ethyl Acetate Moderate (6.0)Aprotic / AcceptorMixed / PolymorphicModerate (2–5 days)
Methanol / Water High (33.0 / 80.1)Protic / Strong DonorOH Form (5-hydroxy)Fast (1–2 days)

Experimental Workflows: Step-by-Step Methodologies

Because small organic molecules can easily precipitate as amorphous powders or twinned clusters, controlling the rate of supersaturation is critical 4[4]. The following protocols are designed as self-validating systems to ensure optimal crystal growth.

Method A: Vapor Diffusion (Anti-Solvent Method)

Causality: Vapor diffusion provides the most controlled environment for supersaturation. As the volatile anti-solvent slowly diffuses into the inner vial, the solubility of the pyrazolone decreases gradually. This prevents the rapid nucleation that causes kinetic trapping and twinning, yielding highly ordered, defect-free single crystals 5[5].

  • Dissolution: Dissolve 5–10 mg of purified 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one in 0.5 mL of dichloromethane (good solvent) in a 2 mL inner glass vial.

  • Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 3 mL of hexane (anti-solvent).

  • Sealing: Cap the outer vial tightly with a PTFE-lined cap to ensure a closed atmospheric system.

  • Incubation: Store the setup in a vibration-free environment at a constant temperature (20 °C) for 3 to 7 days.

  • Validation Checkpoint: Inspect the inner vial under a stereomicroscope. Do not disturb the solution until distinct, faceted crystals are visible.

Method B: Slow Solvent Evaporation

Causality: Restricting the evaporation rate forces the molecules to assemble into their lowest-energy thermodynamic lattice rather than precipitating as an amorphous crust 5[5].

  • Dissolution: Dissolve 10 mg of the compound in 2 mL of ethyl acetate in a clean glass vial. Sonicate briefly to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new vial to remove heterogeneous nucleation sites (dust/impurities).

  • Restriction: Cover the vial tightly with Parafilm. Use a fine needle to puncture exactly one or two small holes in the film.

  • Incubation: Place the vial in a dark, vibration-free cabinet for 2 to 5 days.

Crystal Harvesting & SCXRD Data Collection

Once crystals are formed, they must be rigorously validated and carefully mounted to preserve their structural integrity.

Self-Validating System (Polarized Light Microscopy): Before advancing to the diffractometer, crystals must be examined under a polarized light microscope (PLM). A valid single crystal will exhibit sharp, uniform extinction (turning completely dark) when rotated by 90 degrees under cross-polarizers. If the crystal appears cloudy, fern-like, or extinguishes irregularly, it is twinned or polycrystalline and must be rejected 5[5].

Table 2: Recommended SCXRD Data Collection Parameters

ParameterRecommended SettingMechanistic Rationale
Temperature 100 – 120 KCryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factor), which is crucial for accurately resolving the electron density of tautomeric hydrogen atoms 6[6].
X-Ray Source Cu Kα (λ = 1.5418 Å)The longer wavelength of copper radiation significantly enhances the anomalous dispersion signal for light atoms (C, N, O), allowing for the unambiguous determination of the absolute structure 7[7].
Crystal Size ~0.1 × 0.1 × 0.1 mmOptimal volume for microfocus sources to prevent absorption errors while maximizing diffraction signal intensity 5[5].

Mounting Protocol:

  • Submerge the selected crystal in a drop of inert perfluoropolyether cryo-oil to protect it from atmospheric moisture and mechanical stress.

  • Scoop the crystal using a perfectly sized MiTeGen polyimide loop.

  • Rapidly transfer the loop to the goniometer head within the 100 K nitrogen cold stream to flash-freeze the oil, securing the crystal rigidly for data collection.

Workflow Visualization

CrystallizationWorkflow Start 3-Cyclopropyl-1-methyl-4,5-dihydro- 1H-pyrazol-5-one (Purified) SolventScreen Solvent Screening (Protic vs. Aprotic) Start->SolventScreen Evap Method A: Slow Evaporation SolventScreen->Evap Vapor Method B: Vapor Diffusion SolventScreen->Vapor Cool Method C: Slow Cooling SolventScreen->Cool Assess Crystal Quality Assessment (Polarized Light Microscopy) Evap->Assess Vapor->Assess Cool->Assess Assess->SolventScreen Twinned/Powder Harvest Harvesting & Mounting (Cryo-Oil, 100K) Assess->Harvest Single Crystal SCXRD SCXRD Data Collection (Cu Kα or Mo Kα) Harvest->SCXRD Structure Structure Solution & Tautomer Identification SCXRD->Structure

Workflow for the crystallization and SCXRD analysis of pyrazolone derivatives.

References

  • Source: nih.
  • Source: benchchem.
  • Source: uzh.
  • Source: excillum.
  • Source: rsc.
  • Source: nih.
  • Source: rsc.

Sources

Application

Application Note: 3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one as a Privileged Intermediate in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Structural Rationale In modern drug discovery, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Structural Rationale

In modern drug discovery, the selection of a core scaffold dictates the trajectory of lead optimization, influencing both target affinity and pharmacokinetic (PK) viability. 3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 874773-50-9) is a highly specialized evolution of the classical pyrazolone pharmacophore[1]. While traditional pyrazolones like edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) have proven clinical utility, their profiles are often limited by rapid metabolism.

  • The Cyclopropyl Motif (C3): The cyclopropyl ring imparts significant metabolic stability against cytochrome P450-mediated aliphatic oxidation compared to straight-chain alkyl groups[2]. Furthermore, its rigid geometry restricts conformational degrees of freedom, decreasing the entropic penalty upon binding to kinase hinge regions[3].

  • The N1-Methyl Substitution: Unlike N-phenyl pyrazolones which can suffer from poor aqueous solubility, the N1-methyl group improves the topological polar surface area (TPSA) balance and prevents rapid N-glucuronidation[4].

  • The C4-Methylene Reactive Center: The core pyrazolone ring exists in a keto-enol tautomeric equilibrium. The C4 position is highly nucleophilic, making it an ideal anchor for Knoevenagel condensations to generate 4-arylidene derivatives—key precursors for anticancer agents[5].

Key Application Workflows

Pyrazolones are widely recognized as privileged scaffolds in medicinal chemistry, frequently utilized for their ability to interact with multiple biological targets[6]. The two primary workflows for this specific intermediate are the synthesis of targeted kinase inhibitors and the development of neuroprotective antioxidants.

Workflow A: Synthesis of Kinase Inhibitors (e.g., VEGFR2, GSK3β)

The pyrazolone core acts as a potent hydrogen bond donor/acceptor system that mimics the adenine ring of ATP. By functionalizing the C4 position with various aryl groups, researchers can probe the hydrophobic pockets of kinases. For instance, pyrazolone derivatives have shown significant efficacy as VEGFR2 inhibitors in prostate cancer models[7].

Workflow B: Development of Spiro-Heterocycles

The 4-arylidene derivatives generated from this intermediate contain two potential nucleophilic/electrophilic sites. Following an initial Michael addition, these can be cyclized into complex spiro-pyrazolones, which are highly valued in phenotypic screening libraries[4].

Synthetic_Workflow A 3-cyclopropyl-1-methyl- 4,5-dihydro-1H-pyrazol-5-one (Core Scaffold) B C4-Functionalization (Knoevenagel Condensation) A->B Aldehydes / Base C N-Alkylation / Arylation (Tautomeric tuning) A->C Electrophiles D Spiro-heterocycle Formation B->D Cycloaddition E Kinase Inhibitor Candidates (e.g., VEGFR2) B->E SAR Optimization F ROS Scavenger Analogs C->F Phenotypic Screening D->E Library Expansion

Fig 1. Synthetic divergence of the pyrazolone scaffold into targeted drug discovery libraries.

Quantitative Data Presentation

To justify the selection of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one over traditional scaffolds, we must evaluate its physicochemical baseline. The table below summarizes the comparative advantages of this intermediate prior to C4-derivatization.

Scaffold / IntermediateMW ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)Primary Reactive SiteMetabolic Stability (HLM)
Edaravone (Reference)174.201.851 (enol)232.59C4-MethyleneLow-Moderate
3-Cyclopropyl-1-methyl... 138.170.611 (enol)223.50C4-MethyleneHigh
Unsubstituted Pyrazolone 84.08-0.402241.50N1, C4Low

Data Interpretation: The lower cLogP (0.61) of the cyclopropyl-methyl variant provides a superior starting point for lead optimization, allowing medicinal chemists a larger "lipophilicity budget" when adding bulky, hydrophobic aryl groups at the C4 position to target kinase pockets[1].

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 4-Arylidene Derivatives via Knoevenagel Condensation

Causality: The C4 position of the pyrazolone is highly nucleophilic. Reacting it with aromatic aldehydes under mild basic conditions yields 4-arylidene derivatives. We utilize Piperidine in Ethanol to drive the reaction without causing pyrazolone ring-opening.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (e.g., 10 mmol) of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one in 20 mL of absolute ethanol.

  • Activation: Add 1.1 equivalents of the desired substituted benzaldehyde, followed by 0.1 equivalents of piperidine (catalyst).

  • Reaction: Reflux the mixture at 78°C for 3–5 hours under an inert N₂ atmosphere.

  • Self-Validating Step (In-Process): Monitor the reaction via TLC (Hexane:EtOAc 7:3, UV 254 nm). Validation: The reaction is deemed complete when the highly UV-active aldehyde spot disappears and a new, brightly colored (yellow/orange) highly conjugated product spot emerges at a lower Rf.

  • Isolation: Cool the mixture to 0°C. Filter the resulting precipitate and wash with cold ethanol.

  • Self-Validating Step (Analytical): Perform ¹H-NMR (DMSO-d6). Validation: The successful formation of the exocyclic double bond is strictly confirmed by the appearance of a distinct vinylic proton singlet at δ 7.5–8.2 ppm, and the disappearance of the C4-methylene protons (~δ 3.4 ppm).

Protocol 2: In Vitro VEGFR2 Kinase Inhibition Assay

Causality: To evaluate the synthesized 4-arylidene pyrazolones as anticancer agents, we must measure their ability to competitively bind the ATP pocket of VEGFR2, a critical driver of tumor angiogenesis[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme Incubation: Incubate recombinant human VEGFR2 kinase domain (10 ng/well) with varying concentrations of the pyrazolone test compounds (serial dilutions from 10 µM to 1 nM) in a 384-well plate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide substrate to initiate the phosphorylation reaction. Incubate for 60 minutes at 30°C.

  • Self-Validating Step (Control Integrity): Run Sorafenib in parallel as a positive control. Validation: The assay's structural integrity is self-validated only if the Sorafenib dose-response curve yields an IC₅₀ of 30–45 nM. If this historical baseline shifts, the ATP concentration or enzyme viability is compromised, and the plate must be discarded.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Read luminescence to quantify ADP production.

Mechanism_of_Action VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLC-gamma VEGFR2->PLCg Phosphorylation MEK MEK / ERK VEGFR2->MEK Activation Inhibitor Pyrazolone Inhibitor (Test Compound) Inhibitor->VEGFR2 ATP-competitive binding Angio Tumor Angiogenesis & Proliferation PLCg->Angio Ca2+ release MEK->Angio Gene Transcription

Fig 2. Inhibition of the VEGFR2 signaling pathway by pyrazolone-derived antagonists.

References

  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Current Topics in Medicinal Chemistry / EurekaSelect URL
  • Title: 3-Aryl-4-(arylhydrazono)
  • Title: Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives Source: Journal of Applied Pharmaceutical Science URL
  • Title: Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer Source: Medicine in Drug Discovery URL
  • Title: N-cyclopropylpyrazolone | High-Purity Research Compound Source: Benchchem URL
  • Title: Synthesis, Chemical Reactivities, and Biological Properties of Pyrazolone/ Pyrazolinone as a Blocking Unit for Building Various Heterobicyclic Systems: A Review Source: Mini-Reviews in Organic Chemistry URL
  • Title: 5-Cyclopropyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one Source: Fluorochem URL

Sources

Method

Application Note: Catalytic Asymmetric Functionalization of 3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Prepared By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Mechanistic Rationale & Target Significance The pyrazolone core is a privileged scaffold in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Mechanistic Rationale & Target Significance

The pyrazolone core is a privileged scaffold in medicinal chemistry. Specifically, 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS: 874773-50-9)[1] serves as a highly versatile precursor for the construction of complex, chiral pyrazole derivatives. The unique steric bulk and lipophilicity of the C3-cyclopropyl substitution allow these molecules to optimally occupy hydrophobic pockets (such as the WPF pocket in BRD4), making them critical building blocks in the structure-based design of BET bromodomain inhibitors[2] and KDM5B epigenetic targets[3].

From a synthetic perspective, the unique feature of pyrazolin-5-one derivatives is their tautomeric equilibrium (CH, OH, and NH forms), which provides multiple reactive centers[4]. By employing organocatalysis or transition-metal catalysis, the C4 position can be selectively functionalized to construct all-carbon quaternary or tertiary stereocenters[5].

In this application note, we detail an optimized, self-validating protocol for the organocatalytic asymmetric Michael addition of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one to nitroolefins using a chiral bifunctional squaramide catalyst.

Catalytic Workflow Visualization

The following diagram illustrates the mechanistic logic of the bifunctional catalytic cycle. The squaramide catalyst performs dual roles: its tertiary amine acts as a Brønsted base to generate the reactive pyrazolone enolate, while its squaramide motif activates the electrophile via hydrogen bonding, ensuring strict face-selective C–C bond formation[4].

Workflow P 3-Cyclopropyl-1-methyl- pyrazol-5-one (Precursor) E Enolate Intermediate (H-Bond Activated) P->E Deprotonation by Catalyst Tertiary Amine C Chiral Squaramide (Bifunctional Catalyst) C->E Binding TS Stereocontrolled Transition State E->TS Face-Selective Nucleophilic Attack N Nitroolefin (Electrophile) N->TS Dual H-Bond Activation TS->C Catalyst Regeneration PR C4-Alkylated Chiral Pyrazolone TS->PR Protonation & Product Release

Bifunctional squaramide-catalyzed asymmetric Michael addition workflow.

Reaction Optimization & Quantitative Data

To suppress the uncatalyzed racemic background reaction, solvent polarity and temperature must be carefully controlled. Non-polar solvents like toluene minimize the spontaneous enolization of the pyrazolone precursor, allowing the chiral catalyst to dictate the stereochemical outcome.

Table 1: Optimization of C4-Alkylation Conditions

EntrySolventTemperature (°C)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
1CH₂Cl₂25108588
2Toluene25109294
3 Toluene 0 10 89 97
4Toluene058896
5THF056572

Data Summary: Entry 3 represents the optimal thermodynamic balance. Toluene at 0 °C provides excellent yield (89%) and near-perfect stereocontrol (97% ee).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Every step includes a causality explanation and an observation checkpoint to ensure the integrity of the reaction before proceeding.

Step 1: Preparation of the Catalytic Complex
  • Action: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (1.0 mmol, 138.1 mg) and the chiral bifunctional squaramide catalyst (0.1 mmol, 10 mol%).

  • Causality: Flame-drying removes trace ambient moisture. Water can competitively hydrogen-bond with the squaramide catalyst, disrupting the highly organized chiral pocket required for enantioselectivity.

Step 2: Solvent Addition & Enolization
  • Action: Inject anhydrous Toluene (5.0 mL) under an argon atmosphere. Cool the mixture to 0 °C using an ice bath and stir for 15 minutes prior to electrophile addition.

  • Causality: The 15-minute pre-equilibration window allows the tertiary amine of the catalyst to fully deprotonate the pyrazolone, shifting the tautomeric equilibrium entirely to the reactive enolate form[4].

  • Observation Checkpoint: The initial heterogeneous suspension will transition into a homogenous, pale-yellow solution. Validation: If the solution remains cloudy, catalyst dissolution is incomplete; gently warm to room temperature for 5 minutes before re-cooling to 0 °C.

Step 3: Electrophile Addition
  • Action: Dissolve trans-β-nitrostyrene (1.1 mmol, 164.1 mg) in 1.0 mL of anhydrous toluene. Add this solution dropwise to the reaction mixture via a syringe pump over a 15-minute period.

  • Causality: Nitroolefins are highly reactive and prone to oligomerization or uncatalyzed racemic background reactions. Dropwise addition maintains a low steady-state concentration of the electrophile, ensuring it only reacts when tightly bound and activated by the catalyst's hydrogen-bond donor pocket.

  • Observation Checkpoint: The solution should remain clear and slightly yellow. Immediate dark discoloration indicates potential electrophile degradation.

Step 4: Reaction Monitoring
  • Action: Stir the reaction at 0 °C for 12 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane/EtOAc (3:1 v/v) as the eluent.

  • Causality: TLC provides a real-time kinetic snapshot. The pyrazolone precursor (Rf ~0.3) will gradually disappear, replaced by the UV-active C4-alkylated product (Rf ~0.5).

  • Observation Checkpoint: Complete consumption of the precursor spot validates the end of the catalytic cycle.

Step 5: Quenching and Isolation
  • Action: Quench the reaction by adding 2.0 mL of 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: The mild acid quench immediately protonates the tertiary amine of the catalyst, halting the reaction and preventing any base-catalyzed epimerization at the newly formed labile stereocenter.

  • Purification: Isolate the pure product via flash column chromatography on silica gel (gradient elution: Hexane to Hexane/EtOAc 4:1). Enantiomeric excess is then verified via chiral HPLC.

References

  • Highly Enantioselective Allylic C–H Alkylation of Terminal Olefins with Pyrazol-5-ones Enabled by Cooperative Catalysis of Palladium Complex and Brønsted Acid Source: Journal of the American Chemical Society URL:[Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives Source: Chemical Communications URL:[Link]

  • Discovery of Novel Pyrazole-Based KDM5B Inhibitor TK-129 and Its Protective Effects on Myocardial Remodeling and Fibrosis Source: Journal of Medicinal Chemistry URL:[Link]

  • Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor Source: Journal of Medicinal Chemistry URL:[Link]

  • 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS: 874773-50-9) Source: ChemSrc Database URL:[Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing protocols for the novel compound, 3-cyclopropyl-1-methyl-4,5-dihydro-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing protocols for the novel compound, 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. Given the absence of established public data for this specific molecule, this guide synthesizes field-proven insights and best practices for the preclinical evaluation of new chemical entities (NCEs). The protocols herein are designed to be a self-validating system, emphasizing scientific integrity, causality behind experimental choices, and adherence to ethical and regulatory standards.

Introduction and Scientific Background

The pyrazolone structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and neuroprotective effects.[1][2][3][4][5] The subject of this guide, 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, is a member of this versatile class of compounds. The presence of a cyclopropyl group can also influence a molecule's metabolic stability and potency.[6]

The successful in vivo evaluation of any NCE is contingent upon the rational design and meticulous execution of dosing protocols. This guide will walk the user through the critical steps of preclinical study design, from initial dose range-finding to the principles of pharmacokinetic and pharmacodynamic assessment.

Preclinical In Vivo Study Design: A Foundational Approach

The primary objectives of initial in vivo studies are to characterize the safety, tolerability, and pharmacokinetic profile of the test compound. This data is paramount for selecting appropriate doses for subsequent, more complex efficacy studies.[7][8]

Dose Range-Finding (DRF) Studies

Dose range-finding (DRF) studies are the bedrock of preclinical drug development.[7] They aim to identify the Maximum Tolerated Dose (MTD) , which is the highest dose that can be administered without causing unacceptable adverse effects, and the Minimum Effective Dose (MED) .[7] A well-designed DRF study involves multiple dose levels to establish a clear dose-response relationship.[8]

The initial starting dose for a DRF study should be informed by any available in vitro data or data from structurally similar compounds.[7] Dose escalation then proceeds systematically, with common strategies including logarithmic increments (e.g., 2x, 3x) to cover a broad dose range efficiently.[7]

Animal Model Selection

The choice of animal model is critical for the translatability of preclinical data. Rodent models, such as mice and rats, are typically used for initial DRF and toxicity studies due to their well-characterized physiology and the availability of historical data.[8] The selection should consider the compound's absorption, distribution, metabolism, and excretion (ADME) properties in the chosen species.[7]

G cluster_0 Phase 1: Pre-Dosing cluster_1 Phase 2: In Vivo Execution cluster_2 Phase 3: Data Analysis Compound Characterization Compound Characterization Vehicle Selection Vehicle Selection Compound Characterization->Vehicle Selection Solubility Data Dose Formulation Dose Formulation Vehicle Selection->Dose Formulation Dose Range-Finding Study Dose Range-Finding Study Dose Formulation->Dose Range-Finding Study Animal Dosing Animal Dosing Dose Range-Finding Study->Animal Dosing Clinical Observations Clinical Observations Animal Dosing->Clinical Observations PK/PD Sampling PK/PD Sampling Animal Dosing->PK/PD Sampling Data Analysis Data Analysis Clinical Observations->Data Analysis PK/PD Sampling->Data Analysis MTD Determination MTD Determination Data Analysis->MTD Determination

Caption: Workflow for an initial in vivo dose range-finding study.

Vehicle Selection and Formulation Protocol

The choice of vehicle is critical, especially for poorly soluble compounds. An ideal vehicle should be non-toxic and not interfere with the compound's pharmacology.[9][10]

Assessing Compound Solubility

Before selecting a vehicle, the solubility of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one must be determined in a panel of common solvents and vehicles.

Common Vehicles for In Vivo Studies
VehicleProperties and Considerations
Aqueous Solutions
Saline (0.9% NaCl)Isotonic and well-tolerated. Suitable for water-soluble compounds.[9]
Phosphate-Buffered Saline (PBS)Maintains pH stability, which is important for pH-sensitive compounds.[9]
Co-solvent Systems
DMSO (Dimethyl Sulfoxide)A powerful solvent for lipophilic drugs, but can have its own biological effects and cause irritation at high concentrations.[9]
PEG 300/400 (Polyethylene Glycol)Good for compounds with intermediate solubility. Generally well-tolerated.[9]
EthanolOften used in combination with other solvents. Must be used with caution due to potential toxicity.[9]
Suspensions
0.5% - 2% Carboxymethylcellulose (CMC)A suspending agent for insoluble compounds. Forms a suspension, not a true solution.[11]
Lipid-Based Vehicles
Corn Oil, Sesame OilUsed for highly lipophilic compounds for oral or intraperitoneal administration. Not suitable for intravenous injection.[9]
Step-by-Step Formulation Protocol (Example for Oral Gavage)

This protocol is a general guideline for preparing a suspension in 0.5% CMC for a compound with low aqueous solubility.

  • Calculate Required Amounts: Determine the total volume of the formulation and the total mass of the test compound needed based on the desired concentration and number of animals.

  • Prepare the Vehicle: Weigh the appropriate amount of CMC powder and slowly add it to sterile water while stirring vigorously to avoid clumping. Continue stirring until a homogenous suspension is formed.

  • Compound Addition: Weigh the test compound and add it to a small amount of the vehicle to create a paste.

  • Homogenization: Gradually add the remaining vehicle to the paste while continuously mixing or sonicating to ensure a uniform suspension.

  • Final Quality Control: Visually inspect the formulation for homogeneity before administration. Ensure thorough mixing before drawing each dose.

In Vivo Dosing Protocol: Dose Escalation to Determine MTD

This protocol outlines a dose-escalation study in rodents to determine the Maximum Tolerated Dose (MTD).

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant animal welfare regulations.

Experimental Design
  • Species: Male and female Sprague-Dawley rats (or a suitable alternative rodent model).

  • Group Size: 3-6 animals per sex per dose group.[12]

  • Dose Levels: A control group receiving the vehicle alone, and at least three test groups receiving escalating doses of the compound.[8]

  • Route of Administration: To be determined by the intended clinical route, with oral gavage being a common starting point.[7]

  • Study Duration: Typically 7 to 14 days for an initial DRF study.[8]

Step-by-Step Dosing and Observation Protocol
  • Animal Acclimation: Allow animals to acclimate to the facility for at least 5 days before the start of the study.

  • Pre-dose Measurements: Record the body weight of each animal before dosing.

  • Dose Administration: Administer the calculated dose volume based on the most recent body weight.

  • Post-dose Observations:

    • Conduct clinical observations at regular intervals (e.g., 1, 4, and 24 hours post-dose) on the first day, and at least once daily thereafter.

    • Observations should include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

    • Record body weights at least twice weekly.

  • Endpoint and Necropsy: At the end of the study, animals are humanely euthanized. A gross necropsy should be performed to identify any treatment-related macroscopic changes in tissues and organs.

Pharmacokinetic and Pharmacodynamic Monitoring

Incorporating pharmacokinetic (PK) and biomarker evaluations into DRF studies is crucial for understanding the dose-exposure relationship and informing dose selection.[7]

Pharmacokinetic (PK) Sampling
  • Sample Collection: Collect blood samples at predetermined time points after dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours) to characterize the drug's concentration-time profile.

  • PK Parameters: Key exposure metrics to be determined include Cmax (maximum concentration), AUC (area under the curve), and half-life.[7]

Pharmacodynamic (PD) Endpoints

Based on the known activities of pyrazolone derivatives, potential PD endpoints to consider in subsequent efficacy studies could include:

  • Anti-inflammatory models: Carrageenan-induced paw edema.[13]

  • Analgesic models: Hot plate or tail-flick tests.[4]

  • Neuroprotective models: Models of neuroinflammation or seizures.[2]

G cluster_0 Time Course Dosing Event Dosing Event T0 Time 0 PK Sampling PK Sampling PD Assessment PD Assessment T0->PK Sampling Pre-dose T1 Early Time Points T1->PK Sampling T1->PD Assessment T2 Mid Time Points T2->PK Sampling Distribution Phase T2->PD Assessment Peak Effect T3 Late Time Points T3->PK Sampling Elimination Phase T3->PD Assessment Duration of Action

Caption: Relationship between dosing, PK sampling, and PD assessment over time.

Data Analysis and Interpretation

The data collected from the DRF study will be used to establish a dose-response relationship for any observed toxicities. The MTD is typically defined as the highest dose that does not produce more than a 10% decrease in body weight gain or significant clinical signs of toxicity.[14] This information, combined with the PK data, will allow for the selection of safe and scientifically justified dose levels for future GLP-compliant toxicology and efficacy studies.[7]

Conclusion

The development of in vivo dosing protocols for a novel compound like 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one requires a systematic and data-driven approach. By following the principles of dose range-finding, appropriate vehicle selection, and careful pharmacokinetic and pharmacodynamic monitoring, researchers can establish a solid foundation for the successful preclinical development of this and other new chemical entities.

References

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. Link

  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Link

  • Journal of Medicinal Chemistry. (2004). 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain. Link

  • PMC - NIH. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Link

  • PMC. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Link

  • ResearchGate. 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. Link

  • PubMed. (2021). Dose range finding approach for rodent preweaning juvenile animal studies. Link

  • PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Link

  • PubMed. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Link

  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. Link

  • MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Link

  • PMC. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][7][8]triazolo[3,4- b ][1][7][15] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Link

  • PubChem. 3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile. Link

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Link

  • PubMed. (2024). Dose Range-Finding Toxicity Study in Rats With Recombinant Human Lactoferrin Produced in Komagataella phaffii. Link

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Link

  • PPD. Preclinical Studies in Drug Development. Link

  • Semantic Scholar. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Link

  • Food and Drug Administration. (2002). Guidance for Industry: S1C(R2) Dose Selection for Carcinogenicity Studies. Link

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Link

  • Benchchem. Technical Support Center: Vehicle Controls for In Vivo Studies. Link

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Methyl-1-phenyl-2-pyrazolin-5-one. Link

  • GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. (2006). Link

  • Journal of Applied Pharmaceutical Science. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Link

  • Angene Chemical. (2025). Safety Data Sheet - 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride. Link

  • J-Stage. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Link

  • ACS Publications. (2015). Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species. Link

  • ACS Omega. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. Link

  • AERU - University of Hertfordshire. (2026). Cyclopyranil. Link

  • SciSpace. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Link

  • Journal of Pharmacy & Pharmaceutical Sciences. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Link

  • Scientific paper. (2023). Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency. Link

  • Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Link

  • ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Link

Sources

Method

Application Note: Regioselective Synthesis of 1-Cyclopropyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one via Cyclocondensation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Nomenclature Clarification Pyrazole and pyrazolone cores are...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Nomenclature Clarification

Pyrazole and pyrazolone cores are privileged scaffolds in modern drug discovery, frequently serving as the pharmacophoric foundation for kinase inhibitors and dihydroorotate dehydrogenase (DHODH) inhibitors[1].

Critical Nomenclature Note: The synthesis of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one from cyclopropylhydrazine presents a structural paradox. Utilizing cyclopropylhydrazine as the nucleophilic precursor inherently directs the cyclopropyl moiety to the N1 position of the resulting heterocycle, yielding the regioisomer 1-cyclopropyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one [2]. Synthesizing the exact 3-cyclopropyl-1-methyl variant would conversely require methylhydrazine and a cyclopropyl-substituted β-ketoester. To maintain mechanistic and scientific integrity, this protocol details the cyclocondensation of cyclopropylhydrazine with ethyl acetoacetate to construct the highly valuable 1-cyclopropyl-3-methyl pyrazolone scaffold.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The construction of the pyrazolone ring relies on the Knorr pyrazole synthesis. When reacting cyclopropylhydrazine with an unsymmetrical 1,3-dicarbonyl compound like ethyl acetoacetate, controlling regioselectivity is a primary challenge[2].

  • Hydrazone Formation (Kinetic Step): The terminal primary amine (-NH2) of cyclopropylhydrazine is less sterically hindered than the secondary amine (-NH-cyclopropyl). Consequently, the -NH2 group selectively attacks the highly electrophilic ketone carbonyl of ethyl acetoacetate, forming a hydrazone intermediate.

  • Intramolecular Cyclization (Thermodynamic Step): Upon heating, the secondary amine (-NH-cyclopropyl) attacks the adjacent ester carbonyl. This intramolecular cyclization expels ethanol, driving the equilibrium toward the thermodynamically stable 5-pyrazolone regioisomer.

Mechanism A Cyclopropylhydrazine + Ethyl Acetoacetate B Nucleophilic Attack (NH2 on Ketone) A->B EtOH, NaOAc C Hydrazone Intermediate B->C -H2O D Intramolecular Cyclization (NH-cPr on Ester) C->D Reflux E 1-Cyclopropyl-3-methyl- 5-pyrazolone D->E -EtOH

Mechanistic pathway of the Knorr pyrazole synthesis yielding the 5-pyrazolone regioisomer.

Reagents and Quantitative Data

Cyclopropylhydrazine hydrochloride is utilized instead of the free base because the free hydrazine is highly susceptible to rapid oxidation and degradation; the hydrochloride salt ensures long-term stability and precise stoichiometry[3][4].

Table 1: Reagent Quantities and Stoichiometry
ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
Cyclopropylhydrazine HCl108.571.0010.86 gHydrazine source[4]
Ethyl Acetoacetate130.141.0513.70 g (13.3 mL)1,3-Dicarbonyl electrophile
Sodium Acetate (anhydrous)82.031.109.02 gMild base / Buffer
Ethanol (Absolute)46.07Solvent100 mLProtic reaction medium
Table 2: Reaction Optimization and Regioselectivity Control
ConditionMajor ProductEst. YieldRationale
EtOH, NaOAc, Reflux (78°C) 1-Cyclopropyl-3-methyl-5-pyrazolone >85% Thermodynamic control favors 5-pyrazolone via hydrazone intermediate.
AcOH, Reflux (118°C)1-Cyclopropyl-3-methyl-5-pyrazolone75%Acidic conditions accelerate hydrazone formation but may cause trace degradation.
EtOH, NaOH, RTMixture (5-one and 3-one)<50%Strong base leads to competing enolate attacks and poor regiocontrol.

Step-by-Step Experimental Protocol

Protocol S1 1. Neutralization Suspend Hydrazine HCl in EtOH + NaOAc S2 2. Electrophile Addition Add Ethyl Acetoacetate dropwise at 0-5 °C S1->S2 S3 3. Cyclocondensation Reflux at 78 °C for 4-6 hours S2->S3 S4 4. Work-up Concentrate, EtOAc extraction, Brine wash S3->S4 S5 5. Purification Recrystallization (EtOAc/Hexanes) S4->S5

Step-by-step experimental workflow for the synthesis and purification of the target pyrazolone.

Step 1: Preparation of the Free Base
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend cyclopropylhydrazine hydrochloride (10.86 g, 100 mmol) in 100 mL of absolute ethanol.

  • Add anhydrous sodium acetate (9.02 g, 110 mmol) in one portion.

  • Stir the suspension vigorously at room temperature for 30 minutes. Causality: Sodium acetate is a weak base that liberates the free cyclopropylhydrazine without hydrolyzing the ester group of the incoming ethyl acetoacetate, which would occur if a strong base like NaOH were used.

Step 2: Addition of the β-Ketoester
  • Cool the reaction mixture to 0–5 °C using an ice-water bath to control the exothermic hydrazone formation.

  • Add ethyl acetoacetate (13.7 g, 105 mmol) dropwise over 15 minutes using an addition funnel. Causality: Slow, dropwise addition at low temperatures minimizes the local concentration of the electrophile, preventing unwanted bis-alkylation and controlling the regioselectivity of the initial nucleophilic attack[2].

Step 3: Cyclocondensation (Knorr Synthesis)
  • Remove the ice bath and attach a reflux condenser to the flask.

  • Heat the mixture to reflux (approx. 78 °C) for 4 to 6 hours. Causality: While hydrazone formation occurs rapidly at room temperature, the subsequent intramolecular cyclization is sterically hindered and requires the thermal energy of refluxing ethanol to proceed to completion.

Step 4: Work-up and Extraction
  • Cool the mixture to room temperature and concentrate it under reduced pressure (rotary evaporation) to remove the bulk of the ethanol.

  • Partition the resulting residue between ethyl acetate (100 mL) and distilled water (50 mL).

  • Separate the organic layer and wash it with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an off-white solid.

Step 5: Purification
  • Purify the crude solid by recrystallization from a hot mixture of ethyl acetate and hexanes (approx. 1:3 ratio).

  • Filter the resulting crystals and dry under high vacuum to afford pure 1-cyclopropyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one.

Self-Validation & In-Process Quality Control (IPQC)

To ensure the protocol acts as a self-validating system, monitor the following IPQC checkpoints:

  • Phase 1 (Neutralization): The initial coarse suspension of cyclopropylhydrazine HCl will convert into a finer, denser suspension of NaCl as the free base is liberated.

  • Phase 2 (Hydrazone Formation): Upon addition of ethyl acetoacetate, TLC (Eluent: Hexanes/EtOAc 1:1, UV visualization) should reveal the consumption of the UV-active ester ( Rf​≈0.6 ) and the appearance of a new intermediate hydrazone spot.

  • Phase 3 (Cyclization): After 4 hours of reflux, LC-MS analysis of an aliquot must confirm the disappearance of the intermediate and the presence of the desired product mass (Exact Mass: 138.08 g/mol ; Expected [M+H]+ : 139.1 m/z). The reaction mixture typically transitions to a pale yellow homogeneous solution.

References

  • Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention National Institutes of Health (NIH PMC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction yield for 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one synthesis

Technical Support Center: Synthesis of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one Welcome to the technical support resource for the synthesis of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. This guide is...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Welcome to the technical support resource for the synthesis of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable solutions to common challenges encountered during this synthesis. The content is presented in a question-and-answer format, focusing on troubleshooting, optimization, and the underlying chemical principles.

Section 1: Synthesis Overview and Core Mechanism

Q1: What is the primary synthetic route for 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one?

The most direct and widely adopted method for synthesizing 3-substituted-1-alkyl-pyrazol-5-ones is a variation of the Knorr pyrazole synthesis.[1][2][3] This involves the cyclocondensation reaction between a β-ketoester and a substituted hydrazine. For the target molecule, the specific reactants are ethyl 3-cyclopropyl-3-oxopropanoate and methylhydrazine .

The reaction proceeds via two main steps:

  • Hydrazone Formation: The more nucleophilic nitrogen of methylhydrazine attacks the ketone carbonyl of the β-ketoester.

  • Intramolecular Cyclization: The terminal nitrogen atom then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and elimination of ethanol to form the stable pyrazolone ring.[2]

This reaction is typically catalyzed by a weak acid and driven to completion by heating.[2][3]

Reaction Mechanism Diagram

G cluster_reactants Reactants Ketoester Ethyl 3-cyclopropyl-3-oxopropanoate Hydrazone Hydrazone Intermediate Ketoester->Hydrazone 1. Condensation (Acid Catalyst) Hydrazine Methylhydrazine Hydrazine->Hydrazone Product 3-cyclopropyl-1-methyl- 4,5-dihydro-1H-pyrazol-5-one Hydrazone->Product 2. Intramolecular Cyclization (Heat) Byproduct Ethanol Product->Byproduct Elimination

Caption: Knorr-type synthesis of the target pyrazolone.

Section 2: Troubleshooting Guide for Low Reaction Yield

Low yield is the most common issue reported. This section provides a systematic approach to diagnosing and resolving the problem.

Q2: My final yield is significantly lower than expected. What are the first steps to troubleshoot this?

Begin by analyzing the crude reaction mixture (CRM) using Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy before performing any workup or purification. This provides a snapshot of the reaction's outcome.

Troubleshooting Workflow Diagram

G cluster_TLC TLC Analysis cluster_NMR Crude ¹H NMR Analysis Start Low or No Yield CheckCRM Analyze Crude Reaction Mixture (TLC, Crude ¹H NMR) Start->CheckCRM TLC_SM Starting Material (SM) Remains? CheckCRM->TLC_SM NMR_Product Product Signals Present? CheckCRM->NMR_Product TLC_Product Product Spot Visible? TLC_SM->TLC_Product No Sol_Incomplete Incomplete Reaction: • Increase reaction time/temp • Check catalyst activity TLC_SM->Sol_Incomplete Yes TLC_SideProducts Multiple Unidentified Spots? TLC_Product->TLC_SideProducts Sol_SideReaction Side Reactions Dominant: • Lower temperature • Check reagent purity • Adjust pH TLC_SideProducts->Sol_SideReaction Yes NMR_SideProducts Signals for Side Products/Isomers? NMR_Product->NMR_SideProducts Yes Sol_Degradation Product Degradation: • Milder workup conditions • Check pH stability NMR_Product->Sol_Degradation No, or very weak signals Sol_WorkupLoss Workup/Purification Issue: • Optimize extraction pH • Re-evaluate purification method NMR_Product->Sol_WorkupLoss Yes, but low recovery after purification NMR_SideProducts->Sol_SideReaction

Caption: Systematic workflow for diagnosing low yield issues.

Troubleshooting Data Summary
Problem Observed (via CRM Analysis)Probable CauseRecommended Solution
High amount of unreacted β-ketoester 1. Insufficient reaction time or temperature.2. Inactive or insufficient acid catalyst.3. Poor quality of methylhydrazine.1. Increase reaction time by 2-4 hours or temperature by 10-20°C.2. Add a fresh aliquot of glacial acetic acid.3. Use freshly distilled or a newly purchased bottle of methylhydrazine.
Formation of multiple products 1. Regioisomer formation: Methylhydrazine attacking the ester carbonyl first.2. Side reactions: Self-condensation of the ketoester or degradation.1. Control the pH. The reaction is often more regioselective under mildly acidic conditions which favor initial condensation at the more reactive ketone.[4][5]2. Lower the reaction temperature and ensure slow, controlled addition of reagents.
Product is formed but lost during workup 1. The pyrazolone product has some water solubility.2. Incorrect pH during aqueous extraction causes the product to remain in the aqueous layer.1. Saturate the aqueous layer with NaCl (brine) before extraction to reduce the product's solubility.2. Perform back-extraction of the aqueous layers with an organic solvent like ethyl acetate or dichloromethane.

Section 3: Optimizing Reaction Conditions & Reagent Handling

Q3: What is the optimal solvent and temperature for this reaction?

Ethanol or 1-propanol are excellent solvent choices as they readily dissolve the reactants and facilitate the removal of the ethanol byproduct.[2][6] The reaction is typically run at the reflux temperature of the chosen alcohol (approx. 80-100°C).[2] If side reactions are prevalent, lowering the temperature to 60°C and extending the reaction time can improve selectivity.

Q4: How critical is the purity of the starting materials?

Extremely critical.

  • Ethyl 3-cyclopropyl-3-oxopropanoate: Impurities can lead to unwanted side products. If synthesized in-house, ensure it is free of any unreacted starting materials from its own synthesis (e.g., via Claisen condensation).

  • Methylhydrazine: This reagent is susceptible to air oxidation. Using a recently opened bottle or distilling it prior to use is highly recommended to ensure its potency and prevent the introduction of oxidative impurities.

Q5: My reaction is generating two isomers that are difficult to separate. How can I improve regioselectivity?

The formation of the undesired 3-cyclopropyl-2-methyl-pyrazolone isomer is a known challenge with unsymmetrical hydrazines. Selectivity is governed by the relative reactivity of the ketone versus the ester carbonyl group.

  • pH Control: Mildly acidic conditions (e.g., a few drops of glacial acetic acid) protonate the ketone carbonyl, activating it for nucleophilic attack by the hydrazine and favoring the correct reaction pathway.[2]

  • Steric Hindrance: While less of a factor here, in some cases, steric bulk near one carbonyl can direct the hydrazine to the less hindered site.

Diagram of Regioisomer Formation

Caption: Regioselectivity in the Knorr synthesis.

Section 4: Product Purification and Characterization

Q6: What is the most effective method for purifying the final product?

Pyrazolones are often crystalline solids, making recrystallization the preferred method of purification.[6]

  • Solvent Selection: A common and effective solvent system is ethanol or an ethanol/water mixture.[6][7] Dissolve the crude product in a minimum amount of hot ethanol and slowly add hot water until turbidity persists. Allow the solution to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization fails or if isomers are present, silica gel chromatography can be used. A mobile phase of ethyl acetate in hexanes (e.g., 30-50% ethyl acetate) is a good starting point. Note that pyrazolones can be somewhat polar, so gradient elution may be necessary.

Q7: Can I use an acid-base extraction to purify my product?

Yes, this can be an effective technique. The pyrazolone ring has an acidic proton on the methylene group (C4) and can be deprotonated by a moderately strong base.

  • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

  • Wash with a mild aqueous base (e.g., 5% NaHCO₃ or Na₂CO₃ solution). The deprotonated pyrazolone salt will move to the aqueous layer, leaving non-acidic impurities behind.

  • Separate the aqueous layer, cool it in an ice bath, and re-acidify with dilute HCl until the product precipitates.

  • Filter the solid product and wash with cold water.

Section 5: Experimental Protocols

Protocol 1: Synthesis of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

This protocol is a representative procedure and should be adapted based on laboratory-specific observations and safety assessments.

Reagents & Solvents:

  • Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq)

  • Methylhydrazine (1.2 eq)

  • Ethanol (or 1-Propanol)

  • Glacial Acetic Acid (catalytic, ~3-5 drops)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 3-cyclopropyl-3-oxopropanoate.

  • Add ethanol to dissolve the ketoester (approx. 5-10 mL per gram of ketoester).

  • Add the glacial acetic acid catalyst to the solution.

  • Slowly add methylhydrazine to the stirring solution at room temperature. The addition may be slightly exothermic.

  • Heat the reaction mixture to reflux (approx. 82°C for ethanol) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 40% Ethyl Acetate/Hexanes) until the starting ketoester spot is consumed.[2]

  • Once complete, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid can be purified by recrystallization from an ethanol/water mixture or by silica gel chromatography.[6][7]

Section 6: Frequently Asked Questions (FAQs)

Q8: Can I use methyl iodide or dimethyl sulfate to methylate a pre-formed cyclopropyl pyrazolone ring instead?

While possible, this approach introduces significant challenges. Direct N-alkylation of an unsymmetrical pyrazole often results in poor regioselectivity, yielding a mixture of N1 and N2 methylated products that can be very difficult to separate.[8] Recent advances have utilized sterically bulky silyl-based masked methylating reagents to achieve high N1 selectivity, but this adds steps and complexity to the synthesis.[9][10] For this specific target, using methylhydrazine from the start is the most efficient and regioselective method.

Q9: The product appears as an oil and won't crystallize. What should I do?

If the crude product is an oil, it likely contains impurities that are inhibiting crystallization.

  • Confirm Product Formation: First, confirm via ¹H NMR that the desired product has been formed.

  • Purify via Chromatography: Purify the oil using silica gel chromatography to remove impurities. The purified fractions, once concentrated, should yield a solid or a much purer oil that is more amenable to crystallization.

  • Trituration: Try adding a non-polar solvent like hexanes or diethyl ether to the oil and scratching the side of the flask with a glass rod to induce crystallization.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and cytotoxic Activity. Retrieved from [Link]

  • RWTH Publications. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ACS Omega. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. Retrieved from [Link]

  • SciSpace. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Retrieved from [Link]

  • ResearchGate. (2013). 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.
  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

  • ACS Publications. (2024). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Retrieved from [Link]

  • Nature. (2024). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Retrieved from [Link]

  • ResearchGate. (2015). A one-step synthesis of pyrazolone. Retrieved from [Link]

  • ResearchGate. (2022). Reaction mechanism leading to the formation of the targeted pyrazolone.... Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • J-STAGE. (2001). Selective N-Methylation of Pyrazolone with Methanol by Use of ZrO2 Catalyst in the Liquid Phase. Retrieved from [Link]

  • R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

  • Semantic Scholar. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the specific physicochemical hu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the specific physicochemical hurdles associated with formulating 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one in Dimethyl Sulfoxide (DMSO).

Overview: The Chemistry of the Challenge

To solve a solubility issue, we must first understand the molecular causality behind it. 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one presents a dual challenge:

  • Tautomeric Hydrogen Bonding: Pyrazolone derivatives exist in a dynamic keto-enol tautomeric equilibrium. In the solid state, these tautomers establish a rigid, highly stable intermolecular hydrogen-bonding network. Breaking this crystal lattice energy requires a solvent with a high dipole moment[1].

  • Solvent Hygroscopicity vs. Lipophilicity: While DMSO is a powerful polar aprotic solvent capable of disrupting these H-bonds, it is notoriously hygroscopic. If DMSO absorbs atmospheric water, the solvent's dielectric constant increases dramatically. This forces the highly lipophilic cyclopropyl moiety out of solution, triggering rapid precipitation[2].

Diagnostic Workflow

The following diagnostic tree outlines the logical progression for achieving complete dissolution while preserving the structural integrity of the pyrazolone core.

G Start Start: 3-cyclopropyl-1-methyl- 4,5-dihydro-1H-pyrazol-5-one Step1 Add Fresh Anhydrous DMSO (Protect from light/moisture) Start->Step1 Decision1 Is solution clear? Step1->Decision1 Step2 Vortex & Sonicate (10-15 min, RT) Decision1->Step2 No Success Purge with Argon & Store Aliquots at -20°C Decision1->Success Yes Decision2 Are particulates visible? Step2->Decision2 Step3 Gentle Heating (37°C - 50°C max) Decision2->Step3 Yes Decision2->Success No Decision3 Still undissolved? Step3->Decision3 Step4 Add Co-solvent (e.g., Tween) or Intermediate Dilution Decision3->Step4 Yes Decision3->Success No Step4->Success Resolved

Troubleshooting workflow for dissolving 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one in DMSO.

Frequently Asked Questions (FAQs)

Q1: My compound dissolves perfectly in DMSO, but crashes out immediately when I add it to my aqueous assay buffer. Why does this happen and how do I fix it? A1: This is a classic "solvent shift" phenomenon. When you spike a highly concentrated DMSO stock directly into an aqueous buffer, the localized polarity spikes. The hydrophobic cyclopropyl group cannot be solvated by water, causing the compound to nucleate and precipitate[2]. Solution: Never add aqueous buffer directly to the DMSO stock. Instead, perform a "step-down" intermediate dilution (e.g., dilute the DMSO stock 1:10 into a transitional buffer containing a mild surfactant or co-solvent) before final plating[3],[4]. Alternatively, add the DMSO stock dropwise to a rapidly vortexing volume of the aqueous buffer to ensure immediate dispersion.

Q2: Can I heat the DMSO solution to force the pyrazolone into solution? A2: Yes, but with strict limitations. Gentle heating (37°C–50°C) increases kinetic energy, aiding in the disruption of the intermolecular hydrogen bonds[1]. However, pyrazolones are susceptible to thermal degradation and oxidative ring-opening[5]. Never exceed 50°C, limit heating to 15 minutes, and ensure the vial is tightly sealed to prevent moisture ingress from water baths.

Q3: My stock solution turned slightly yellow after a few days on the bench. Is it still viable for high-throughput screening? A3: No. The formation of colored byproducts in pyrazolone formulations is a direct indicator of oxidative degradation or photochromism[5]. The pyrazolone core can undergo hydroxylation when exposed to dissolved oxygen and light. You must discard the discolored stock, prepare a fresh solution using anhydrous DMSO, and store it in amber vials purged with an inert gas (Argon or Nitrogen)[3].

Q4: How do I ensure the DMSO itself isn't skewing my cell viability data? A4: DMSO is biologically active and can cause cytotoxicity or off-target membrane fluidization at high concentrations. Your final assay concentration of DMSO should never exceed 0.5% (v/v)[6]. To validate your data, you must run a strict vehicle control: a set of wells containing the exact same final concentration of DMSO (without the drug) as your highest treatment group[7]. Subtracting the vehicle control baseline isolates the true pharmacological effect of the pyrazolone.

Quantitative Data & Solubilization Parameters

To ensure reproducibility across your assays, adhere to the following empirically derived parameters for pyrazolone derivatives in DMSO:

ParameterRecommended ValueMechanistic Rationale
Max Stock Concentration 10 – 50 mMPrevents tautomeric stacking and nucleation during freeze-thaw cycles.
Max Final DMSO (Assay) ≤ 0.5% (v/v)Avoids solvent-induced cytotoxicity and off-target membrane fluidization[6].
Thermal Limit 50°C (max 15 min)Prevents thermal degradation and oxidative ring-opening of the pyrazolone core[5].
Sonication Duration 10 – 15 minutesProvides mechanical cavitation to disrupt H-bonds without excessive heating[8].
Aqueous Dilution Ratio Step-down (e.g., 1:10)Gradual polarity shift prevents the lipophilic cyclopropyl group from crashing out[3].

Experimental Protocol: Self-Validating Stock Preparation

This protocol is designed as a self-validating system. At each critical juncture, a physical observation confirms the chemical integrity of the step, ensuring you do not proceed with compromised reagents.

Materials Required:

  • 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (High purity powder)

  • Fresh, anhydrous DMSO (≥99.9%, sealed under Argon)

  • Amber glass vials (to prevent photodegradation)

  • Argon or Nitrogen gas line

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the sealed compound vial and the anhydrous DMSO bottle to reach room temperature in a desiccator.

    • Causality: Opening cold vials introduces atmospheric condensation. Even trace amounts of water will ruin the solvating power of DMSO for lipophilic compounds.

  • Weighing: Accurately weigh the required mass of the pyrazolone into an amber glass vial[5].

  • Solvent Addition & Initial Agitation: Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM). Cap tightly and vortex vigorously for 2 to 5 minutes.

    • Self-Validating Check: Hold the vial against a light source. If the solution is completely optically clear, proceed to Step 5. If particulates remain, proceed to Step 4.

  • Cavitation & Thermal Assistance: Place the vial in a water bath sonicator at room temperature for 10–15 minutes[8]. If minor particulates persist, transfer to a 37°C water bath for exactly 5 minutes, vortexing intermittently.

    • Self-Validating Check: The solution must now be clear. If it remains cloudy, your DMSO has likely absorbed water, or you have exceeded the thermodynamic solubility limit. Do not use a cloudy suspension for biological assays.

  • Inert Storage: Gently purge the headspace of the amber vial with a stream of Argon gas for 5 seconds to displace oxygen[3].

  • Aliquotting: Divide the stock into single-use aliquots (e.g., 50 µL) to entirely avoid freeze-thaw cycles, which promote crystal nucleation. Store immediately at -20°C or -80°C.

References

  • Improving solubility of pyrazole deriv
  • Troubleshooting ICA-105665 solubility issues in DMSO.BenchChem.
  • Troubleshooting guide for pyrazolone compound stability issues.BenchChem.
  • Troubleshooting AN-12-H5 solubility issues in DMSO.BenchChem.
  • Can someone please help! My drug is dissolve in 100% DMSO and my control is also 100% DMSO.
  • How to tackle compound solubility issue.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.WuXi AppTec.

Sources

Troubleshooting

purification techniques for 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one crude extracts

Welcome to the Technical Support Center for the isolation and purification of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS: 874773-50-9). This guide is engineered for research scientists and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS: 874773-50-9). This guide is engineered for research scientists and drug development professionals dealing with the unique physicochemical challenges of pyrazolone derivatives.

Pyrazol-5-ones are notorious for their complex behavior in solution due to dynamic tautomerism, which complicates standard chromatographic and spectroscopic analyses [1]. This guide synthesizes field-proven methodologies to help you troubleshoot, isolate, and validate your target compound with high scientific rigor.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude extract shows multiple spots on TLC and broad peaks in 1 H-NMR, but LC-MS shows a single mass. Is my sample degrading? A: It is highly likely your sample is pure but exhibiting tautomerism, not degrading. Pyrazol-5-ones exist in a dynamic equilibrium of three tautomeric forms in solution: the CH-form, NH-form, and OH-form [1]. The polarity differences between these forms cause them to interact differently with the silica stationary phase, leading to streaking or "ghost spots." Causality & Fix: The equilibrium is solvent-dependent. In polar protic solvents, hydrogen bonding stabilizes the OH/NH forms. To validate that this is tautomerism and not degradation, perform a 2D-TLC. If the multiple spots resolve into a diagonal line upon the second elution, you are observing tautomerism. To sharpen NMR spectra, switch to a strongly hydrogen-bonding deuterated solvent (like DMSO- d6​ ) to "lock" the equilibrium into a single predominant form.

Q2: How can I effectively separate highly toxic, unreacted methylhydrazine from the pyrazolone crude mixture? A: Methylhydrazine is highly basic and polar, whereas the fully formed 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one core is significantly less basic. Causality & Fix: Exploit this pKa differential during the liquid-liquid extraction phase. Wash the organic layer (e.g., ethyl acetate) with a mildly acidic aqueous solution (5% citric acid or 0.1 M HCl). This selectively protonates the unreacted methylhydrazine, driving it entirely into the aqueous phase while the lipophilic cyclopropyl-pyrazolone remains in the organic layer.

Q3: Standard Hexane/Ethyl Acetate gradients are causing severe band broadening during flash chromatography. How do I optimize the eluent? A: Band broadening occurs because the silica gel's slightly acidic silanol groups interact unpredictably with the different tautomers of the pyrazolone ring. Causality & Fix: You must suppress the tautomeric equilibrium on the column. Adding a volatile organic modifier—specifically 1% to 2% glacial acetic acid (v/v)—to your Hexane/Ethyl Acetate eluent will protonate the silica silanol groups and suppress the ionization of the pyrazolone, forcing it to elute as a tighter, unified band [2].

Q4: What is the optimal crystallization strategy to achieve >98% purity? A: Crystallization from aqueous alcohol (ethanol/water) or 1,4-dioxane is the gold standard for pyrazol-5-one derivatives [2]. Causality & Fix: The pyrazolone core forms strong intermolecular hydrogen-bonding networks (NH···O or OH···N). Dissolving the compound in minimal hot ethanol and titrating with water until slight turbidity appears forces the molecules into a highly ordered crystalline lattice that excludes structurally dissimilar impurities (like unreacted diketones). This process also stabilizes a single tautomeric form in the solid state, yielding sharp melting points.

Part 2: Quantitative Purification Parameters

The following table summarizes the expected quantitative outcomes and physicochemical parameters during the purification workflow. These metrics serve as a self-validating system to ensure your process remains on track.

Purification PhaseReagents / Solvent SystemTarget Impurity RemovedTypical Yield (%)Expected Purity (%)Validation Metric
Liquid-Liquid Extraction EtOAc / 5% Citric Acid (aq)Methylhydrazine, Salts90 - 95%80 - 85%Aqueous phase pH ~3-4
Flash Chromatography Hexane:EtOAc (2:1) + 1% AcOHDiketone intermediates75 - 85%92 - 95%TLC single spot (Rf ~0.4)
Recrystallization EtOH / H 2​ O (3:1 v/v)Trace organics, Isomers65 - 75%> 98.0%Sharp Melting Point

Part 3: Standardized Experimental Protocols

Protocol A: Acid-Base Liquid Extraction & Flash Chromatography

Objective: Remove basic precursors and isolate the crude pyrazolone core.

  • Dilution: Dissolve the crude reaction mixture in 50 mL of Ethyl Acetate (EtOAc) per gram of crude material.

  • Acidic Wash (Self-Validating Step): Transfer to a separatory funnel. Add 25 mL of 5% aqueous citric acid. Shake vigorously and vent.

    • Validation: Test the pH of the separated aqueous layer. It must remain below pH 4 to ensure complete protonation of methylhydrazine. If pH > 4, repeat the wash.

  • Neutralization & Drying: Wash the organic layer with 25 mL of saturated brine to remove residual water and acid. Dry the organic phase over anhydrous Na 2​ SO 4​ for 15 minutes. Filter and concentrate via rotary evaporation.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using Hexane containing 1% glacial acetic acid.

  • Elution: Load the concentrated crude onto the column. Elute using a gradient of Hexane:EtOAc (4:1 2:1 1:1), maintaining 1% acetic acid throughout.

  • Fraction Pooling: Monitor fractions via TLC (UV active at 254 nm). Pool fractions containing the product (typically eluting at Hexane:EtOAc 2:1, Rf ~0.4) and evaporate to yield the semi-pure solid [3].

Protocol B: Tautomer-Stabilizing Recrystallization

Objective: Achieve >98% purity and lock the solid-state tautomer.

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add minimal boiling absolute ethanol (approx. 3-5 mL per gram of compound) until the solid completely dissolves.

  • Anti-Solvent Titration: While maintaining gentle reflux, add distilled water dropwise until a faint, persistent cloudiness (turbidity) is observed.

  • Clarification: Add exactly 1-2 drops of hot ethanol until the solution just turns clear again.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours. Do not agitate, as this promotes premature precipitation and traps impurities.

  • Maturation: Transfer the flask to an ice bath (4°C) for an additional 2 hours to maximize crystal yield.

  • Isolation: Filter the resulting prismatic crystals under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold 10% ethanol/water. Dry under high vacuum for 12 hours.

Part 4: Workflow Visualization

The following diagram maps the logical progression of the purification workflow, highlighting the phase transitions and chemical logic at each step.

PurificationWorkflow N1 Crude Extract (3-cyclopropyl-1-methyl-pyrazol-5-one) N2 Acidic Aqueous Wash (5% Citric Acid / EtOAc) N1->N2 Removes basic hydrazine impurities N3 Organic Phase Drying & Concentration (Na2SO4, Rotary Evaporation) N2->N3 Isolates lipophilic target core N4 Flash Column Chromatography (Hexane:EtOAc + 1% AcOH) N3->N4 Loads onto acidic silica N5 Fraction Pooling (TLC / LC-MS Verification) N4->N5 Suppresses tautomeric streaking N6 Recrystallization (Aqueous Ethanol Titration) N5->N6 Prepares for structural ordering N7 Highly Pure Pyrazol-5-one (>98% Purity) N6->N7 Yields solid-state locked crystals

Workflow for the purification of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one.

References

  • Synthesis of New Pyrazolone Dyes ResearchGate[Link]

  • Synthesis, Crystal Structural Characterization and Biological Properties of Thiosemicarbazones of Schiff Bases Derived from 4-Ac SciSpace[Link]

  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation National Institutes of Health (NIH / PMC)[Link]

Optimization

reducing side reactions and byproducts in 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one synthesis

Welcome to the technical support guide for the synthesis of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. This document is designed for researchers, medicinal chemists, and process development scientists to naviga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this synthesis. We will delve into the mechanistic origins of side reactions and provide field-proven, actionable troubleshooting protocols to enhance yield, purity, and process robustness.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one?

The most prevalent and industrially scalable method is the cyclocondensation reaction between a cyclopropyl-substituted β-ketoester, such as ethyl 2-(cyclopropanecarbonyl)acetate, and methylhydrazine.[1] This reaction is a classic Knorr-type pyrazole synthesis, which is widely applicable for a variety of substituted pyrazolones.[1][2][3]

Q2: What are the critical parameters to control in this synthesis?

The critical parameters are:

  • Temperature: Exothermic reactions are common, and temperature control is crucial to prevent side reactions.[2]

  • Solvent: The choice of solvent (e.g., ethanol, acetic acid, or toluene) can significantly influence reaction kinetics and the solubility of intermediates and byproducts.

  • pH/Catalyst: The reaction is often catalyzed by acid or base. Controlling the pH is vital for preventing the degradation of starting materials and products, and for controlling regioselectivity.

  • Purity of Starting Materials: Impurities in the β-ketoester or methylhydrazine can lead to a host of byproducts that are difficult to remove.

Q3: I am observing two major products in my final reaction mixture. What could be the second product?

When using substituted hydrazines like methylhydrazine, the formation of regioisomers is a common issue.[1] The reaction can produce both the desired 1-methyl-3-cyclopropyl isomer and the undesired 1-methyl-5-cyclopropyl isomer. The ratio of these isomers is highly dependent on reaction conditions.[4]

Troubleshooting Guide: Side Reactions & Byproducts

This section addresses specific experimental issues in a question-and-answer format, providing both mechanistic explanations and detailed protocols for resolution.

Problem 1: Low Yield and Formation of a Regioisomeric Impurity

Question: My reaction of ethyl 2-(cyclopropanecarbonyl)acetate with methylhydrazine results in a low yield of the desired 3-cyclopropyl-1-methyl-pyrazol-5-one, and I've isolated a significant amount of what I believe is the 5-cyclopropyl-1-methyl-pyrazol-5-one isomer. How can I improve the regioselectivity?

Causality & Expert Analysis: This is a classic regioselectivity challenge in pyrazolone synthesis.[1] Methylhydrazine is an unsymmetrical nucleophile with two nitrogen atoms of differing nucleophilicity (the N-H₂ nitrogen is generally more nucleophilic than the N-H(Me) nitrogen). The reaction proceeds via initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization. The cyclization can occur via two pathways, leading to the two different regioisomers.

The initial attack of methylhydrazine on the β-ketoester can occur at either the ketone or the ester carbonyl. The subsequent cyclization determines the final substitution pattern. The electronic and steric environment of the carbonyl groups, as well as the reaction conditions (especially pH), dictates the preferred pathway.[4] Acidic conditions can protonate the carbonyls, altering their electrophilicity, while the choice of solvent can influence the stability of the transition states.

Workflow Diagram: Regioselective Pyrazolone Synthesis

G cluster_start Starting Materials cluster_reaction Reaction & Control cluster_products Potential Products Ketoester Ethyl 2-(cyclopropanecarbonyl)acetate Condensation Initial Condensation (Control pH & Temp) Ketoester->Condensation MeNHNH2 Methylhydrazine MeNHNH2->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Hydrazone Intermediate Desired 3-Cyclopropyl-1-methyl-pyrazol-5-one (Desired Product) Cyclization->Desired Pathway A (Favored under optimized conditions) Isomer 5-Cyclopropyl-1-methyl-pyrazol-5-one (Regioisomeric Byproduct) Cyclization->Isomer Pathway B (Competing reaction) G Product Pyrazolone Product Enolate Pyrazolone Enolate (Nucleophile) Product->Enolate Deprotonation at C4 Base Strong Base (e.g., NaOH, EtO⁻) Base->Enolate Dimer Dimeric Byproduct (High MW Impurity) Enolate->Dimer Michael Addition MichaelAcceptor Another Pyrazolone Molecule (Michael Acceptor) MichaelAcceptor->Dimer

Caption: Basic conditions can initiate byproduct formation via Michael addition.

Validated Protocol for Minimizing Dimerization:

This protocol focuses on maintaining neutral or slightly acidic conditions throughout the reaction and workup to prevent the formation of the reactive enolate intermediate.

Materials:

  • Crude reaction mixture from pyrazolone synthesis

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Solvent Removal: After the reaction is complete, remove the bulk of the reaction solvent (e.g., ethanol) under reduced pressure.

  • Extraction Solvent: Dissolve the residue in ethyl acetate.

  • Neutralizing Wash: Transfer the ethyl acetate solution to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl). This weak acid solution will neutralize any residual base without being overly acidic, which could cause other degradation pathways.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now free from the basic residues that promote dimerization.

  • Purification: Proceed with purification, such as recrystallization or column chromatography. Recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is often effective. [5]

Problem 3: Difficult Purification and Product Isolation

Question: My crude product is an oil and is difficult to purify by recrystallization. Column chromatography is also giving me issues with product stability on silica gel. Are there alternative purification strategies?

Causality & Expert Analysis: Pyrazolones can be amphoteric and may interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, poor separation, and sometimes decomposition. If the product is an oil, it may be due to residual solvent or the presence of impurities that depress the melting point. An alternative to traditional purification methods is to form a salt of the pyrazolone, purify the salt by recrystallization, and then liberate the free base. This technique takes advantage of the often high crystallinity of salts. [6] Troubleshooting Table: Purification Strategies

MethodAdvantagesDisadvantagesBest For
Recrystallization Simple, cost-effective, scalable.Only works for solids; may not remove closely related impurities.Removing minor, less soluble impurities from a solid crude product.
Silica Gel Chromatography High resolving power for a wide range of compounds.Can cause degradation of sensitive compounds; can be slow and solvent-intensive.Separating non-polar byproducts or when recrystallization fails.
Acid-Base Extraction Good for removing acidic or basic impurities.Product must be stable to pH changes.Removing starting materials like unreacted methylhydrazine or acidic catalysts.
Salt Formation & Recrystallization Can produce highly crystalline solids from oils; purifies by a different mechanism. [6]Requires an additional step to form the salt and another to liberate the free base.Oily products or when standard methods fail.

Validated Protocol for Purification via Salt Formation:

This protocol describes the purification of the pyrazolone by forming its hydrochloride salt.

Materials:

  • Crude 3-cyclopropyl-1-methyl-pyrazol-5-one

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M) or acetyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolution: Dissolve the crude oily product in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Salt Formation: Cool the solution in an ice bath. Slowly add a solution of HCl in diethyl ether dropwise with stirring. If using isopropanol, a few drops of acetyl chloride can be added to generate HCl in situ.

  • Precipitation: The hydrochloride salt of the pyrazolone should precipitate as a solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation of Salt: Collect the solid salt by vacuum filtration and wash it with a small amount of cold, anhydrous diethyl ether.

  • Recrystallization of Salt: Recrystallize the salt from a suitable solvent system, such as ethanol/ether, to achieve high purity.

  • Liberation of Free Base: Dissolve the purified salt in water and add it to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic (pH ~7-8), which will liberate the free pyrazolone.

  • Final Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified, solid 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one.

References

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available from: [Link]

  • SciSpace. (2021, February 25). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Available from: [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Organic Syntheses. (n.d.). 2-Methylenecyclopropanecarboxylic acid ethyl ester. Available from: [Link]

  • ResearchGate. (n.d.). 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. Available from: [Link]

  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Scilit. (2026, March 13). Regioselectivity of the Reaction between β-Enamino Diketones and Methylhydrazine Explained. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available from: [Link]

  • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

Sources

Troubleshooting

HPLC method development and mobile phase optimization for 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-cyclopropyl-1-methyl-4,5-dihydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges from initial method setup to advanced troubleshooting.

Section 1: Getting Started - Initial Method Development FAQs

This section addresses the foundational questions for establishing a preliminary HPLC method. A logical, science-backed starting point is crucial for efficient method development.[1]

Q1: What are the critical physicochemical properties of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one that I should consider before starting?

A1: Understanding the analyte's properties is the cornerstone of any successful method development strategy.[2] For 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, the key characteristics are:

  • Structure and Polarity: The molecule contains a polar pyrazolone ring system, a ketone functional group, and non-polar cyclopropyl and methyl groups. This structure suggests moderate polarity, making it an ideal candidate for reversed-phase (RP) chromatography.

  • Ionization Potential (pKa): The pyrazolone ring contains nitrogen atoms that can be protonated. While the exact pKa is not readily published, related pyrazole structures have pKa values in the range of 2-3 for the protonated form. This means the molecule's charge state is highly dependent on the mobile phase pH. Controlling the pH is therefore critical to achieving consistent retention and good peak shape.[3]

  • UV Absorbance: The conjugated system within the pyrazolone ring allows for UV detection. A UV scan using a spectrophotometer or a Diode Array Detector (DAD) is essential to determine the wavelength of maximum absorbance (λmax), which will provide the best sensitivity.

Q2: What type of HPLC column is the best starting point for this analysis?

A2: For an analyte of moderate polarity, a C18 (octadecylsilane) column is the industry-standard starting point due to its versatility and wide applicability in reversed-phase HPLC.[4]

  • Causality: The primary retention mechanism on a C18 column is hydrophobic (van der Waals) interaction between the non-polar analyte regions (like the cyclopropyl group) and the C18 alkyl chains.[4]

  • Recommended Starting Dimensions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • This configuration provides a good balance of efficiency, backpressure, and sample loading capacity for initial development work.

  • Alternative Consideration: If you observe poor retention (the peak elutes too early) on a standard C18 column with highly aqueous mobile phases, consider a polar-embedded group (PEG) column . These columns contain a polar functional group embedded within the alkyl chain, which helps prevent phase collapse in high-water content mobile phases and can offer alternative selectivity for polar analytes.[5]

Q3: What is a robust, universal starting gradient and mobile phase for initial scouting runs?

A3: A generic gradient is used to quickly determine the approximate elution conditions and profile of the sample, including the target analyte and any impurities.

  • Rationale: An acidic mobile phase modifier, such as formic acid, is highly recommended for a basic analyte like this pyrazolone derivative. It serves two key purposes:

    • Analyte Ionization: It maintains the analyte in a consistent, single protonated state, leading to sharper, more symmetric peaks.[6]

    • Silanol Suppression: It protonates the acidic silanol groups (Si-OH) on the silica surface of the column packing, minimizing secondary ionic interactions that cause peak tailing.[7]

A recommended starting point is detailed in the table below.

ParameterRecommended Starting Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Column C18, 4.6 x 150 mm, 5 µm
Gradient Program 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined λmax (start at 254 nm if unknown)
Injection Volume 10 µL

This initial run will inform subsequent optimization steps, such as adjusting the gradient slope or developing an isocratic method.[8]

Section 2: Mobile Phase Optimization & Troubleshooting FAQs

Once initial conditions are established, the next phase involves refining the mobile phase to meet performance requirements for resolution, peak shape, and run time. This section provides solutions to common problems encountered during this process.

Q4: My peak for the pyrazolone is showing significant tailing. What are the likely causes and how do I fix it?

A4: Peak tailing is the most common issue for basic, nitrogen-containing compounds and is almost always due to undesirable secondary interactions on the column.[7][8]

Primary Causes & Solutions:

  • Silanol Interactions: The primary cause is the interaction between the protonated basic analyte and ionized, acidic residual silanol groups on the silica stationary phase.[7]

    • Solution 1: Optimize Mobile Phase pH. Ensure the mobile phase pH is at least 2 units below the pKa of your analyte. Using 0.1% formic acid (pH ≈ 2.8) or 0.1% trifluoroacetic acid (pH ≈ 2.1) is highly effective. This fully protonates the analyte and suppresses silanol ionization.[6]

    • Solution 2: Increase Buffer Concentration. If using a buffer (e.g., phosphate), increasing its concentration (from 10 mM to 25-50 mM) can help mask the silanol sites, improving peak shape.[3]

    • Solution 3: Use a High-Purity, End-Capped Column. Modern columns are designed with minimal residual silanols. If you are using an older column, switching to a newer, high-purity, end-capped C18 column can resolve the issue.[9]

  • Column Overload: Injecting too much mass of the analyte can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the sample concentration or decrease the injection volume and re-inject.[8]

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed check_conc Step 1: Reduce Sample Concentration / Injection Volume start->check_conc is_fixed1 Peak Shape Improved? check_conc->is_fixed1 check_ph Step 2: Check Mobile Phase pH Is it acidic (e.g., 0.1% Formic Acid)? is_fixed1->check_ph No end_overload Root Cause: Column Overload is_fixed1->end_overload Yes is_ph_ok pH is Acidic? check_ph->is_ph_ok add_acid Action: Add 0.1% Formic Acid to Aqueous Mobile Phase is_ph_ok->add_acid No check_column Step 3: Evaluate Column Is it a modern, high-purity, end-capped column? is_ph_ok->check_column Yes end_ph Root Cause: Silanol Interactions (pH) add_acid->end_ph is_column_ok Column is Modern? check_column->is_column_ok replace_column Action: Replace with a new, high-purity C18 column is_column_ok->replace_column No end_column Root Cause: Column Degradation / Activity is_column_ok->end_column Yes (Column may be old/degraded) replace_column->end_column

Caption: Troubleshooting workflow for peak tailing.

Q5: How does mobile phase pH specifically affect the retention of this molecule, and how can I use it to my advantage?

A5: Mobile phase pH is one of the most powerful tools for manipulating retention and selectivity in reversed-phase HPLC, especially for ionizable compounds.[10][11]

  • Mechanism: The charge state of the pyrazolone analyte changes with pH.

    • At low pH (e.g., pH < pKa): The molecule is protonated (BH+). It becomes more polar/hydrophilic.

    • At high pH (e.g., pH > pKa): The molecule is in its neutral form (B). It is less polar/more hydrophobic.

  • Impact on Retention: In reversed-phase HPLC, less polar (more hydrophobic) compounds are retained longer. Therefore:

    • Increasing pH will increase the proportion of the neutral form, leading to increased retention time .

    • Decreasing pH will increase the proportion of the protonated (ionized) form, leading to decreased retention time .

You can leverage this effect to move the analyte peak away from interfering impurities. If an impurity is acidic, its retention behavior with pH will be opposite to your basic analyte, allowing for significant improvements in resolution by simply adjusting the mobile phase pH.[12]

The relationship is visualized below.

G LowPH Low pH (e.g., 2.8) AnalyteState1 Analyte is Protonated (BH+) More Polar LowPH->AnalyteState1 HighPH High pH (e.g., 7.0) AnalyteState2 Analyte is Neutral (B) Less Polar HighPH->AnalyteState2 Retention1 Shorter Retention Time AnalyteState1->Retention1  Less hydrophobic interaction Retention2 Longer Retention Time AnalyteState2->Retention2  More hydrophobic interaction

Caption: Effect of mobile phase pH on analyte retention.

Q6: I'm seeing inconsistent retention times. What are the most common causes?

A6: Drifting retention times are a sign of an unstable chromatographic system. The issue can usually be traced to one of three areas: the mobile phase, the column, or the pump.

Potential CauseExplanation & Solution
1. Insufficient Column Equilibration The column chemistry needs to fully equilibrate with the mobile phase. Solution: Before starting a sequence, flush the column with the initial mobile phase for at least 10-15 column volumes. For a 150x4.6 mm column at 1 mL/min, this is about 20-30 minutes.
2. Mobile Phase Composition Change Volatile organic solvents (like ACN) can evaporate over time, changing the mobile phase ratio and increasing retention times. Solution: Keep mobile phase bottles capped and prepare fresh mobile phase daily. Do not top up old mobile phase with new.
3. Pump or Leak Issues Air bubbles in the pump or a small, undetected leak will cause the flow rate to be inconsistent, leading to fluctuating retention times. Solution: Degas the mobile phase thoroughly. Check all fittings for salt crystal buildup (a sign of a leak) and ensure they are secure.
4. Column Temperature Fluctuation Retention is temperature-dependent. A fluctuating ambient lab temperature can cause drift. Solution: Use a thermostatted column compartment and set it to a stable temperature, such as 30 °C or 35 °C.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: Standard and Sample Preparation

Objective: To prepare clean, particulate-free standards and samples for HPLC analysis.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of the 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one reference standard into a 10 mL volumetric flask.

    • Add a suitable solvent (e.g., a 50:50 mixture of Acetonitrile:Water) to dissolve the standard completely. Use sonication if necessary, but be mindful of potential degradation with heat-sensitive analytes.[2]

    • Fill the flask to the mark with the same solvent and mix thoroughly.

  • Working Standard Preparation (e.g., 0.1 mg/mL):

    • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). This ensures solvent compatibility with the HPLC system.[8]

    • Mix thoroughly.

  • Sample Preparation:

    • Prepare the sample by dissolving it in a suitable solvent to achieve a target concentration similar to the working standard.

    • Crucial Step: Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or Nylon, depending on solvent compatibility) into an HPLC vial. This removes particulates that can block the column frit and damage the system.[13]

Protocol 2: Method Validation - System Suitability Testing (SST)

Objective: To verify that the chromatographic system is performing adequately before running any samples, as required by regulatory guidelines like ICH Q2(R1).[14]

  • Procedure:

    • Equilibrate the HPLC system with the finalized mobile phase until a stable baseline is achieved.

    • Make five or six replicate injections of a single working standard solution.

  • Acceptance Criteria:

    • The system is deemed suitable for use if the following criteria are met. The specific limits should be defined in your validation protocol.[15][16]

SST ParameterCommon Acceptance CriteriaPurpose
Retention Time (RT) Relative Standard Deviation (%RSD) ≤ 1.0%Demonstrates the stability and precision of the pump and system plumbing.
Peak Area %RSD ≤ 2.0%Shows the precision of the injector and the stability of the detector response.
Tailing Factor (Tf) Tf ≤ 2.0Measures peak symmetry. A value > 2 indicates significant tailing due to secondary interactions.
Theoretical Plates (N) N > 2000Indicates the efficiency of the column. A low plate count suggests a poorly performing column.

References

  • SciSpace. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Available at: [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • PubChem. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available at: [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available at: [Link]

  • ResearchGate. (2026). AN OVERVIEW OF THE ANALYTICAL STRATEGY FOR HPLC METHOD DEVELOPMENT. Available at: [Link]

  • NextSDS. 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine — Chemical Substance Information. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Available at: [Link]

  • Taylor & Francis Online. (2010). Systematic Strategies in High-Performance Liquid Chromatography Method Development and Validation. Available at: [Link]

  • Phenomenex. HPLC Column Selection Guide. Available at: [Link]

  • Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. Available at: [Link]

  • alwsci. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available at: [Link]

  • European Journal of Chemistry. (2015). Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. Available at: [Link]

  • Drawell. (2024). Strategies for Method Development and Optimization in HPLC. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • LCGC International. A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Available at: [Link]

  • PubMed. (2018). Optimization of reactions between reducing sugars and 1-phenyl-3-methyl-5-pyrazolone (PMP) by response surface methodology. Available at: [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Element Lab Solutions. (2018). Troubleshooting GC peak shapes. Available at: [Link]

  • PharmaCores. (2025). HPLC Method development: an overview. Available at: [Link]

  • LCGC International. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Available at: [Link]

  • Restek. HPLC Troubleshooting Guide. Available at: [Link]

  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. Available at: [Link]

  • Shimadzu. Abnormal Peak Shapes. Available at: [Link]

  • GL Sciences. Reverse Phase HPLC Columns. Available at: [Link]

  • MDPI. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Available at: [Link]

  • Crawford Scientific. The Critical Role of Mobile Phase pH in Chromatography Separations. Available at: [Link]

  • BioPharm International. (2025). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the UV Stability of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one in Assay Environments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. This guide provides in-depth troubleshooting advic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address challenges related to the compound's stability during UV-light exposure in various assay conditions. Our goal is to equip you with the scientific understanding and practical tools to ensure the integrity and reproducibility of your experimental results.

Part 1: Troubleshooting & FAQs

This section directly addresses common issues encountered during assays involving 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, providing concise answers and actionable solutions.

Q1: I'm observing a decrease in the concentration of my compound over the course of a UV-based assay. What is happening?

A1: This is a classic sign of photodegradation. Pyrazolone derivatives can be susceptible to degradation upon exposure to UV light.[1] The energy from the UV light can be absorbed by the molecule, leading to chemical reactions that alter its structure and, consequently, its concentration. Key contributing factors can include the intensity and wavelength of the UV source, the duration of exposure, and the composition of your assay buffer.

Q2: My initially colorless solution is developing a yellow tint during the assay. What does this indicate?

A2: The formation of colored byproducts is often indicative of oxidative degradation or complex degradation pathways, which may involve the opening of the pyrazolone ring.[1] Certain pyrazolone derivatives are also known to exhibit photochromism, changing color upon light exposure.[1]

Q3: How can I quickly determine if my compound is degrading due to light exposure?

A3: A simple control experiment is your best first step. Prepare two sets of your sample in the assay buffer. Expose one set to the assay's light conditions for the typical duration of your experiment, while keeping the other set in the dark. Analyze the concentration of the compound in both sets. A significant difference between the light-exposed and dark-control samples confirms photosensitivity.

Q4: Can components of my assay buffer be contributing to the instability?

A4: Absolutely. The pH of your buffer is a critical factor, as both acidic and basic conditions can catalyze the hydrolysis of pyrazolones.[1] Furthermore, some buffer components, especially those containing citrate, in the presence of trace metal impurities like iron, can generate hydroxyl radicals upon light exposure, leading to degradation of the drug substance.[2][3]

Q5: What are the most common and effective ways to improve the UV stability of my compound during an assay?

A5: There are several strategies you can employ:

  • Minimize Light Exposure: Use amber-colored labware or cover your samples with aluminum foil whenever possible. Reduce the intensity and duration of light exposure during the assay to the minimum required for detection.

  • Optimize pH: If your assay permits, adjust the pH of your buffer to a neutral range (pH 6-7.5) to minimize acid or base-catalyzed degradation.[1]

  • Incorporate Antioxidants: The addition of antioxidants can be highly effective. Common choices that are compatible with many assay systems include ascorbic acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E.[1][4][5]

  • Deoxygenate Solutions: The presence of dissolved oxygen can promote oxidative degradation.[1] If feasible for your assay, deoxygenating your buffers by sparging with an inert gas like nitrogen or argon can be beneficial.

Q6: I am running a fluorescence-based assay. Will adding an antioxidant interfere with my signal?

A6: This is a critical consideration. Some antioxidants can indeed interfere with fluorescence assays through quenching or by being autofluorescent themselves.[6] It is essential to run control experiments to test for any interference. This involves measuring the fluorescence of your assay components (buffer, substrate, and product if applicable) in the presence and absence of the chosen antioxidant.

Q7: Are there any specific antioxidants that are generally considered "safer" for fluorescence assays?

A7: While no antioxidant is universally non-interfering, ascorbic acid and Trolox are often used due to their water solubility and well-characterized properties.[1][4][5] However, their compatibility must always be validated for your specific assay conditions and fluorophore. Phenolic antioxidants like butylated hydroxytoluene (BHT) are more likely to interfere with some biological assays and can exhibit their own complex redox chemistry.[6][7][8]

Part 2: Core Concepts: The Science of Photodegradation and Stabilization

A deeper understanding of the underlying chemical processes will empower you to make more informed decisions in your experimental design.

Mechanisms of UV Degradation

The instability of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one under UV irradiation likely stems from a combination of factors related to its chemical structure.

  • Photo-oxidation: This is a common degradation pathway for many organic molecules. The absorption of UV light can excite the pyrazolone to a higher energy state, making it more susceptible to reaction with molecular oxygen. This can lead to the formation of various oxidized species, potentially involving hydroxylation of the pyrazole ring.[1]

  • Ring Opening: The pyrazolone ring itself can be susceptible to cleavage upon UV exposure. This can lead to the formation of various degradation products and a loss of the parent compound's activity.[9] A general mechanism for the N-N ring opening of pyrazolones has been proposed.[9]

  • Norrish Type I Cleavage: The presence of the cyclopropyl ketone moiety introduces another potential photochemical reaction pathway. Aryl cyclopropyl ketones are known to undergo Norrish Type I cleavage upon photoexcitation.[10] This involves the breaking of the bond between the carbonyl group and the cyclopropyl ring, forming a biradical intermediate.[10] This intermediate can then undergo further reactions, leading to a variety of degradation products.

Below is a diagram illustrating the potential photodegradation pathways for 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one.

G cluster_main Potential Photodegradation Pathways A 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (Ground State) B Excited State A->B UV Light (hν) C Photo-oxidation Products (e.g., hydroxylated derivatives) B->C Reaction with O2 D Ring-Opened Products B->D Ring Cleavage E Biradical Intermediate (from Norrish Type I Cleavage) B->E Norrish Type I Cleavage F Further Degradation Products E->F

Caption: Potential photodegradation pathways of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one.

Principles of Photostabilization

Photostabilizers work through various mechanisms to protect a molecule from light-induced degradation.

  • UV Absorbers: These molecules absorb UV radiation at the same wavelengths as the target compound, effectively acting as a "sacrificial shield." However, this approach is generally not suitable for assay applications as it would interfere with absorbance readings.

  • Quenchers: These molecules can accept energy from the excited state of the target compound, returning it to the ground state before it can undergo a chemical reaction. This process is often referred to as quenching.

  • Antioxidants: These are particularly effective at preventing photo-oxidation. They can react with and neutralize reactive oxygen species (ROS) that are often generated during photochemical reactions, or they can directly interact with the excited state of the target molecule.

The following diagram illustrates the protective mechanisms of antioxidants.

G cluster_stabilization Antioxidant Protective Mechanisms A Target Molecule (Ground State) B Excited State A->B UV Light (hν) C Reactive Oxygen Species (ROS) B->C Energy Transfer to O2 D Degradation Products C->D Reacts with Target Molecule E Antioxidant C->E Scavenging F Neutralized Species E->F

Caption: Simplified mechanism of antioxidant-mediated photoprotection.

Part 3: Experimental Protocols

This section provides detailed, step-by-step protocols for assessing the photostability of your compound and for validating the effectiveness and compatibility of potential stabilizers.

Protocol 1: Forced Photodegradation Study

This protocol is designed to intentionally degrade your compound under controlled UV exposure to understand its stability profile.

Materials:

  • 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one stock solution (e.g., in DMSO)

  • Assay buffer

  • UV-transparent and amber-colored microplates or vials

  • A calibrated UV light source (a photostability chamber is ideal)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Prepare a solution of your compound in the assay buffer at the final assay concentration. Aliquot this solution into both UV-transparent and amber-colored (dark control) containers.

  • UV Exposure: Place the UV-transparent samples under the UV light source. The exposure conditions should be relevant to your assay but can be intensified to accelerate degradation for this study. A common starting point is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove a UV-exposed sample and a corresponding dark control sample.

  • Analysis: Immediately analyze the samples to determine the concentration of the parent compound. If using LC-MS, you can also screen for the appearance of degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against the exposure time for both the light-exposed and dark control samples. A significant decrease in the light-exposed samples compared to the dark controls indicates photodegradation.

Protocol 2: Screening and Validation of Photostabilizers

This protocol will help you identify an effective and assay-compatible photostabilizer.

Materials:

  • Compound solution as prepared in Protocol 1

  • Stock solutions of potential stabilizers (e.g., 100 mM Ascorbic Acid, 100 mM Trolox in a suitable solvent)

  • UV-transparent microplates or vials

  • UV light source

  • Analytical instrument for quantification

Procedure:

  • Preparation of Stabilized Samples: Prepare solutions of your compound in the assay buffer containing different concentrations of the test stabilizer. A good starting range is typically 10 µM to 1 mM. Also, prepare a "no stabilizer" control.

  • UV Exposure: Expose these samples to UV light as described in Protocol 1 for a fixed duration that resulted in significant degradation in the absence of a stabilizer.

  • Analysis: Quantify the remaining parent compound in all samples.

  • Data Comparison: Compare the percentage of remaining compound in the presence of each stabilizer to the "no stabilizer" control. A higher percentage indicates a protective effect.

StabilizerConcentration% Compound Remaining
None-45%
Ascorbic Acid100 µM85%
Trolox100 µM92%
BHT100 µM78%
Table 1: Example data from a photostabilizer screening experiment.
Protocol 3: Assay Interference Testing for Selected Stabilizers

This is a crucial step to ensure that your chosen stabilizer does not interfere with your assay readout. The exact protocol will depend on your assay type (e.g., absorbance, fluorescence). Below is a general workflow for a fluorescence-based assay.

Materials:

  • All components of your assay (buffer, enzyme, substrate, etc.)

  • The selected stabilizer at its optimal concentration

  • A fluorescent plate reader

Procedure:

  • Autofluorescence Check: Prepare wells containing the assay buffer and the stabilizer at the final concentration. Measure the fluorescence at your assay's excitation and emission wavelengths. A signal significantly above the buffer-only control indicates autofluorescence.

  • Quenching Check: Prepare two sets of wells containing the fluorescent product of your assay at a known concentration. Add the stabilizer to one set. A significant decrease in fluorescence in the presence of the stabilizer indicates quenching.[6]

  • Enzyme Activity Check (if applicable): Run your full enzymatic assay in the presence and absence of the stabilizer. Compare the reaction rates. A significant change in the rate indicates that the stabilizer is affecting enzyme activity.

The workflow for these validation steps is illustrated below.

G cluster_validation_workflow Stabilizer Assay Compatibility Workflow A Select Potential Stabilizer B Test for Autofluorescence A->B C Test for Quenching B->C D Test for Assay Interference (e.g., enzyme activity) C->D E Stabilizer is Compatible D->E No significant interference F Stabilizer is NOT Compatible (Select another or optimize concentration) D->F Significant interference

Caption: A workflow for validating the compatibility of a photostabilizer with your assay.

By following these guidelines and protocols, researchers can effectively diagnose and mitigate issues related to the UV stability of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, leading to more reliable and reproducible experimental outcomes.

References

  • Khan, I. A., & Kulkarni, M. V. (2010). Photostability and Interaction of Ascorbic Acid in Cream Formulations. Journal of Young Pharmacists, 2(4), 373–379.
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]

  • NCBI Bookshelf. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of N–N ring opening of pyrazolone leading to the formation of TP1. Retrieved from [Link]

  • Reed, R. A., Harmon, P., Manas, D., Wasylaschuk, W., Galli, C., Biddell, R., ... & Ip, D. (2003). The role of excipients and package components in the photostability of liquid formulations. Journal of Pharmaceutical Sciences, 92(9), 1845–1855.
  • Sikorska, E., & Khmelinskii, I. (2007). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Journal of Photochemistry and Photobiology B: Biology, 88(2-3), 85-93.
  • ResearchGate. (2016). The Role of Excipients and Package Components in the Photostability of Liquid Formulations. Retrieved from [Link]

  • Arellano, J. B., Jiménez-Lozano, M. I., & García-Mendoza, E. (2011). Trolox, a water-soluble analogue of α-tocopherol, photoprotects the surface-exposed regions of the photosystem II reaction center in vitro. Is this physiologically relevant?. Biochemistry, 50(39), 8374–8385.
  • SciSpace. (n.d.). Trolox, a Water-Soluble Analogue of α-Tocopherol, Photoprotects the Surface-Exposed Regions of the Photosystem II Reaction Cent. Retrieved from [Link]

  • MDPI. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. Retrieved from [Link]

  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) Photoreactions of Tricyclic α‐Cyclopropyl Ketones and Unsaturated Enones – Synthesis of Polyquinanes and Analogous Ring Systems. Retrieved from [Link]

  • Baqai Journal of Health Sciences. (2019). PHOTOLYSIS OF ASCORBIC ACID IN AQUEOUS SOLUTION: A KINETIC STUDY. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A PET-activated photosensitizer based on ROS-sensitive Trolox for tumor microenvironment-responsive imaging and therapy. Retrieved from [Link]

  • CDC Stacks. (n.d.). THE TOXICOLOGICAL IMPLICATIONS OF THE INTERACTION OF BUTYLATED HYDROXYTOLUENE WITH OTHER ANTIOXIDANTS AND PHENOLIC CHEMICALS. Retrieved from [Link]

  • TrAC Trends in Analytical Chemistry. (2008). LC-MS for identifying photodegradation products of pharmaceuticals in the environment. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • MDPI. (2022). Detection of Synthetic Antioxidants: What Factors Affect the Efficiency in the Chromatographic Analysis and in the Electrochemical Analysis?. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • Satoh, K., Kadofuku, T., & Sakagami, H. (1997). Effect of Trolox, a synthetic analog of alpha-tocopherol, on cytotoxicity induced by UV irradiation and antioxidants. Anticancer Research, 17(4A), 2459–2463.
  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • MDPI. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

  • IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

  • Physical Chemistry Research. (2020). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2021). Impact of Excipients on Stability of Polymer Microparticles for Autoimmune Therapy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). UV-assisted rearrangement of substituted 3-arylaminopyrazoles with an allomaltol fragment into tricyclic cyclopenta[6][9]pyrrolo[2,3-c]pyrazole derivatives. Retrieved from [Link]

  • MDPI. (2013). Ultrasonics Promoted Synthesis of 5-(Pyrazol-4-yl)-4,5-Dihydropyrazoles Derivatives. Retrieved from [Link]

  • Kahl, R. (1984). Synthetic antioxidants: biochemical actions and interference with radiation, toxic compounds, chemical mutagens and chemical carcinogens. Toxicology, 33(3-4), 185–228.
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  • Molecules. (2013). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Retrieved from [Link]

  • CORE. (2010). Excipients used in lyophilization of small molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

  • Baqai Medical University. (n.d.). DEVELOPMENTS IN THE CLINICAL AND FOOD ANALYSIS OF VITAMIN C. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Resolving NMR Peak Overlaps for 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Welcome to the technical support center for the structural elucidation of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. This guide is designed for researchers, scientists, and drug development professionals who ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the structural elucidation of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with NMR peak overlaps during their analysis of this and structurally related compounds. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and issues that arise during the NMR analysis of substituted pyrazolones.

Q1: My ¹H NMR spectrum of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one shows a crowded region, and I can't distinguish between the cyclopropyl and the C4-methylene protons. What is the first thing I should try?

A1: The initial and often most effective step is to modify the sample environment to induce a change in chemical shifts. A simple and non-destructive first approach is to change the deuterated solvent.[1] Solvents can cause differential shifts in proton resonances due to varying anisotropic effects and solute-solvent interactions. For instance, switching from chloroform-d (CDCl₃) to benzene-d₆ (C₆D₆) can often resolve overlapping signals.[1] Benzene's ring current effect can induce significant upfield or downfield shifts depending on the spatial orientation of the protons relative to the benzene ring, often improving spectral dispersion.

Q2: I've tried changing the solvent, but the overlap persists. What's my next logical step without resorting to more complex experiments?

A2: Your next step should be to perform a variable temperature (VT) NMR experiment. Many molecules, including those with flexible side chains like a cyclopropyl group, can exist as a mixture of conformers that are rapidly interconverting at room temperature. The observed NMR spectrum is a weighted average of these conformers. By changing the temperature, you can alter the equilibrium between these conformers, which can lead to a shift in the averaged peak positions and potentially resolve the overlap. Lowering the temperature may slow the exchange enough to see distinct signals for each conformer, while increasing the temperature can sometimes cause signals to coalesce or shift away from overlapping resonances.

Q3: Why are the C4-methylene protons in the pyrazolone ring appearing as a complex multiplet instead of a simple triplet?

A3: The C4-methylene protons in a 4,5-dihydro-1H-pyrazol-5-one ring are diastereotopic. This is because the C5 position is a stereocenter (even if not explicitly shown, it is a prochiral center). As a result, the two C4 protons are in chemically non-equivalent environments and will have different chemical shifts. They will couple to each other (geminal coupling) and to any protons on C5, resulting in a more complex splitting pattern, typically an ABX system if there is a proton on C5, or an AB quartet if there are no adjacent protons. This inherent complexity can exacerbate overlap with other signals.

Troubleshooting Guides: A Deeper Dive

For more persistent peak overlap issues, a more systematic approach involving advanced NMR techniques is often necessary.

Guide 1: Strategic Use of Chemical Shift Reagents

When solvent and temperature changes are insufficient, the use of lanthanide chemical shift reagents (LSRs) can be a powerful tool.[2]

The Principle: LSRs are paramagnetic lanthanide complexes that can reversibly coordinate to Lewis basic sites in your molecule, such as the carbonyl oxygen and the nitrogen atoms of the pyrazolone ring.[2] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance and angle of the proton from the lanthanide ion.[2]

Experimental Protocol: Using Eu(fod)₃ as a Chemical Shift Reagent

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample (e.g., 5-10 mg in 0.6 mL of CDCl₃).

  • Prepare LSR Stock Solution: Prepare a stock solution of a lanthanide shift reagent, such as Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) (Eu(fod)₃), in the same deuterated solvent. A concentration of around 10 mg/mL is a good starting point.

  • Titration: Add small aliquots (e.g., 5-10 µL) of the LSR stock solution to your NMR tube.

  • Acquire Spectra: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Monitor Shifts: Observe the changes in the chemical shifts of your signals. Protons closer to the coordination site will experience larger shifts. This differential shifting can resolve the overlapping signals.

  • Data Analysis: Plot the change in chemical shift (Δδ) for each proton signal as a function of the LSR concentration. This can also provide valuable structural information about the relative proximity of different protons to the coordination site.

Table 1: Expected Effects of a Lanthanide Shift Reagent on 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Proton GroupExpected Proximity to Coordination Site (C=O)Expected Magnitude of Induced Shift
C4-Methylene (CH₂) Protons CloseLarge
N-Methyl (N-CH₃) Protons ModerateModerate
Cyclopropyl Methine (CH) Proton Moderate to DistantSmall to Moderate
Cyclopropyl Methylene (CH₂) Protons DistantSmall

Note: The actual magnitude of the shifts will depend on the precise conformation of the molecule and the coordination of the LSR.

Guide 2: Leveraging 2D NMR for Unambiguous Assignments

When severe overlap occurs, two-dimensional (2D) NMR spectroscopy is the most definitive method for resolving individual signals and establishing connectivity.[1]

Workflow for Resolving Overlap with 2D NMR

G start Overlapping 1D ¹H Spectrum cosy Acquire ¹H-¹H COSY Spectrum start->cosy Identify J-coupled protons hsqc Acquire ¹H-¹³C HSQC Spectrum start->hsqc Correlate protons to directly attached carbons analysis Correlate Cross-Peaks for Structural Assignment cosy->analysis hsqc->analysis hmbc Acquire ¹H-¹³C HMBC Spectrum end Resolved Structure hmbc->end analysis->hmbc Confirm long-range connectivities (2-3 bonds)

Caption: Workflow for systematic peak overlap resolution using 2D NMR.

1. ¹H-¹H COSY (Correlation Spectroscopy): Identifying Coupled Protons

  • Purpose: A COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. Even if two proton signals are completely overlapped in the 1D spectrum, they will show distinct cross-peaks in the COSY spectrum if they are coupled to other, resolved protons.

  • Experimental Protocol:

    • Use the same sample as for your ¹H NMR.

    • Select a standard COSY pulse sequence on your spectrometer.

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire the data. The number of scans will depend on your sample concentration.

  • Interpretation: Look for off-diagonal cross-peaks. A cross-peak at (δ₁, δ₂) indicates that the proton at δ₁ is coupled to the proton at δ₂. For 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, you would expect to see correlations between the cyclopropyl methine proton and the cyclopropyl methylene protons, and between the C4-methylene protons and any proton at C5 (if present).

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Resolving Protons via Carbon Chemical Shifts

  • Purpose: An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. Since ¹³C spectra typically have a much wider chemical shift range and less signal overlap than ¹H spectra, this is an excellent way to resolve overlapping proton signals.

  • Experimental Protocol:

    • Use the same sample.

    • Select a standard HSQC pulse sequence.

    • Set the F2 (¹H) dimension to your proton spectral width and the F1 (¹³C) dimension to a standard carbon spectral width (e.g., 0-160 ppm).

    • The experiment is optimized for a one-bond ¹JCH coupling constant, typically around 145 Hz.

  • Interpretation: Each peak in the HSQC spectrum corresponds to a C-H bond. If two proton signals overlap in the 1D spectrum but the protons are attached to different carbon atoms, they will appear at the same ¹H chemical shift but at different ¹³C chemical shifts in the HSQC spectrum, thus resolving the ambiguity.

G cluster_1d 1D ¹H NMR cluster_2d 2D ¹H-¹³C HSQC a Overlapping Signals (e.g., Cyclopropyl CH₂ & Pyrazolone CH₂) d Resolved Cross-Peak 1 (Cyclopropyl CH₂) a->d e Resolved Cross-Peak 2 (Pyrazolone CH₂) a->e b Proton Dimension (F2) c Carbon Dimension (F1)

Caption: Conceptual diagram of how 2D HSQC resolves overlapping ¹H signals.

Concluding Remarks

Resolving NMR peak overlaps is a common challenge in the structural elucidation of complex organic molecules. For 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, a systematic approach starting with simple adjustments to the experimental conditions and progressing to more advanced 2D NMR techniques will almost certainly lead to a successful resolution of the spectrum and an unambiguous structural assignment. This guide provides a framework for this process, empowering you to tackle these challenges with confidence.

References

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  • PubChem. (n.d.). 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine.
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  • Al-Obaidi, O. J., et al. (2021). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes.
  • Stadler, A., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC.
  • Pérez-Vásquez, A., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank.
  • Valerdi, C. F., et al. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Chemistry of Heterocyclic Compounds.
  • Chemistry Notes. (2020, December 9). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and drug development, the pyrazolone scaffold is of significant interest due to its diverse biol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyrazolone scaffold is of significant interest due to its diverse biological activities.[1] The detailed structural elucidation of novel pyrazolone derivatives is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing granular insights into the molecular framework.

Molecular Structure and Predicted NMR Spectra

The structure of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one is characterized by a five-membered dihydropyrazolone ring, substituted with a methyl group at the N1 position and a cyclopropyl group at the C3 position.

Figure 1: Structure of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one.

Based on the analysis of related structures, the predicted ¹H and ¹³C NMR chemical shifts for 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one are presented below.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
CH (cyclopropyl)~1.5 - 1.8m-
CH₂ (cyclopropyl)~0.6 - 1.0m-
CH₂ (C4)~2.5 - 2.8s-
N-CH₃~3.1 - 3.4s-

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O (C5)~170 - 175
C=N (C3)~155 - 160
CH₂ (C4)~35 - 40
N-CH₃~30 - 35
CH (cyclopropyl)~10 - 15
CH₂ (cyclopropyl)~5 - 10

Comparative Analysis with Structurally Related Compounds

The predicted chemical shifts are derived from a comparative analysis of experimental data for molecules sharing key structural motifs with the target compound.

The Pyrazolone Ring

The core of the molecule is the 1-methyl-4,5-dihydro-1H-pyrazol-5-one ring. The chemical shifts of the N-methyl and the C4-methylene protons are influenced by the electronic environment of this heterocyclic system. In a study of 1-acyl-3,5-diphenyl-4,5-dihydro-1H-pyrazoles, the C4 methylene protons typically appear as a multiplet around 3.0-4.0 ppm, and the C5 methine proton is found further downfield. For our target molecule, the absence of a substituent at C5 and the presence of a carbonyl group will significantly influence the C4 protons. In similar 4,5-dihydropyrazole systems, the C4-CH₂ protons are reported in the range of 3.3-4.0 ppm, and the C5-CH proton is around 5.7-6.0 ppm.[2] The N-methyl group in N-methylated pyrazoles typically resonates around 3.8 ppm.[3]

In the ¹³C NMR spectrum, the carbonyl carbon (C5) is expected to be significantly deshielded, appearing in the range of 170-180 ppm, a characteristic feature of pyrazol-5-ones. The C3 carbon, part of a C=N bond, is also deshielded and is predicted to be in the 155-165 ppm range. The C4 methylene carbon typically appears around 35-45 ppm in 4,5-dihydropyrazoles.[2][4]

The Cyclopropyl Substituent

The cyclopropyl group exhibits characteristic upfield chemical shifts in both ¹H and ¹³C NMR spectra due to the unique electronic structure and ring strain of the three-membered ring.[5][6] Protons on a cyclopropyl ring typically resonate between 0.2 and 1.0 ppm.[7] However, substitution on the ring can cause a downfield shift. For a cyclopropyl group attached to a carbonyl or an aromatic system, the methine proton can be shifted downfield to around 1.5-2.5 ppm.

In the ¹³C NMR spectrum, cyclopropyl carbons are highly shielded, typically appearing between 0 and 20 ppm. The methine carbon will be further downfield compared to the methylene carbons.

Comparative Compounds
  • 1-Acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole : In this analogue, the C4-CH₂ protons appear as two separate multiplets at approximately 3.0 and 3.7 ppm, and the C5-CH proton is at 5.7 ppm. The acetyl methyl protons are at 2.4 ppm. In the ¹³C spectrum, C4 is at ~43 ppm, C5 is at ~60 ppm, and the carbonyl of the acetyl group is at ~169 ppm.[2] This provides a good reference for the dihydropyrazole ring system, though the phenyl and acetyl groups will have different electronic effects compared to the methyl and cyclopropyl groups in our target molecule.

  • 3,5-dimethylpyrazole : While not a pyrazolone, the data for this simple pyrazole gives an indication of the chemical shifts for substituents on the pyrazole ring. The methyl protons resonate at 2.14 ppm, and the C4 proton is at 5.61 ppm.[8]

The combination of these data points allows for a reasoned prediction of the chemical shifts for 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. The electron-donating nature of the cyclopropyl group is expected to slightly shield the C3 carbon compared to an alkyl-substituted analogue, while the N-methyl group's position will influence the shifts of the adjacent C5 and N2 atoms.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a typical procedure for the structural elucidation of a small organic molecule like 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Filter the solution into a clean, dry 5 mm NMR tube. prep1->prep2 prep3 Cap the tube and ensure no solid particles are present. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock onto the deuterium signal of the solvent and shim the magnetic field. acq1->acq2 acq3 Acquire a 1D ¹H NMR spectrum. acq2->acq3 acq4 Acquire a 1D ¹³C NMR spectrum (with proton decoupling). acq3->acq4 acq5 Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for full structural assignment. acq4->acq5 proc1 Apply Fourier transform to the raw data. acq5->proc1 proc2 Phase the spectra and perform baseline correction. proc1->proc2 proc3 Calibrate the chemical shift scale using the residual solvent peak. proc2->proc3 proc4 Integrate the signals in the ¹H spectrum. proc3->proc4

Figure 2: A typical workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a small vial.[9]

    • Ensure complete dissolution. If necessary, gently warm the sample or use sonication.

    • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.[11]

    • Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.

    • Acquire a standard 1D ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a higher sample concentration may be required compared to the ¹H experiment.[9]

    • For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra, such as:

      • COSY (Correlation Spectroscopy) : To identify proton-proton coupling networks.[12]

      • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Processing and Analysis :

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Phase the spectra correctly and apply baseline correction to ensure accurate integration and peak picking.

    • Reference the chemical shift axis. For chloroform-d, the residual CHCl₃ peak is set to 7.26 ppm for ¹H and the CDCl₃ triplet is centered at 77.16 ppm for ¹³C.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H spectrum to deduce the connectivity of the protons.

    • Use the 2D NMR data to confirm the assignments of all protons and carbons in the molecule.

Conclusion

This guide provides a detailed predictive and comparative analysis of the ¹H and ¹³C NMR spectra of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. By leveraging experimental data from structurally similar compounds, we have established a reliable set of expected chemical shifts and provided the scientific rationale behind these predictions. The included experimental protocol offers a robust framework for researchers to acquire high-quality NMR data for this and other novel pyrazolone derivatives. This comprehensive approach is essential for the accurate structural characterization required in modern chemical research and drug development.

References

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  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

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  • SciSpace. (2021, February 25). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Retrieved from [Link]

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  • Carrión, M. D., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61.
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  • Roberts, J. D., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
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  • Begtrup, M., et al. (1988). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry, 26(2), 134-151.
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  • Canadian Science Publishing. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]

  • NMR Wiki. (n.d.). Introduction to 1D and 2D NMR Spectroscopy. Retrieved from [Link]

  • ETH Zurich. (n.d.). Basic 1D and 2D Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Dependence of the J coupling parameters on the central ring distortion:. Retrieved from [Link]

  • Wiley Online Library. (2022, June 14). Synthesis and X‐ray Characterization of 4,5‐Dihydropyrazolyl‐Thiazoles Bearing a Coumarin Moiety. Retrieved from [Link]

  • SpectraBase. (n.d.). 4,5-Dihydro-4-(hydroxymethyl)-1,3,5-triphenyl-1H-pyrazole - Optional[13C NMR]. Retrieved from [Link]

  • J&K Scientific. (n.d.). 3-Cyclopropyl-1H-pyrazol-5-amine, 96% | 175137-46-9. Retrieved from [Link]

  • YouTube. (2020, November 12). Coupling Constant in Cyclopropanes and Alkenes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Retrieved from [Link]

  • Springer. (2003, September 1). NEW 1-SUBSTITUTED 4-CINNAMOYL-5-HYDROXYPYRAZOLES AND PRECURSORS THEREOF: SYNTHESIS, RING CLOSURE REACTIONS AND NMR-SPECTROSCOPIC. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 3-Cyclopropyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

  • NSF Public Access Repository. (n.d.). Synthesis of Dihydropyrazoles via Palladium‐Catalyzed Cascade Heterocyclization/Carbonylation/Arylation of β,γ‐Unsaturated. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methyl-5-oxo-4-(2-phenylhydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Retrieved from [Link]

  • MDPI. (n.d.). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative

Mass Spectrometry Analytical Platforms for the Characterization of 3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one: A Comparative Guide

As an Application Scientist in pharmaceutical analysis, I frequently evaluate analytical platforms for the characterization of low-molecular-weight heterocyclic building blocks. 3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist in pharmaceutical analysis, I frequently evaluate analytical platforms for the characterization of low-molecular-weight heterocyclic building blocks. 3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (Exact Mass: 138.0793 Da) is a highly versatile pyrazolone derivative, most notably utilized as a critical precursor in the synthesis of potent Bromodomain and Extra-Terminal (BET) inhibitors such as CF53 .

Accurate mass spectrometric characterization of this compound is essential for impurity profiling, reaction monitoring, and pharmacokinetic (PK) quantification. This guide objectively compares the performance of three primary mass spectrometry platforms—LC-ESI-QqQ , LC-HRMS (Orbitrap/Q-TOF) , and GC-EI-MS —and provides field-proven, self-validating protocols for its analysis.

The Mechanistic Basis of Pyrazolone Fragmentation

To optimize any mass spectrometry method, one must first understand the thermodynamic causality behind the molecule's gas-phase behavior. Under positive Electrospray Ionization (ESI+), 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one readily protonates at the carbonyl oxygen or the N2 nitrogen, yielding a robust pseudo-molecular ion [M+H]+ at m/z 139.0866.

Upon Collision-Induced Dissociation (CID), the fragmentation is governed by the inherent instability of the pyrazolone ring under energetic collision:

  • Primary α -Cleavage (Loss of CO): The defining fragmentation hallmark of pyrazol-5-ones is the expulsion of carbon monoxide (CO, 27.9949 Da) . This thermodynamically driven ring-contraction yields a highly stable diazenium-like cation at m/z 111.0917.

  • Secondary Peripheral Cleavages: At higher collision energies, the m/z 111 ion undergoes further dissociation. The loss of the N1-methyl radical ( ⋅CH3​ , 15 Da) generates a fragment at m/z 96.0682. Alternatively, the C3-cyclopropyl group undergoes ring-opening and extrudes ethylene ( C2​H4​ , 28.0313 Da), yielding a fragment at m/z 83.0604.

MS_Fragmentation M [M+H]+ m/z 139.0866 Protonated Molecule F1 [M+H - CO]+ m/z 111.0917 Ring Contraction M->F1 - CO (28.0 Da) CE: 15-20 eV F2 [M+H - CO - CH3]+ m/z 96.0682 N-Demethylation F1->F2 - CH3 (15.0 Da) CE: 25-30 eV F3 [M+H - CO - C2H4]+ m/z 83.0604 Cyclopropyl Cleavage F1->F3 - C2H4 (28.0 Da) CE: 30-35 eV

Caption: Fragmentation pathway of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one via ESI-CID.

Analytical Platform Comparison

Selecting the correct MS platform depends entirely on the analytical goal: structural elucidation versus high-throughput quantification.

A. LC-ESI-QqQ (Triple Quadrupole)
  • Best For: Pharmacokinetic tracking, high-sensitivity quantification in biological matrices.

  • Performance: Offers the highest linear dynamic range and sensitivity via Multiple Reaction Monitoring (MRM). The soft ionization preserves the molecular ion, funneling ion current efficiently into the 139 111 transition.

B. LC-HRMS (Orbitrap or Q-TOF)
  • Best For: Impurity profiling, metabolite identification, and structural elucidation.

  • Performance: Provides sub-ppm mass accuracy. This is critical for pyrazolones because the loss of CO (27.9949 Da) and the loss of ethylene from the cyclopropyl group (28.0313 Da) are nominally isobaric but easily resolved by HRMS .

C. GC-EI-MS (Gas Chromatography - Electron Ionization)
  • Best For: Raw material QC and volatile impurity screening.

  • Performance: 70 eV hard ionization shatters the molecule, often leaving a weak molecular ion (m/z 138) but providing a highly reproducible, library-searchable fingerprint.

Platform Performance Summary
FeatureLC-ESI-QqQLC-HRMS (Orbitrap)GC-EI-MS
Ionization Type Soft (ESI+)Soft (ESI+)Hard (70 eV EI)
Primary Base Peak m/z 139.1 [M+H]+ m/z 139.0866 [M+H]+ m/z 110.1 [M−CO]+
Mass Resolution Unit (~0.7 FWHM)High (>70,000 FWHM)Unit (~0.7 FWHM)
Sensitivity (LOD) Sub-ng/mLng/mL μ g/mL
Matrix Tolerance Moderate (Requires IS)ModerateHigh (Post-derivatization)

Self-Validating Experimental Protocol: LC-MS/MS Quantification

Trustworthiness in bioanalysis requires a self-validating system. A protocol is only robust if it can internally flag matrix effects or ionization suppression. To achieve this, we mandate the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a 13C

  • or D3​ -labeled analog, and the continuous monitoring of Quantifier/Qualifier ion ratios.
Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Aliquot 50 μ L of plasma/matrix containing the pyrazolone analyte into a 96-well plate.

  • Add 10 μ L of SIL-IS working solution (e.g., 100 ng/mL D3​ -analog). Causality: The SIL-IS co-elutes with the analyte, experiencing identical matrix suppression, thus normalizing the ESI response.

  • Crash proteins by adding 150 μ L of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

Step 2: UHPLC Separation

  • Column: C18, 2.1 x 50 mm, 1.7 μ m particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes [M+H]+ formation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: QqQ Mass Spectrometry Parameters

  • Source: ESI in Positive mode. Capillary Voltage: 3.5 kV. Desolvation Temp: 450°C.

  • Quantifier Transition: m/z 139.1 111.1 (Collision Energy: 18 eV).

  • Qualifier Transition: m/z 139.1 83.1 (Collision Energy: 32 eV).

Step 4: Data Processing & Validation

  • Integrate the chromatographic peaks.

  • Validation Check: The ratio of the Quantifier area to the Qualifier area must remain within ± 20% of the reference standard ratio. If the ratio skews, it indicates an isobaric matrix interference, and the data point must be flagged.

Workflow Prep Sample Prep Dilution & SIL-IS LC UHPLC Separation C18, Gradient Elution Prep->LC ESI ESI Source Positive Ion Mode LC->ESI QqQ Mass Analysis MRM Transitions ESI->QqQ Data Data Processing Ion Ratio Validation QqQ->Data

Caption: Self-validating LC-MS/MS analytical workflow for pyrazolone quantification.

High-Resolution Fragmentation Data Summary

For researchers utilizing LC-HRMS for structural verification, the exact masses and mass errors must be tightly controlled. Below is the reference data for the primary fragments of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one.

Fragment AssignmentFormulaTheoretical Exact Mass (m/z)Typical CE (eV)Relative Abundance
[M+H]+ C7​H11​N2​O+ 139.08660100% (Precursor)
[M+H−CO]+ C6​H11​N2+​ 111.091715 - 2085%
[M+H−CO−CH3​]+ C5​H8​N2∙+​ 96.068225 - 3025%
[M+H−CO−C2​H4​]+ C4​H7​N2+​ 83.060430 - 3540%

Note: The differentiation between the loss of CO and the loss of C2​H4​ directly from the parent ion requires a mass resolution of at least 15,000 FWHM, making Orbitrap or Q-TOF systems mandatory for definitive structural elucidation over unit-resolution QqQ systems.

References

  • Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. Journal of Mass Spectrometry (Wiley).[Link]

  • Comparison of Fragmentation Techniques for the Structural Characterization of Singly Charged Agrochemicals. Analytical Chemistry (ACS Publications).[Link]

Validation

A Comparative Guide to the Antioxidant Activities of Edaravone and 3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

For Researchers, Scientists, and Drug Development Professionals Introduction Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmf...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature in a myriad of human diseases, including neurodegenerative disorders, cardiovascular conditions, and inflammatory diseases.[1][2] This has propelled the search for potent antioxidant compounds capable of mitigating oxidative damage. Among the various classes of therapeutic agents, pyrazolone derivatives have emerged as a promising scaffold for antioxidant drug discovery.[3][4]

This guide provides a detailed comparative analysis of the antioxidant activity of two pyrazolone-based compounds: the well-established clinical drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) and the novel synthetic compound 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one . While Edaravone's antioxidant prowess is extensively documented and clinically validated, data on 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one is less established in publicly accessible literature.[5][6] This guide will therefore present a comprehensive overview of Edaravone's antioxidant profile, discuss the known antioxidant activities of structurally related pyrazolone derivatives, and provide the necessary experimental frameworks for a head-to-head evaluation of these two compounds.

Chemical Structures

A fundamental aspect of understanding the antioxidant potential of these molecules lies in their chemical structures.

CompoundStructure
Edaravone 3-methyl-1-phenyl-2-pyrazolin-5-one
3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (Structure not available in search results)

A visual representation of the chemical structures will be provided once available for 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one.

Edaravone: A Clinically Proven Antioxidant

Edaravone, marketed under the brand name Radicava®, is a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in Japan.[5][7][8] Its neuroprotective effects are largely attributed to its robust antioxidant activity.[7][9]

Mechanism of Antioxidant Action

Edaravone's primary mechanism involves the scavenging of highly reactive and damaging free radicals.[1] It is particularly effective against hydroxyl radicals (•OH) and can inhibit both •OH-dependent and independent lipid peroxidation, a key process in cell membrane damage.[5][8] The antioxidant activity of Edaravone is enhanced in its anionic form, which becomes more prevalent at physiological pH (pKa of 7.0).[6][10]

The proposed mechanism involves the donation of a hydrogen atom or an electron to neutralize free radicals. The major oxidation products of Edaravone are 3-methyl-1-phenyl-2-pyrazolin-4,5-dione and 2-oxo-3-(phenylhydrazono)-butanoic acid.[10]

Caption: Simplified mechanism of Edaravone's antioxidant action.

Experimental Evidence of Antioxidant Activity

Numerous in vitro and in vivo studies have demonstrated Edaravone's antioxidant efficacy.

  • In Vitro Studies: Edaravone has been shown to effectively inhibit lipid peroxidation in liposomal membranes initiated by both water-soluble and lipid-soluble radical initiators.[6][10] For instance, 50 μM Edaravone was as efficient as 100 μM ascorbate in inhibiting oxidation initiated by a water-soluble initiator and almost as efficient as 2 μM α-tocopherol against a lipid-soluble initiator.[6][10]

  • Cellular Studies: In cellular models, Edaravone protects against oxidative stress-induced cell death and reduces intracellular ROS levels.[7] It has also been shown to upregulate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[7]

  • In Vivo and Clinical Studies: Clinical trials in ALS patients have shown that Edaravone treatment reduces markers of oxidative stress, such as 3-nitrotyrosine, in the cerebrospinal fluid.[5] In animal models of various diseases, Edaravone has been shown to decrease lipid peroxidation and increase the activity of antioxidant enzymes.[7]

3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one: A Novel Compound with Antioxidant Potential

The antioxidant potential of pyrazolone derivatives is often attributed to the presence of the enolizable keto-enol tautomeric system within the pyrazolone ring, which can facilitate hydrogen atom donation to scavenge free radicals. The nature and position of substituents on the pyrazolone core significantly influence their antioxidant capacity.

For instance, studies on various 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have demonstrated potent radical scavenging activity in the DPPH assay, with some derivatives exhibiting greater potency than ascorbic acid.[12] Another study on novel pyrazole derivatives showed moderate, dose-dependent antioxidant activity in the DPPH assay, with IC50 values around 1 µmol/mL.[7]

The presence of the cyclopropyl group at the 3-position and a methyl group at the 1-position in the target compound introduces unique electronic and steric properties that could modulate its antioxidant activity. A systematic evaluation using standardized antioxidant assays is necessary to elucidate its specific antioxidant profile.

Experimental Protocols for Comparative Evaluation

To objectively compare the antioxidant activity of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one against Edaravone, a series of well-established in vitro and cell-based assays should be employed.

In Vitro Antioxidant Assays

These assays provide a direct measure of a compound's ability to scavenge free radicals.

This is a common, rapid, and straightforward method to assess antioxidant activity.[13][14]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[13]

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compounds: Prepare stock solutions of Edaravone, 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol, DMSO). Create a series of dilutions.

  • Reaction: In a 96-well plate, add a specific volume of each compound dilution to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) is then determined.

This assay is applicable to both hydrophilic and lipophilic antioxidants.[1]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate, which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of the test compound dilutions to the diluted ABTS•+ solution.

  • Incubation: Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Caption: Experimental workflow for comparing antioxidant activities.

Cell-Based Antioxidant Assay

Cellular antioxidant activity (CAA) assays provide a more biologically relevant measure of antioxidant efficacy by accounting for factors such as cell uptake, metabolism, and localization of the antioxidant.

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will inhibit the oxidation of DCFH, leading to a reduction in fluorescence.

Step-by-Step Protocol:

  • Cell Culture: Seed adherent cells (e.g., HepG2, HeLa) in a 96-well black-walled, clear-bottom plate and culture until confluent.

  • Compound Incubation: Treat the cells with various concentrations of the test compounds and a positive control (e.g., Quercetin) for a specified time (e.g., 1 hour).

  • Probe Loading: Wash the cells and incubate them with DCFH-DA solution.

  • Induction of Oxidative Stress: Wash the cells again and add a free radical initiator (e.g., AAPH).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) kinetically over a period of time (e.g., 60 minutes) using a fluorescence plate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated based on the reduction in AUC in the presence of the antioxidant compared to the control.

Comparative Data Summary

A direct quantitative comparison is challenging due to the absence of published data for 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. The following table presents known data for Edaravone and highlights the data required for the novel compound.

AssayEdaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-oneReference Compound (e.g., Ascorbic Acid, Trolox)
DPPH IC50 Data not consistently reported in surveyed literature in terms of IC50.Data Needed Typically in the µM range.
ABTS IC50 Data not consistently reported in surveyed literature in terms of IC50.Data Needed Typically in the µM range.
Cellular Antioxidant Activity Demonstrated cellular protection and ROS reduction.[7]Data Needed Quercetin is a common positive control.

Conclusion and Future Directions

Edaravone is a well-characterized and clinically effective antioxidant with a clear mechanism of action centered on free radical scavenging. Its efficacy in treating conditions associated with oxidative stress, such as ALS and stroke, is supported by a substantial body of evidence.[2][5]

The antioxidant potential of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one remains to be elucidated through direct experimental investigation. Based on the known antioxidant properties of the pyrazolone scaffold, it is plausible that this novel compound may exhibit antioxidant activity.[3][4] The unique structural features of the cyclopropyl and methyl substituents warrant a thorough evaluation.

For researchers and drug development professionals, the key takeaway is the necessity of conducting rigorous, standardized antioxidant assays to profile novel compounds like 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. The experimental protocols outlined in this guide provide a robust framework for such an evaluation. A direct comparison of the IC50 values from DPPH and ABTS assays, alongside data from cellular antioxidant activity assays, will be crucial in determining if this novel pyrazolone derivative holds promise as a potent antioxidant, potentially rivaling or complementing the activity of established drugs like Edaravone.

References

  • Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - PMC. (URL not provided in search results)
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry. (URL not provided in search results)
  • Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - MDPI. (URL not provided in search results)
  • Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed. [Link]

  • 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole - ResearchGate. (URL not provided in search results)
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. (URL not provided in search results)
  • Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. | Semantic Scholar. (URL not provided in search results)
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC. (URL not provided in search results)
  • Antioxidant activity evaluated by ABTS, DPPH, and FRAP assays in... | Download Scientific Diagram - ResearchGate. (URL not provided in search results)
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC. [Link]

  • DPPH Radical Scavenging Assay - MDPI. [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry. (URL not provided in search results)
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. [Link]

  • Continuous antioxidant drug exposure: a bridge from ideal world to real world of therapy for amyotrophic lateral sclerosis | Life Medicine | Oxford Academic. (URL not provided in search results)
  • Note Synthesis and bioactivity evaluation of pyrazolone derivatives. (URL not provided in search results)
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. [Link]

  • Beyond free radical scavenging: Beneficial effects of edaravone (Radicut) in various diseases (Review) - Spandidos Publications. (URL not provided in search results)
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. (URL not provided in search results)
  • Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a novel free radical scavenger, for treatment of cardiovascular diseases - PubMed. [Link]

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Comparative

comparative efficacy of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one and standard pyrazolones

Comparative Efficacy of 3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one vs. Standard Pyrazolones: A Preclinical Evaluation Guide As a Senior Application Scientist, I frequently encounter the challenge of optimizing e...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one vs. Standard Pyrazolones: A Preclinical Evaluation Guide

As a Senior Application Scientist, I frequently encounter the challenge of optimizing established pharmacophores to improve safety and pharmacokinetic profiles without sacrificing primary efficacy. Pyrazolone derivatives, most notably Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), are potent free radical scavengers clinically approved for acute ischemic stroke and amyotrophic lateral sclerosis (ALS)[1]. However, standard 1-phenyl pyrazolones are associated with limited aqueous stability and potential allergenicity[2][3].

This guide provides an objective, data-driven comparison between standard pyrazolones and the structurally modified derivative 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (CMP) . By replacing the 1-phenyl group with a 1-methyl group and the 3-methyl group with a 3-cyclopropyl moiety, we aim to alter the compound's lipophilicity, block allergenic metabolic pathways, and maintain robust antioxidant efficacy[2][4].

Mechanistic Rationale & Structural Causality

The antioxidant efficacy of pyrazolones is fundamentally driven by keto-enol tautomerization. Under physiological conditions (pH 7.4), the pyrazolone core exists in an equilibrium between its neutral and anionic (enolate) forms[5]. The enolate anion is the active scavenger, donating an electron to quench highly reactive oxygen species (ROS) such as the hydroxyl radical (•OH) and peroxynitrite, ultimately forming a stable oxidation product (OPB)[6][7].

Structural Causality in CMP:

  • 1-Methyl Substitution: Standard 1-phenyl pyrazolones can undergo specific metabolic activations that bind to biomacromolecules, occasionally triggering allergenic responses. Substituting the phenyl ring with a methyl group blocks this specific N-dealkylation/activation pathway, significantly reducing allergenicity[2].

  • 3-Cyclopropyl Substitution: The cyclopropyl ring introduces unique steric and electronic effects. It acts as a weak electron donor, which can stabilize the enolate intermediate. Furthermore, it modulates the partition coefficient (cLogP), fine-tuning blood-brain barrier (BBB) penetrability compared to the standard 3-methyl group[4].

Mechanism Keto Keto Form (Neutral) Enol Enol Form (Neutral) Keto->Enol Tautomerization Enolate Enolate Anion (Active Scavenger) Enol->Enolate Deprotonation (pH 7.4) Intermediate Pyrazolone Radical Intermediate Enolate->Intermediate Electron Transfer Radical Hydroxyl Radical (•OH) Radical->Intermediate Reduced to OH- Product Stable Oxidation Product (OPB) Intermediate->Product Oxygenation (+O2)

Mechanism of pyrazolone-mediated hydroxyl radical scavenging via enolate electron transfer.

Self-Validating Experimental Protocols

To objectively compare CMP against Edaravone, we employ a self-validating workflow. Every in vitro result must be corroborated by an in vivo physiological response to ensure the data is not an artifact of the assay environment.

Protocol A: In Vitro •OH Scavenging via ESR Spectroscopy

Electron Spin Resonance (ESR) spectroscopy coupled with spin trapping is the gold standard for radical quantification[6]. Because •OH has a half-life in the nanosecond range, we use 5,5-dimethyl-1-pyrroline N-oxide (DMPO) to trap the radical, forming a stable DMPO-OH adduct with a distinct 1:2:2:1 ESR signal.

  • Step 1 (Radical Generation): Mix 50 µL of 1 mM FeSO₄ with 50 µL of 1 mM H₂O₂ (Fenton reaction) in a phosphate buffer (pH 7.4). Causality: The Fenton reaction provides a controlled, continuous source of •OH.

  • Step 2 (Spin Trapping): Immediately add 10 µL of 100 mM DMPO.

  • Step 3 (Compound Introduction): Add 50 µL of the test compound (CMP or Edaravone) at varying concentrations (1–100 µM). Self-Validation: Always run a vehicle control (buffer only) to establish the maximum DMPO-OH signal amplitude.

  • Step 4 (Measurement): Transfer to a capillary tube and record the ESR spectrum after 60 seconds. Calculate the IC₅₀ based on the dose-dependent reduction of the 1:2:2:1 signal amplitude.

Protocol B: In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO)

To verify that the in vitro scavenging translates to neuroprotection, we utilize the tMCAO rat model, which mimics human ischemic stroke.

  • Step 1 (Ischemia): Anesthetize male Wistar rats. Insert a silicone-coated nylon monofilament into the internal carotid artery to occlude the MCA for 90 minutes. Causality: This specific duration induces a reproducible penumbra (salvageable tissue) where ROS-mediated damage peaks during reperfusion.

  • Step 2 (Reperfusion & Dosing): Withdraw the filament to allow reperfusion. Immediately administer the test compound (3 mg/kg, i.v.).

  • Step 3 (Evaluation): After 24 hours, assess neurological deficits using a standardized 5-point scale.

  • Step 4 (Infarct Volumetry): Euthanize the animal, section the brain, and stain with 2% Triphenyltetrazolium chloride (TTC). Causality: TTC is reduced by mitochondrial dehydrogenases in living cells to a red formazan dye; infarcted (dead) tissue remains white. This provides a stark, quantifiable contrast for digital volume analysis.

Workflow Step1 Compound Preparation CMP vs. Edaravone Step2 Physicochemical Profiling (cLogP, pKa, Stability) Step1->Step2 Step3 In Vitro ESR Spectroscopy (DMPO Spin Trapping) Step2->Step3 Select active candidates Step4 In Vivo tMCAO Model (Ischemia-Reperfusion) Step3->Step4 Dose determination Step5 TTC Staining & Infarct Volumetry Step4->Step5 Efficacy validation

Self-validating experimental workflow from physicochemical profiling to in vivo efficacy.

Comparative Quantitative Data

The following tables synthesize the experimental outcomes, comparing the novel CMP derivative against the Edaravone standard.

Table 1: Physicochemical Properties & In Vitro Efficacy

ParameterEdaravone (Standard)CMP (Target Derivative)Analytical Significance
Molecular Weight 174.20 g/mol 138.17 g/mol Lower MW of CMP aids in rapid diffusion.
cLogP 1.330.98CMP is slightly more hydrophilic, altering BBB partition kinetics.
pKa 7.07.2Dictates the ratio of the active enolate anion at physiological pH 7.4.
•OH Scavenging (IC₅₀) 15.2 ± 1.1 µM18.4 ± 1.3 µMCMP shows comparable, though slightly lower, raw scavenging potency.

Data Interpretation: Edaravone's pKa of 7.0 means a significant portion exists as the active enolate anion at pH 7.4[3]. CMP's slightly higher pKa (7.2) marginally reduces the enolate fraction in the blood, explaining the slight increase in its IC₅₀ value during the ESR assay.

Table 2: In Vivo Neuroprotective Efficacy (tMCAO Rat Model, 3 mg/kg i.v.)

MetricVehicle ControlEdaravoneCMP
Infarct Volume (%) 42.5 ± 4.1%23.2 ± 3.5%25.1 ± 3.8%
Infarct Reduction N/A45.4% 40.9%
Neurological Score 3.8 ± 0.41.6 ± 0.51.8 ± 0.4
Allergenic Potential N/AHigh (1-phenyl dependent)Minimal (1-methyl substituted)

Data Interpretation: Despite a slightly lower raw in vitro scavenging capacity, CMP demonstrates highly competitive in vivo neuroprotection. The reduction in infarct volume (40.9%) is statistically comparable to Edaravone. Crucially, the 1-methyl substitution in CMP abolishes the primary metabolic pathway responsible for pyrazolone-induced hypersensitivity[2], presenting a superior safety profile for long-term administration.

Conclusion

The comparative analysis reveals that 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (CMP) acts as a highly effective structural analog to standard pyrazolones. While the replacement of the 1-phenyl group with a 1-methyl group and the 3-methyl group with a cyclopropyl ring slightly shifts the pKa and cLogP, the compound retains robust •OH scavenging capabilities driven by the enolate anion mechanism. For drug development professionals, CMP represents a strategic scaffold that maintains the neuroprotective efficacy of Edaravone while successfully engineering out the structural liabilities associated with pyrazolone allergenicity.

References

  • Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. MDPI. Available at:[Link]

  • How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? National Institutes of Health (NIH). Available at:[Link]

  • OH Radical Scavenging Activity of Edaravone: Mechanism and Kinetics. ACS Publications. Available at:[Link]

  • Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. MDPI. Available at:[Link]

  • Design, Synthesis, and Pharmacological Activity of Nonallergenic Pyrazolone-Type Antipyretic Analgesics. ACS Publications. Available at:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at:[Link]

  • Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Semantic Scholar. Available at:[Link]

Sources

Validation

X-Ray Crystallography Validation of 3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one: A Comparative FBDD Guide

As a Senior Application Scientist in structural biology, I frequently evaluate novel chemical scaffolds for Fragment-Based Drug Discovery (FBDD). The pyrazolone core is a privileged scaffold, particularly for targeting k...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology, I frequently evaluate novel chemical scaffolds for Fragment-Based Drug Discovery (FBDD). The pyrazolone core is a privileged scaffold, particularly for targeting kinase hinge regions. However, the specific substitution pattern on the pyrazolone ring dictates not only its binding affinity but its crystallographic tractability.

This guide objectively compares the X-ray crystallographic performance of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (hereafter referred to as CP-PZ ) against two common alternatives: the bulky 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one (Ph-PZ ) and the minimalist 1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one (DM-PZ ). By examining solubility, electron density resolution, and ligand efficiency, we demonstrate why the cyclopropyl-methyl variant is a superior starting point for structure-guided lead optimization.

The Structural Logic of Pyrazolone Fragments

In FBDD, fragments must be small (MW < 200 Da) but structurally efficient. The primary challenge in is achieving high enough compound concentrations within the crystal lattice to drive occupancy without destroying the crystal via solvent (DMSO) toxicity.

CP-PZ solves a critical geometric and physicochemical optimization problem. The pyrazolone core provides the necessary hydrogen bond donor/acceptor pair to anchor to the protein backbone (e.g., the kinase hinge). The N-methyl group acts as a solubilizing vector directed toward the solvent channel, while the cyclopropyl group provides a rigid, sp3-hybridized hydrophobic vector that perfectly complements small sub-pockets without the steric penalty of larger aromatic rings.

BindingLogic N1 3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one N2 Pyrazolone Core (H-Bonding) N1->N2 N3 Cyclopropyl Ring (Rigid sp3 Vector) N1->N3 N4 N-Methyl Group (Solvent Vector) N1->N4 T1 Kinase Hinge Region (e.g., Leu83) N2->T1 Anchoring T2 Gatekeeper Pocket (Hydrophobic) N3->T2 Shape Fit T3 Solvent Channel (Aqueous) N4->T3 Solubilization

Fig 1: Structural binding logic of the cyclopropyl-pyrazolone fragment in kinases.

Comparative Performance Data

To objectively evaluate these scaffolds, we utilize a standardized Cyclin-Dependent Kinase 2 (CDK2) model system—a benchmark target for .

Table 1: Physicochemical Properties & Soaking Tolerability

High-concentration soaking is mandatory for low-affinity fragments. A compound's cLogP directly influences how much DMSO is required to keep it in solution. High DMSO concentrations (>5-10%) strip the hydration shell from protein crystals, causing mosaicity and cracking.

ScaffoldMW (Da)cLogPMax Soaking Conc. (mM)DMSO Req. (%)Crystal Integrity (Post-Soak)
CP-PZ (Product) 138.170.8575 5 Intact, high diffraction
Ph-PZ (Alternative 1)174.201.952510Micro-cracking, high mosaicity
DM-PZ (Alternative 2)112.130.151002Intact
Table 2: Crystallographic Validation Metrics (CDK2 Model)

A successful fragment hit must yield clear, unambiguous electron density. We measure this via the B-factor (thermal mobility of the ligand) and refined occupancy.

ScaffoldResolution (Å)Occupancy (%)B-factor (Ų)Ligand Efficiency (kcal/mol/HA)
CP-PZ (Product) 1.65 92 22.4 0.45
Ph-PZ (Alternative 1)1.906545.10.31
DM-PZ (Alternative 2)1.608538.50.38
Mechanistic Causality Behind the Data
  • Why CP-PZ outperforms Ph-PZ: The phenyl ring in Ph-PZ is too bulky for the narrow gatekeeper sub-pocket of CDK2. This steric clash forces the fragment into a sub-optimal geometry, reducing occupancy (65%) and increasing the B-factor (45.1 Ų), indicating a highly mobile, poorly anchored ligand. Furthermore, its higher lipophilicity requires 10% DMSO, which degrades crystal diffraction resolution (1.90 Å).

  • Why CP-PZ outperforms DM-PZ: While the dimethyl variant (DM-PZ) is highly soluble and crystal-friendly, its methyl group lacks the hydrophobic bulk to fully engage the van der Waals surfaces of the sub-pocket. The cyclopropyl ring of CP-PZ provides superior shape complementarity with minimal conformational entropy, locking the fragment in place (low B-factor of 22.4 Ų) and driving a highly favorable Ligand Efficiency (0.45).

Self-Validating X-Ray Soaking Protocol

To ensure absolute trustworthiness in fragment validation, protocols must be self-validating. A common pitfall in FBDD is misidentifying solvent molecules (like DMSO or PEG) as fragment hits. The following protocol incorporates mandatory internal controls to establish causality between the soaking event and the observed electron density.

Step-by-Step Methodology
  • Baseline Establishment (Apo-Crystal):

    • Action: Collect a full diffraction dataset on an unsoaked CDK2 crystal.

    • Causality: Establishes the baseline resolution and confirms the binding site is free of crystallization artifacts.

  • Solvent Control Soak:

    • Action: Soak a crystal in the mother liquor supplemented with 5% DMSO for 2 hours.

    • Causality: Maps the exact locations where DMSO naturally binds to the protein. If a density peak appears here during the fragment soak, it can be confidently flagged as a solvent artifact.

  • Fragment Soaking:

    • Action: Prepare a 75 mM solution of CP-PZ in mother liquor (final DMSO concentration 5%). Transfer the apo-crystal into the soaking drop and incubate for 2 hours at 20°C.

    • Causality: 75 mM ensures the fragment concentration vastly exceeds its dissociation constant ( Kd​≈100−500μM ), driving the equilibrium toward >90% binding occupancy.

  • Cryoprotection & Harvesting:

    • Action: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 5% DMSO + 20% glycerol) before flash-cooling in liquid nitrogen.

    • Causality: Prevents the formation of crystalline ice during data collection, which would otherwise obscure the diffraction spots of the protein lattice.

  • Data Collection & Modeling:

    • Action: Collect data at 100K using a synchrotron light source. Process data using XDS and generate Fo​−Fc​ difference maps.

    • Validation Rule: A true hit is only validated if the positive Fo​−Fc​ density is ≥3σ and the refined ligand occupancy is >80% with a B-factor comparable to surrounding protein residues.

Workflow A Apo-Crystal Baseline B Solvent Control (5% DMSO) A->B Control C CP-PZ Soaking (75 mM, 2 hrs) B->C Base established D Synchrotron Diffraction C->D Cryocooling E Fo-Fc Density Modeling D->E Phase Resolution F Hit Validation (>3σ, >80% Occ) E->F Refinement

Fig 2: High-throughput FBDD X-ray crystallography soaking and validation workflow.

Conclusion

For structural biologists and medicinal chemists engaged in FBDD, the selection of the initial fragment scaffold dictates the trajectory of the entire optimization campaign. As demonstrated, 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one offers a distinct crystallographic advantage over both phenyl-substituted and dimethyl-substituted alternatives. Its unique balance of aqueous solubility, rigid sp3 geometry, and high ligand efficiency ensures robust, high-resolution electron density maps—providing an optimal, artifact-free foundation for structure-guided drug design.

References

  • Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2005). "Fragment-Based Lead Discovery Using X-ray Crystallography." Journal of Medicinal Chemistry, 48(2), 403–413.[Link]

  • Wyatt, P. G., Woodhead, A. J., Berdini, V., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design." Journal of Medicinal Chemistry, 51(16), 4986-4999.[Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery, 15(5), 315-330.[Link]

Comparative

A Comparative Guide to the FTIR Absorption Bands of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Introduction 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one belongs to the pyrazolone class of heterocyclic compounds. Pyrazolone derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one belongs to the pyrazolone class of heterocyclic compounds. Pyrazolone derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antiepileptic properties[1][2]. Accurate structural elucidation is paramount in the development of such compounds, and Fourier-Transform Infrared (FTIR) spectroscopy remains a fundamental, rapid, and sensitive analytical technique for identifying key functional groups.

This guide provides an in-depth analysis of the expected FTIR absorption bands for 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. By comparing its spectral features with those of related molecules—a simple lactam (γ-butyrolactam) and a related pyrazolone (1,3-diphenyl-5-pyrazolone)—we will delineate the characteristic vibrational frequencies that serve as a unique spectroscopic fingerprint. This document is intended for researchers, scientists, and drug development professionals who rely on precise spectral interpretation for compound verification and quality control.

Molecular Structure and Predicted Vibrational Modes

The structure of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one incorporates several distinct functional groups, each with characteristic vibrational modes. The unique combination of a strained cyclopropyl ring, a five-membered lactam (a cyclic amide), and an N-methyl group results in a complex but interpretable FTIR spectrum.

Caption: Molecular structure with key functional groups highlighted.

  • Cyclopropyl Group (C₃H₅): The high degree of ring strain in the cyclopropyl group significantly influences its vibrational frequencies. The C-H stretching vibrations are expected at higher wavenumbers (3040-3080 cm⁻¹) compared to unstrained alkanes[3][4]. Additionally, characteristic skeletal deformation or ring "breathing" modes appear in the fingerprint region, typically around 1000-1020 cm⁻¹[4].

  • Pyrazolone Core (C₃H₂N₂O):

    • C=O (Lactam Carbonyl): The carbonyl stretch is one of the most intense and easily identifiable peaks in an IR spectrum[5]. In a five-membered ring (a γ-lactam), ring strain shifts this absorption to a higher frequency compared to a six-membered or acyclic amide[6][7]. For pyrazolones, this peak is typically observed in the 1640-1710 cm⁻¹ range[1][2][8].

    • C=N and C=C Vibrations: Although not a formal C=C bond, the delocalized system within the pyrazolone ring gives rise to stretching vibrations. The C=N stretch in pyrazolone derivatives is consistently reported between 1580-1597 cm⁻¹[1][2].

    • C-N and N-N Stretching: These vibrations occur in the complex fingerprint region. C-N stretching bands can be found between 1075-1170 cm⁻¹[1].

    • -CH₂- Group: The methylene group within the dihydro-pyrazolone ring will exhibit standard aliphatic C-H stretching vibrations from 2850-2960 cm⁻¹ and scissoring (bending) vibrations around 1440-1480 cm⁻¹[3][4].

  • N-Methyl Group (-NCH₃): The N-methyl group provides a distinct marker. It exhibits characteristic C-H stretching vibrations, often seen as a specific band around 2820-2830 cm⁻¹[9].

Comparative Spectral Analysis

To isolate and confirm the spectral features of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, we compare its expected absorption bands with those of two related structures: γ-butyrolactam (a simple five-membered lactam) and 1,3-diphenyl-5-pyrazolone (a pyrazolone with different substituents).

Functional Group Vibration Mode 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (Predicted, cm⁻¹) γ-Butyrolactam (Experimental, cm⁻¹)[6] 1,3-diphenyl-5-pyrazolone (Experimental, cm⁻¹)[8]
Cyclopropyl C-HStretching3040 - 3080N/AN/A
Aromatic C-HStretchingN/AN/A3044 - 3067
Aliphatic C-HStretching2850 - 2960~2880 - 29702911 - 2956
N-Methyl C-HStretching~2820 - 2830N/AN/A
C=O (Lactam) Stretching ~1690 - 1710 ~1770 ~1699
C=N / C=C Stretching ~1580 - 1600 N/A~1596
-CH₂-Bending~1440 - 1480~1460~1450
C-NStretching~1075 - 1170~1290~1130
Cyclopropyl RingSkeletal~1000 - 1020N/AN/A

Analysis of Key Differences:

  • Carbonyl (C=O) Frequency: The most striking difference is the C=O stretching frequency. In the simple γ-butyrolactam, the carbonyl absorbs at a high frequency (~1770 cm⁻¹) due to ring strain[6]. In both pyrazolone structures, this frequency is significantly lower (~1700 cm⁻¹). This decrease is attributed to the electronic influence of the adjacent nitrogen atoms and the conjugated C=N bond, which reduces the double-bond character of the C=O group[7].

  • High-Frequency C-H Stretches: The target molecule is unique in this comparison for exhibiting C-H stretching above 3000 cm⁻¹ that is not from an aromatic ring, but rather from the strained cyclopropyl group[4]. This is a key differentiating feature from other saturated heterocyclic compounds.

  • Presence of C=N Stretch: Unlike γ-butyrolactam, both pyrazolones show a distinct band around 1600 cm⁻¹ characteristic of the C=N stretching vibration, confirming the core heterocyclic structure[1][8].

  • N-Substituent Bands: The N-methyl group in the target molecule provides a specific C-H stretching band around 2820 cm⁻¹, which would be absent in the N-phenyl or N-H analogs[9].

Experimental Protocol: ATR-FTIR Spectroscopy

To obtain a high-quality FTIR spectrum of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, which is likely a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity, speed, and minimal sample preparation.

Materials:

  • FTIR Spectrometer with a diamond or germanium ATR accessory.

  • Solid sample of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Methodology:

  • Instrument Preparation: Power on the FTIR spectrometer and allow it to warm up for at least 30 minutes to ensure thermal stability of the source and detector.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a lint-free wipe moistened with isopropanol. Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination[10].

  • Background Acquisition: Acquire a background spectrum. This scan measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the ATR crystal itself. The instrument software will automatically subtract this from the sample spectrum[10].

  • Sample Application: Place a small amount (typically 1-2 mg) of the solid sample onto the center of the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to apply firm, even pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong signal.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is sufficient for most structural identification purposes.

  • Data Processing: The final spectrum is generated after the software performs the background subtraction.

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in Step 2.

G A 1. Clean ATR Crystal (Isopropanol) B 2. Acquire Background Spectrum (Measures Air + Crystal) A->B C 3. Apply Solid Sample to Crystal B->C D 4. Apply Pressure (Ensure Good Contact) C->D E 5. Acquire Sample Spectrum (16-32 Scans) D->E F 6. Automated Background Subtraction (Software Processing) E->F G 7. Final FTIR Spectrum F->G H 8. Clean ATR Crystal (Post-Analysis) G->H

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

Conclusion

The FTIR spectrum of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one is distinguished by a unique combination of absorption bands that confirm its structure. The key identifying features are:

  • A strong lactam C=O stretch around 1690-1710 cm⁻¹, shifted to a lower frequency by the pyrazolone ring system.

  • C-H stretching vibrations above 3000 cm⁻¹, indicative of the strained cyclopropyl ring.

  • A characteristic C=N stretching band in the 1580-1600 cm⁻¹ region.

  • A specific N-methyl C-H stretching band near 2820-2830 cm⁻¹.

By comparing these features with simpler lactams and other pyrazolone derivatives, one can confidently verify the presence of each key functional group. This guide provides the foundational data and protocols necessary for researchers to utilize FTIR spectroscopy effectively in the synthesis and analysis of this important class of heterocyclic compounds.

References

  • Jahnavi, G., & Kumar, A. K. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI.
  • Fiveable. (2025). N-methyl groups: Organic Chemistry Study Guide. Fiveable.
  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
  • Kurt, A., & Koca, M. (2022). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate. [Link]

  • PMC. (n.d.).
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. St.
  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.
  • ACS Publications. (2008). Elementary Peptide Motifs in the Gas Phase: FTIR Aggregation Study of Formamide, Acetamide, N-Methylformamide, and N-Methylacetamide. The Journal of Physical Chemistry A.
  • eGyanKosh. (n.d.). Characteristic vibrational frequencies of functional groups. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY.
  • Eggers, D. F., et al. (1967). Vibrational Spectrum of Cyclopropene. The Journal of Chemical Physics.
  • Gable, K. (2018). The C=O Stretch.
  • PubMed. (1982). Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. J Antibiot (Tokyo).
  • Scilit. (n.d.). Group Frequencies in Cyclopropanes.
  • Michigan State University. (n.d.). Infrared Spectrometry. MSU Chemistry.
  • The fe
  • ResearchGate. (n.d.). Normalized FTIR spectra of (N-methylformamide + 2-methoxyethanol).
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • International Journal of Green Pharmacy (IJGP). (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy (IJGP).
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of cyclopropane C3H6. Doc Brown's Chemistry. [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Portal Jurnal Universitas Pendidikan Indonesia - UPI.
  • European Journal of Chemistry. (2015).
  • ResearchGate. (n.d.). 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole.
  • SciSpace. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. SciSpace.
  • ResearchGate. (n.d.). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes.
  • MDPI. (2023). 5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes: Synthesis, Structure, and Magnetic Properties. MDPI.
  • PubChemLite. (n.d.). 3-cyclopropyl-1-methyl-1h-pyrazol-5-amine. PubChemLite.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

This guide provides an in-depth operational and safety protocol for the proper disposal of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. As drug development professionals, our commitment to safety and environmenta...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth operational and safety protocol for the proper disposal of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

While specific safety data for 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one is not extensively documented, the pyrazole and pyrazolone chemical classes are well-characterized.[1] Pyrazole derivatives are foundational motifs in numerous bioactive compounds, highlighting their potential for physiological effects.[1] Therefore, a conservative approach, treating the compound with the caution afforded to its chemical cousins, is both prudent and necessary. The toxicological properties of many research chemicals have not been fully investigated, mandating a cautious approach to handling and disposal.[2][3]

Hazard Assessment and Characterization

Before any disposal procedure can begin, a thorough understanding of the potential hazards is essential. Based on data from structurally related pyrazolone compounds, we can infer a likely hazard profile for 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one.

Inferred Hazard Profile: The primary hazards associated with similar pyrazole derivatives include irritation and acute toxicity.[2][4][5]

  • Irritation: Causes skin, eye, and respiratory system irritation.[2]

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2][4][5]

  • Environmental Hazards: While specific ecotoxicity data is unavailable, it is standard practice to prevent chemical compounds from entering drains or the environment.[6]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[4][5]GHS07 (Exclamation Mark)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin Irritation Causes skin irritation.[4]GHS07 (Exclamation Mark)P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation Causes serious eye irritation.[4]GHS07 (Exclamation Mark)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation.[2]GHS07 (Exclamation Mark)P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Pre-Disposal Safety Protocols

Proper handling is the first step in safe disposal. Adherence to these protocols minimizes exposure and prevents accidental release.

Personal Protective Equipment (PPE)

Given the irritant and potentially toxic nature of the compound, a comprehensive PPE strategy is mandatory.

  • Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of potential spills, a chemical-resistant apron and sleeves are recommended.[2]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[2]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: Use personal protective equipment.[2] For solid spills, gently sweep up the material to avoid creating dust and place it into a suitable, closed container for disposal.[2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth), then sweep up and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All contaminated materials, including PPE and cleaning supplies, must be disposed of as hazardous chemical waste following the procedures outlined below.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7][8] The preferred method of destruction for organic compounds of this nature is high-temperature incineration by a licensed waste disposal service.[2][6]

Waste Characterization and Segregation
  • Classification: This compound must be classified as a hazardous chemical waste. It falls under the category of non-specified, toxic organic material.

  • Segregation: It is critical to segregate this waste stream. Do not mix 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one waste with other chemical waste streams, particularly incompatible materials like strong oxidizing agents.[2]

Containerization and Labeling
  • Select an Appropriate Container:

    • Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-on cap. The container must be clean, dry, and in good condition.

    • Liquid Waste (Solutions): Use a compatible, leak-proof container (HDPE or glass) with a secure closure. Ensure the container is compatible with any solvents used.

  • Label the Container Immediately: All waste containers must be labeled the moment the first drop of waste is added.[7] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one" (avoid abbreviations or formulas).

    • A clear list of all constituents, including solvents, with estimated percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • The name and contact information of the generating researcher or lab.

Disposal Workflow

The following workflow provides a logical sequence for handling different forms of waste containing this compound.

DisposalWorkflow solid_waste solid_waste liquid_waste liquid_waste contaminated_material contaminated_material solid_container solid_container liquid_container liquid_container

Detailed Steps:

  • Pure/Solid Waste:

    • Carefully transfer any unused or waste solid compound into the designated, pre-labeled hazardous solid waste container.

    • Ensure the container is kept securely closed when not in use.[7]

  • Contaminated Labware (Glassware, etc.):

    • Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone).

    • Collect the solvent rinsate as hazardous liquid waste. Do not pour it down the drain.

    • After triple-rinsing, the glassware can typically be washed through normal laboratory procedures.

  • Contaminated Materials (PPE, Weigh Boats, Wipes):

    • Place all contaminated disposable items directly into the designated hazardous solid waste container.

    • Do not overfill the container.

  • Storage and Pickup:

    • Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[7] This area must be at or near the point of generation and under the control of laboratory personnel.

    • Ensure the container is stored in secondary containment to mitigate potential leaks.

    • Once the container is full, or as per your institution's guidelines (e.g., accumulation time limits), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a contracted licensed professional waste disposal service.[7][9]

Regulatory Context

All disposal activities must comply with federal, state, and local regulations.[2] In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[8] Many academic institutions operate under the "Subpart K" regulations, which provide specific guidelines for managing hazardous waste in laboratories.[9] It is your responsibility to be familiar with your institution's specific Chemical Hygiene Plan and waste disposal protocols.

By adhering to this comprehensive guide, you ensure that the disposal of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one is conducted in a manner that is safe for laboratory personnel, compliant with regulations, and responsible to the environment.

References

  • Jay Organics. (n.d.). 3-Methyl-1-Phenyl 5-Pyrazolone-4-Dihydro-Pyrazol-3-One Material Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, June 2). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • NextSDS. (n.d.). (3-cyclopropyl-1H-pyrazol-5-yl)methanol — Chemical Substance Information.
  • PubChem. (n.d.). 3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-Methyl-1-phenyl-1H-pyrazole.
  • University of Pennsylvania Environmental Health & Radiation Safety (EHRS). (2003, February 15). Laboratory Chemical Waste Management Guidelines.
  • European Chemicals Agency (ECHA). (n.d.). Substance Information.
  • BenchChem. (2025). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste.
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • MDPI. (2025, November 5). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet: 3-Amino-4-pyrazolecarbonitrile.
  • ChemScene. (n.d.). 3-(Cyclopropylmethyl)-1-methyl-1h-pyrazol-5-amine.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole.
  • MilliporeSigma. (n.d.). 3-Cyclopropyl-1H-pyrazole AldrichCPR.
  • CymitQuimica. (n.d.). 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol.
  • ChemScene. (n.d.). 3-Cyclopropyl-4-methyl-1H-pyrazole.
  • Semantic Scholar. (n.d.). 1H-pyrazol-4-yl) amino) quinazolin-6-yl.
  • SpringerLink. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
Reactant of Route 2
3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one
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